molecular formula C22H25NO8 B15585995 11-O-Methylpseurotin A

11-O-Methylpseurotin A

Número de catálogo: B15585995
Peso molecular: 431.4 g/mol
Clave InChI: SLYDIPAXCVVRNY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

8-benzoyl-2-(1,2-dihydroxyhex-3-enyl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione has been reported in Aspergillus terreus with data available.

Propiedades

IUPAC Name

8-benzoyl-2-(1,2-dihydroxyhex-3-enyl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO8/c1-4-5-11-14(24)15(25)16-12(2)17(26)21(31-16)19(28)22(30-3,23-20(21)29)18(27)13-9-7-6-8-10-13/h5-11,14-15,19,24-25,28H,4H2,1-3H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLYDIPAXCVVRNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CC(C(C1=C(C(=O)C2(O1)C(C(NC2=O)(C(=O)C3=CC=CC=C3)OC)O)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is the origin of 11-O-Methylpseurotin A?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Origin of 11-O-Methylpseurotin A

Introduction

This compound is a fungal secondary metabolite belonging to the pseurotin (B1257602) family of natural products.[1][2] These compounds are noted for their complex heterospirocyclic γ-lactam core structure and diverse, potent biological activities.[2][3] The parent compound, pseurotin A, has been shown to inhibit chitin (B13524) synthase and induce nerve-cell proliferation.[2] this compound, as a derivative, is of significant interest to researchers in natural product chemistry, microbiology, and drug development for its potential biological profile.[3][4] This guide provides a comprehensive overview of its natural sources, biosynthetic pathway, and the experimental protocols used for its isolation.

Natural Sources of this compound

This compound is a secondary metabolite produced by specific fungal species.[1] To date, it has been primarily isolated from two genera: Aspergillus and Sporothrix.

  • Aspergillus : A marine-derived strain of Aspergillus fumigatus has been identified as a key producer.[1][3] A. fumigatus is a ubiquitous fungus known for its prolific production of a wide array of bioactive secondary metabolites.[1][5]

  • Sporothrix : The compound was also originally isolated from a species of Sporothrix.[1][][7]

Furthermore, the biosynthesis of this compound can be influenced by microbial interactions. Its production has been observed to be induced during the co-cultivation of certain fungal isolates with bacteria.[1]

Data Presentation: Producing Organisms and Co-isolated Analogs

Quantitative yield data for this compound from fungal fermentations are not extensively reported in the available literature, as production is highly dependent on the specific fungal strain, culture conditions, and extraction methods.[1] However, its isolation alongside other pseurotins highlights its role as a naturally occurring derivative within the broader pseurotin biosynthetic pathway.[1]

CompoundProducing OrganismReported Co-isolated PseurotinsReference
This compoundAspergillus fumigatus (marine-derived)Pseurotin A[1][3]
This compoundSporothrix sp.Not Specified[1]
This compoundFungal isolate MR2012 (in co-culture)Pseurotin G, Terezine D[1]

Biosynthesis Pathway

This compound belongs to the pseurotin family, which is biosynthesized through a complex pathway involving a mixed polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS).[1][4] The biosynthesis of its direct precursor, pseurotin A, has been extensively studied in Aspergillus fumigatus.[3][8]

The pathway is initiated by the hybrid PKS-NRPS enzyme, PsoA , which assembles the core scaffold of the molecule from precursors like phenylalanine.[5][8] This core structure then undergoes a series of modifications by tailoring enzymes encoded by the pso gene cluster.[3][8] These modifications include oxidations and rearrangements that generate the diverse array of pseurotin derivatives.[1][8]

The formation of this compound is a late-stage modification of pseurotin A.[1] This final step involves the enzymatic O-methylation of the hydroxyl group at the C-11 position. The reaction is catalyzed by a specific O-methyltransferase that utilizes S-adenosyl methionine (SAM) as the methyl group donor.[1] While this is a common terminal modification in natural product biosynthesis, the specific O-methyltransferase responsible for this conversion has not yet been definitively identified.[1][3]

Biosynthetic Pathway of this compound Proposed Biosynthetic Pathway of this compound cluster_start Core Synthesis cluster_tailoring Tailoring Reactions cluster_final_step Final Methylation precursors Phenylalanine + Malonyl-CoA psoA PKS-NRPS (PsoA) precursors->psoA core Pseurotin Core Scaffold psoA->core pso_enzymes pso Gene Cluster Enzymes (Oxidases, etc.) core->pso_enzymes pseurotinA Pseurotin A pso_enzymes->pseurotinA methyltransferase O-Methyltransferase (Unidentified) pseurotinA->methyltransferase final_product This compound methyltransferase->final_product sam SAM sam->methyltransferase

Proposed biosynthetic pathway of this compound.

Experimental Protocols: Isolation and Purification

The following is a generalized protocol for the isolation and purification of this compound from a fungal culture, based on established methodologies for pseurotins and other fungal metabolites.[1][9]

Step 1: Inoculation and Fermentation

A pure culture of the producing fungal strain (e.g., Aspergillus fumigatus) is used to inoculate a suitable liquid fermentation medium.[1] A typical medium consists of a carbon source (e.g., glucose, malt (B15192052) extract), a nitrogen source (e.g., yeast extract, peptone), and essential minerals. The culture is incubated for a specific period (e.g., several days to weeks) under controlled conditions (temperature, agitation, pH) to allow for fungal growth and production of secondary metabolites.

Step 2: Harvest and Extraction

After the fermentation period, the fungal mycelium is separated from the culture broth by filtration or centrifugation. The target compound can be found in either the mycelium or the broth, or both. Both are typically extracted to maximize yield. The culture filtrate (broth) is extracted with a water-immiscible organic solvent, such as ethyl acetate (B1210297). The mycelium is dried, ground, and extracted with a polar organic solvent like methanol (B129727) or acetone.

Step 3: Concentration

The organic solvent extracts are combined and concentrated under reduced pressure using a rotary evaporator. This process yields a crude extract containing a mixture of metabolites.

Step 4: Chromatographic Purification

The crude extract is subjected to a series of chromatographic techniques to isolate this compound from other compounds.

  • Initial Fractionation: The extract is often first fractionated using vacuum liquid chromatography (VLC) or column chromatography over a stationary phase like silica (B1680970) gel, using a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).

  • Fine Purification: Fractions containing the target compound, identified by techniques like thin-layer chromatography (TLC), are further purified. High-Performance Liquid Chromatography (HPLC), often using a reverse-phase column (e.g., C18), is a common method for final purification to yield the pure compound.

Step 5: Structure Elucidation

The identity and purity of the isolated this compound are confirmed using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Workflow for Isolation Generalized Experimental Workflow for Isolation inoculation 1. Fungal Inoculation & Fermentation harvest 2. Harvest (Separate Mycelium & Broth) inoculation->harvest extraction 3. Solvent Extraction (e.g., Ethyl Acetate) harvest->extraction concentration 4. Concentration (Rotary Evaporation) extraction->concentration fractionation 5. Initial Chromatography (e.g., Silica Column) concentration->fractionation purification 6. Final Purification (e.g., HPLC) fractionation->purification analysis 7. Structural Analysis (NMR, MS) purification->analysis final_product Pure this compound analysis->final_product

Experimental workflow for the isolation of this compound.

References

Unveiling 11-O-Methylpseurotin A: A Technical Guide to its Discovery and Characterization from Aspergillus fumigatus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, structural elucidation, and biological activity of 11-O-Methylpseurotin A, a mixed polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) natural product from the marine-derived fungus Aspergillus fumigatus. This document details the experimental protocols, quantitative data, and key biological pathways associated with this compound, serving as a resource for researchers in natural product chemistry, mycology, and drug discovery.

Discovery and Bioactivity

This compound was identified through a bioassay-guided fractionation approach utilizing a synthetic lethality yeast screen. This screen compared the growth of wild-type Saccharomyces cerevisiae with a mutant strain lacking the HOF1 gene (hof1Δ). The Hof1 protein is a key regulator of cytokinesis and mitosis in yeast, suggesting that compounds selectively inhibiting the growth of the hof1Δ strain may target cell cycle-related pathways. Extracts from a marine-derived Aspergillus fumigatus (coll. no. 030402d) demonstrated selective activity against the hof1Δ strain, leading to the isolation of this compound as the active constituent.[1][2]

In contrast to its selective in vitro activity against the yeast mutant, this compound was found to be inactive in a larval zebrafish model for antiseizure activity.[3] This highlights the specific nature of its biological action, which is primarily centered on the disruption of processes regulated by the Hof1 protein.

Quantitative Data

The structural and physical properties of this compound have been determined through extensive spectroscopic analysis. The quantitative data are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical and Spectrometric Data

PropertyValue
Molecular Formula C₂₃H₂₇NO₈
Molecular Weight 445.46 g/mol
High-Resolution ESI-MS m/z 446.1798 [M+H]⁺ (calcd for C₂₃H₂₈NO₈, 446.1815)
Appearance White solid

Table 2: ¹H and ¹³C NMR Spectroscopic Data (in CDCl₃)

Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ, mult., J in Hz)
2171.2
3110.1
4195.2
582.13.55 (dq, 8.5, 6.5)
6126.15.60 (dd, 15.5, 6.5)
7134.25.85 (dq, 15.5, 6.5)
820.82.10 (m)
914.10.95 (t, 7.5)
10195.2
1182.1
11'-OCH₃57.93.30 (s)
3-CH₃9.82.05 (s)
Benzoyl-C=O195.2
Benzoyl-C1''135.9
Benzoyl-C2'',6''129.27.95 (d, 7.5)
Benzoyl-C3'',5''128.87.50 (t, 7.5)
Benzoyl-C4''133.57.65 (t, 7.5)

Note: The yield of this compound from fungal fermentations is not extensively reported in the available literature and is highly dependent on the specific fungal strain, culture conditions, and extraction methods.[4]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the discovery and characterization of this compound.

Fungal Fermentation and Extraction
  • Culture Conditions: A 24 L culture of Aspergillus fumigatus (coll. no. 030402d) was grown in a 3.5% Czapek-Dox medium prepared with filtered seawater, with the pH adjusted to 7.3. Approximately 50 g of pre-washed XAD-16 resin was added to each liter of medium prior to autoclaving. The cultures were inoculated and shaken at 150 rpm for 21 days at room temperature.[1]

  • Extraction: The culture material was transferred to a glass column, and the broth was drained. The remaining mycelia and resin were washed with water. The organic extract was then eluted sequentially with methanol (B129727) (MeOH) and dichloromethane (B109758) (CH₂Cl₂).[1]

  • Partitioning: The resulting crude extract was partitioned between hexanes, CH₂Cl₂, and MeOH to yield distinct fractions for further purification.[1]

Bioassay-Guided Isolation and Purification
  • Yeast Halo Assay: A high-throughput yeast halo assay was used to screen for selective inhibitors of the S. cerevisiae hof1Δ mutant strain.[1]

    • Media Preparation: Media was inoculated with 400 μL of an overnight yeast culture (wild-type or hof1Δ).

    • Compound Application: Stock solutions of the fungal extracts in DMSO were transferred into the solidified agar (B569324) using a pin-tool robot, delivering approximately 200 nL per pin.

    • Analysis: The plates were incubated, and the formation of a clear zone (halo) of growth inhibition was quantified using a plate reader at 544 nm. The growth of the hof1Δ strain was compared to the wild-type to identify selective inhibitors.[1]

  • Chromatographic Purification: The CH₂Cl₂ fraction from the initial partition, which showed selective activity, was subjected to further purification using a combination of chromatographic techniques, including silica (B1680970) gel chromatography and reversed-phase HPLC, to yield pure this compound.[1]

Structure Elucidation

The planar structure and absolute configuration of this compound were determined using a combination of spectroscopic techniques:[2]

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was used to determine the molecular formula.

  • NMR Spectroscopy: 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments were conducted to establish the connectivity of atoms and the overall carbon-hydrogen framework.

  • Optical Rotation: The specific rotation was measured to provide information about the chirality of the molecule.

  • J-based Analysis and Biosynthetic Parallels: Analysis of coupling constants in the ¹H NMR spectrum and comparison with the known biosynthetic pathways of related pseurotin (B1257602) compounds aided in the assignment of the relative and absolute stereochemistry.[2]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The overall experimental workflow for the discovery and characterization of this compound is depicted below.

G cluster_fermentation Fungal Culture & Extraction cluster_bioassay Bioassay-Guided Fractionation cluster_purification Purification & Elucidation Aspergillus_fumigatus Aspergillus fumigatus Culture (24 L, 21 days) Extraction Methanol & Dichloromethane Extraction Aspergillus_fumigatus->Extraction Partitioning Hexane/CH2Cl2/MeOH Partitioning Extraction->Partitioning Yeast_Halo_Assay Yeast Halo Assay (hof1Δ vs. Wild-Type) Partitioning->Yeast_Halo_Assay Active_Fraction Identification of Active Fraction (CH2Cl2) Yeast_Halo_Assay->Active_Fraction Chromatography Silica Gel & HPLC Purification Active_Fraction->Chromatography Pure_Compound This compound Chromatography->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, HRMS, etc.) Pure_Compound->Structure_Elucidation

Caption: Experimental workflow for the isolation of this compound.

Proposed Biosynthetic Pathway

This compound is biosynthesized from the precursor pseurotin A. The pathway involves a hybrid PKS-NRPS enzyme and a series of tailoring enzymes. The final step is a proposed O-methylation at the C-11 position.

G Precursors Phenylalanine, Cysteine, Malonyl-CoA, etc. PKS_NRPS PKS-NRPS (PsoA) Assembly Precursors->PKS_NRPS Core_Scaffold Core Scaffold Formation PKS_NRPS->Core_Scaffold Tailoring_Enzymes Tailoring Enzymes (Oxidations, Rearrangements) Core_Scaffold->Tailoring_Enzymes Pseurotin_A Pseurotin A Tailoring_Enzymes->Pseurotin_A O_Methyltransferase O-Methyltransferase (Proposed) Pseurotin_A->O_Methyltransferase Final_Product This compound O_Methyltransferase->Final_Product

Caption: Proposed biosynthetic pathway of this compound.

Hof1 Signaling Pathway in Yeast Cytokinesis

The biological activity of this compound is linked to the Hof1 protein in S. cerevisiae. Hof1 is a key regulator of the final stages of cell division, specifically cytokinesis. It localizes to the bud neck and is involved in the contraction of the actomyosin (B1167339) ring and the formation of the septum. The function of Hof1 is regulated by phosphorylation by several cell cycle kinases. The selective inhibition of the hof1Δ mutant suggests that this compound disrupts a process that becomes essential in the absence of Hof1.

G cluster_cell_cycle Cell Cycle Progression Cdc5_Kinase Cdc5 Kinase Hof1_P Phosphorylated Hof1 Cdc5_Kinase->Hof1_P Phosphorylation Dbf2_Mob1 Dbf2-Mob1 Kinase Dbf2_Mob1->Hof1_P Phosphorylation Hof1_Septin Hof1 localized at Septin Ring Hof1_Septin->Hof1_P Hof1_AMR Hof1 translocates to Actomyosin Ring (AMR) Hof1_P->Hof1_AMR AMR_Contraction AMR Contraction Hof1_AMR->AMR_Contraction Cytokinesis Cytokinesis & Septum Formation AMR_Contraction->Cytokinesis Inhibitor This compound (Disrupts parallel pathway) Inhibitor->Cytokinesis Inhibits growth in hof1Δ mutant

Caption: Simplified Hof1 signaling pathway in yeast cytokinesis.

References

Biosynthesis of 11-O-Methylpseurotin A and the pso gene cluster

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide to the biosynthesis of 11-O-methylpseurotin A and the pso gene cluster, designed for researchers, scientists, and drug development professionals.

Executive Summary

Pseurotins are a class of fungal secondary metabolites notable for their unique spirocyclic core and diverse biological activities. A prominent member of this family is this compound, a derivative of pseurotin (B1257602) A isolated from fungal species such as Aspergillus fumigatus and Sporothrix sp.[1][] The biosynthesis of its direct precursor, pseurotin A, is orchestrated by a set of enzymes encoded by the pso gene cluster in A. fumigatus.[3][4] This process begins with a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) and involves a series of intricate tailoring reactions.[5] The final conversion to this compound is believed to be a late-stage O-methylation of pseurotin A, although the specific methyltransferase responsible for this step has not yet been identified.[1][3] The expression of the pso gene cluster is subject to complex regulation, including control by environmental factors like zinc concentration and the interplay with other secondary metabolite pathways, such as gliotoxin (B1671588) biosynthesis.[6][7] This guide provides a comprehensive overview of the current understanding of the biosynthetic pathway, the genetic architecture of the pso cluster, and the experimental methodologies used to elucidate these details.

The pso Gene Cluster

The biosynthesis of pseurotin A is governed by the pso gene cluster, which is intertwined with the fumagillin (B1674178) biosynthetic gene cluster in A. fumigatus.[8] Systematic gene deletion studies have been instrumental in assigning functions to the core genes within this cluster.[5][9]

Table 1: Genes and Proposed Functions in the pso Cluster
GeneProteinProposed Function
psoAPsoAA hybrid PKS-NRPS responsible for synthesizing the core scaffold of pseurotin A.[4][5]
psoBPsoBA putative hydrolase potentially involved in the closure of the 2-pyrrolidine ring.[3][9]
psoCPsoCAn O-methyltransferase that has been shown to specifically act on the C-8 hydroxyl group.[3][5]
psoDPsoDA putative P450 monooxygenase responsible for the oxidation of the C17 position.[5][9]
psoEPsoEA putative glutathione (B108866) S-transferase (GST) involved in the later stages of the pathway.[9]
psoFPsoFA unique bifunctional enzyme with an FAD-containing monooxygenase (FMO) and a C-methyltransferase (MT) domain.[5]
psoGPsoGA hypothetical protein of unknown function, but essential for pseurotin A production.[3][9]

Biosynthetic Pathway of Pseurotin A and this compound

The biosynthesis of pseurotin A is a multi-step enzymatic process. The pathway is initiated by the PKS-NRPS hybrid enzyme, PsoA, which assembles the initial polyketide-peptide backbone.[4][5] This is followed by a series of modifications including oxidations, methylations, and rearrangements catalyzed by the tailoring enzymes encoded in the pso cluster to yield pseurotin A.[3][5] The formation of this compound is proposed as the final step, involving the O-methylation of the C-11 hydroxyl group of pseurotin A, with S-adenosyl methionine (SAM) as the likely methyl donor.[1]

G cluster_start Precursors cluster_core Core Synthesis cluster_tailoring Tailoring Reactions cluster_final Final Modification (Proposed) Phenylalanine Phenylalanine PsoA (PKS-NRPS) PsoA (PKS-NRPS) Phenylalanine->PsoA (PKS-NRPS) Polyketide Extender Units Polyketide Extender Units Polyketide Extender Units->PsoA (PKS-NRPS) Azaspirene Intermediate Azaspirene Intermediate PsoA (PKS-NRPS)->Azaspirene Intermediate Assembly PsoF (C-methylation, Epoxidation) PsoF (C-methylation, Epoxidation) Azaspirene Intermediate->PsoF (C-methylation, Epoxidation) PsoD (Oxidation) PsoD (Oxidation) PsoF (C-methylation, Epoxidation)->PsoD (Oxidation) PsoC (O-methylation at C-8) PsoC (O-methylation at C-8) PsoD (Oxidation)->PsoC (O-methylation at C-8) PsoB/PsoE/PsoG (Further modifications) PsoB/PsoE/PsoG (Further modifications) PsoC (O-methylation at C-8)->PsoB/PsoE/PsoG (Further modifications) Pseurotin A Pseurotin A PsoB/PsoE/PsoG (Further modifications)->Pseurotin A Unknown O-Methyltransferase Unknown O-Methyltransferase Pseurotin A->Unknown O-Methyltransferase SAM-dependent This compound This compound Unknown O-Methyltransferase->this compound

Caption: Proposed biosynthetic pathway of this compound.

Regulation of Pseurotin A Biosynthesis

The production of pseurotin A in A. fumigatus is not constitutive and is influenced by environmental cues and regulatory proteins. A key factor is the concentration of zinc.[6] High zinc concentrations tend to increase the production of pseurotin A while decreasing the production of another major secondary metabolite, gliotoxin.[7] This regulation is mediated by the zinc-responsive transcription factor ZafA, which in turn regulates GliZ, a transcriptional activator for the gliotoxin gene cluster.[6][10] The deletion of gliZ leads to an upregulation of pso cluster genes and increased pseurotin A production, suggesting a reciprocal regulatory relationship between these two biosynthetic pathways.[7][11] Furthermore, hypoxia has also been shown to induce the biosynthesis of pseurotin A.[12]

G High Zinc High Zinc ZafA ZafA High Zinc->ZafA inhibits activity on gliZ GliZ GliZ ZafA->GliZ activates gli Gene Cluster gli Gene Cluster GliZ->gli Gene Cluster activates transcription pso Gene Cluster pso Gene Cluster GliZ->pso Gene Cluster represses Gliotoxin Gliotoxin gli Gene Cluster->Gliotoxin biosynthesis Pseurotin A Pseurotin A pso Gene Cluster->Pseurotin A biosynthesis

Caption: Regulatory network of pseurotin A biosynthesis in A. fumigatus.

Quantitative Data

While much of the literature describes qualitative changes, some studies provide data on the impact of genetic modifications on secondary metabolite production. The following table summarizes representative findings.

Table 2: Pseurotin A Production in A. fumigatus Mutant Strains
StrainConditionPseurotin A Production (Relative to Wild-Type)Reference
ΔzafA (ZafA deletion)High ZincIncreased[6]
ΔgliZ (GliZ deletion)Standard CultureIncreased[7][11]
psoA overexpressionStandard CultureAccumulation[4]
ΔpsoA (PsoA deletion)Standard CultureAbsent[4]
ΔpsoF (PsoF deletion)Standard CultureAbolished[5]

Note: Quantitative values are often presented as relative changes in HPLC peak areas in the source literature.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of genetic, analytical, and biochemical techniques.

Gene Deletion and Overexpression

Gene knockout and overexpression studies are fundamental to assigning function to the pso genes.[4][5]

  • Objective: To determine the role of a specific gene (e.g., psoA) in pseurotin A biosynthesis.

  • Methodology:

    • Construct Generation: A deletion cassette is created using fusion PCR. This typically consists of a selectable marker (e.g., pyrG) flanked by the 5' and 3' untranslated regions (UTRs) of the target gene to facilitate homologous recombination.

    • Protoplast Formation: A. fumigatus mycelia are treated with enzymes like glucanex to digest the cell wall and generate protoplasts.

    • Transformation: The deletion cassette is introduced into the protoplasts using a polyethylene (B3416737) glycol (PEG)-mediated transformation protocol.

    • Selection and Screening: Transformed protoplasts are plated on selective media (e.g., media lacking uridine (B1682114) and uracil (B121893) for pyrG selection). Putative transformants are screened by diagnostic PCR to confirm the correct integration of the cassette and deletion of the target gene.

    • Metabolite Analysis: Verified mutant strains are cultured in a suitable medium (e.g., Czapek-Dox or MYG medium) for several days.[5] The culture broth is then extracted and analyzed by HPLC to compare the metabolite profile with the wild-type strain.[11]

G A 1. Construct Generation (Fusion PCR with marker) C 3. PEG-Mediated Transformation A->C B 2. A. fumigatus Culture & Protoplast Formation B->C D 4. Selection on Minimal Media C->D E 5. Genotype Verification (Diagnostic PCR) D->E F 6. Mutant Culture & Metabolite Extraction E->F G 7. Phenotype Analysis (HPLC, LC-MS) F->G

Caption: Experimental workflow for gene deletion in A. fumigatus.

Metabolite Extraction and Analysis

High-Performance Liquid Chromatography (HPLC) is the primary analytical tool for detecting and quantifying pseurotins.

  • Objective: To separate, identify, and quantify pseurotin A and its derivatives from fungal cultures.

  • Methodology:

    • Sample Preparation: The fungal culture is separated into mycelium and supernatant by filtration. The supernatant is typically extracted with an organic solvent like ethyl acetate. The organic phase is then evaporated to dryness and the residue is redissolved in a suitable solvent (e.g., methanol) for analysis.

    • HPLC Conditions:

      • Column: A C18 reverse-phase column is commonly used.

      • Mobile Phase: A gradient of water (often with a modifier like formic acid or acetonitrile) and methanol (B129727) or acetonitrile.

      • Detection: A photodiode array (PDA) detector is used to monitor absorbance at specific wavelengths (e.g., 280 nm) to detect the characteristic chromophore of the pseurotins.[5]

    • Quantification: The concentration of the compound is determined by comparing the peak area from the sample to a standard curve generated from a purified standard of the compound.

In Vitro Enzyme Assays

To confirm the specific function of an enzyme, in vitro assays are performed using a heterologously expressed and purified protein.[5]

  • Objective: To determine the catalytic activity of a specific enzyme (e.g., PsoF) on a putative substrate.

  • Methodology:

    • Heterologous Expression: The gene of interest (e.g., psoF) is cloned into an expression vector and transformed into a host like E. coli. Protein expression is induced, and the recombinant protein is purified.

    • Assay Reaction: The purified enzyme is incubated with the substrate (often a synthetic mimic of the natural intermediate), co-factors (e.g., SAM for methyltransferases, FAD/NADPH for oxidoreductases), and a suitable buffer.

    • Product Analysis: The reaction mixture is analyzed by methods such as HPLC or LC-MS to detect the formation of the expected product. For example, the C-methylation activity of PsoF was confirmed by observing the conversion of an N-acetylcysteamine (NAC) thioester substrate into its methylated product.[5]

Conclusion and Future Directions

Significant progress has been made in understanding the biosynthesis of pseurotin A, driven by the characterization of the pso gene cluster in A. fumigatus. The functions of the core PKS-NRPS and several tailoring enzymes have been elucidated through elegant genetic and biochemical studies. However, a critical knowledge gap remains: the definitive identification of the O-methyltransferase responsible for the final conversion of pseurotin A to this compound.[3] Future research should focus on identifying this enzyme, which may reside outside the primary pso cluster. A complete understanding of this pathway, including its regulatory networks, will be instrumental for the targeted engineering of strains for improved production of these bioactive compounds and for the generation of novel, medicinally relevant analogs.

References

An In-Depth Technical Guide to 11-O-Methylpseurotin A: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-O-Methylpseurotin A is a fungal secondary metabolite belonging to the pseurotin (B1257602) family of natural products, characterized by a unique spirocyclic γ-lactam core structure. Isolated from fungal species such as Aspergillus fumigatus, it has garnered scientific interest due to its specific biological activity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for relevant assays, along with elucidated and postulated signaling pathways, are presented to facilitate further research and development.

Chemical Structure and Identification

This compound is a derivative of Pseurotin A, distinguished by a methyl group at the C11 oxygen. Its core structure is a 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name (5S,8S,9R)-8-benzoyl-9-hydroxy-2-[(1S,2S,3Z)-1-hydroxy-2-methoxy-3-hexen-1-yl]-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione[1]
Synonyms (5S,8S,9R)-8-Benzoyl-9-hydroxy-2-[(1S,2S,3Z)-1-hydroxy-2-methoxy-3-hexen-1-yl]-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione
CAS Number 956904-34-0[2][3]
Molecular Formula C23H27NO8[2][3]
Molecular Weight 445.46 g/mol [2][3]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and experimental use.

Table 2: Physicochemical Data for this compound

PropertyValueSource
Appearance White solid powder[1][4]
Solubility Soluble in DMSO, Ethanol, Methanol[1][4]
Storage Temperature -20°C[1]
Purity >95.0% by HPLC[4]
Boiling Point 720.4 ± 60.0 °C at 760 mmHg (Predicted)[1]
Density 1.34 ± 0.1 g/cm³ at 20°C (Predicted)[1]
Melting Point Data not available in searched sources.

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following 1H and 13C NMR data have been reported for this compound.

Table 3: 1H and 13C NMR Chemical Shifts for this compound

Position13C Chemical Shift (ppm)1H Chemical Shift (ppm, Multiplicity, J in Hz)
3-CH₃ 9.82.05 (s)
11'-OCH₃ 57.93.30 (s)
11' 82.13.55 (dq, 8.5, 6.5)
12' 126.15.60 (dd, 15.5, 6.5)
13' 134.25.85 (dq, 15.5, 6.5)
14' 20.82.10 (m)
15' 14.10.95 (t, 7.5)
Benzoyl-C=O 195.2
Benzoyl-C1'' 135.9
Benzoyl-C2'',6'' 129.27.95 (d, 7.5)
Benzoyl-C3'',5'' 128.87.50 (t, 7.5)
Benzoyl-C4'' 133.57.65 (t, 7.5)
Note: NMR data is typically recorded in CDCl₃ or a similar deuterated solvent. The exact chemical shifts may vary slightly depending on the solvent and instrument used.
Mass Spectrometry (MS)

Biological Activity and Mechanism of Action

The primary reported biological activity of this compound is its selective inhibition of a Hof1 deletion strain of Saccharomyces cerevisiae.[2][3] The Hof1 protein is involved in the regulation of mitosis and cytokinesis, suggesting a potential mechanism of action related to cell cycle control.

While direct in vivo efficacy studies on this compound are limited, related compounds such as Pseurotin A have demonstrated anti-inflammatory and anti-cancer properties, often through the modulation of the STAT (Signal Transducer and Activator of Transcription) signaling pathway.

Postulated Signaling Pathway Inhibition in Saccharomyces cerevisiae

The selective inhibition of the hof1Δ yeast strain suggests that this compound may interact with a pathway that becomes essential in the absence of Hof1. This points to a synthetic lethal relationship.

G cluster_0 Normal Cytokinesis in Wild-Type S. cerevisiae cluster_1 Effect of this compound on hof1Δ Mutant Hof1 Hof1 Protein ActomyosinRing Actomyosin Ring Constriction Hof1->ActomyosinRing Regulates SeptumFormation Septum Formation ActomyosinRing->SeptumFormation CellDivision Successful Cell Division SeptumFormation->CellDivision NoHof1 Hof1 Deletion (hof1Δ) AlternativePathway Compensatory Pathway NoHof1->AlternativePathway Upregulation of BlockedPathway Blocked Compensatory Pathway Inhibitor This compound Inhibitor->AlternativePathway Inhibits CellDeath Cell Death / Growth Inhibition BlockedPathway->CellDeath

Caption: Postulated inhibition of a compensatory pathway by this compound in a hof1Δ yeast strain.

Experimental Protocols

Isolation of this compound from Aspergillus fumigatus

While a specific, detailed protocol for the isolation of this compound was not found, a general workflow for the extraction of secondary metabolites from Aspergillus fumigatus can be adapted.

G Culture Fungal Culture (Aspergillus fumigatus) Extraction Solvent Extraction (e.g., Ethyl Acetate) Culture->Extraction Filtration Filtration and Concentration Extraction->Filtration Chromatography Column Chromatography (Silica Gel) Filtration->Chromatography Fractionation Fraction Collection Chromatography->Fractionation HPLC Preparative HPLC Fractionation->HPLC PureCompound Pure this compound HPLC->PureCompound G Start Prepare Yeast Lawns (Wild-Type and hof1Δ) Step1 Impregnate Filter Disc with Compound Start->Step1 Step2 Place Disc on Agar Plates Step1->Step2 Step3 Incubate at 30°C for 24-48h Step2->Step3 Step4 Measure Zone of Inhibition Step3->Step4 End Compare Inhibition Zones Step4->End

References

11-O-Methylpseurotin A as a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

11-O-Methylpseurotin A is a fungal secondary metabolite belonging to the pseurotin (B1257602) family of natural products, characterized by a unique spirocyclic γ-lactam core structure.[1] These compounds are of significant interest due to their diverse biological activities. The biosynthesis of the pseurotin scaffold is a notable example of a metabolic pathway orchestrated by a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) system. This technical guide provides a comprehensive overview of the biosynthesis of this compound, with a focus on its PKS-NRPS origins, the enzymatic machinery involved, and the experimental methodologies used to elucidate its formation. While the pathway to its immediate precursor, pseurotin A, has been largely deciphered, the final O-methylation step to yield this compound remains an area of active investigation.[2]

The Pseurotin Biosynthetic Gene Cluster and PKS-NRPS Machinery

The biosynthesis of the pseurotin core structure is governed by the pso gene cluster in fungi such as Aspergillus fumigatus.[3] The central enzyme in this pathway is PsoA, a hybrid PKS-NRPS protein responsible for assembling the foundational molecular skeleton.[3][4] The pso gene cluster contains genes encoding for the PKS-NRPS as well as a suite of tailoring enzymes that modify the initial product to generate the diverse array of pseurotin analogs.[5] Interestingly, the pseurotin gene cluster is intertwined with the fumagillin (B1674178) biosynthetic gene cluster, suggesting a complex regulatory network.[6]

The PsoA PKS-NRPS Hybrid Enzyme

PsoA is a multidomain enzyme that combines modules for both polyketide and nonribosomal peptide synthesis to create the characteristic 1-oxa-7-azaspiro[7][7]non-2-ene-4,6-dione core of the pseurotins.[4] Fungal PKS-NRPS hybrids are a fascinating class of enzymes that generate a wide array of bioactive compounds.[7] The PKS module of PsoA is responsible for the synthesis of the polyketide chain, while the NRPS module incorporates an amino acid, typically phenylalanine, into the growing molecule.[8] The intricate interplay between these modules results in the formation of the complex spirocyclic structure.

Tailoring Enzymes of the pso Cluster

Following the initial synthesis of the core structure by PsoA, a series of post-PKS-NRPS modifications are carried out by tailoring enzymes encoded within the pso cluster. These enzymes include:

  • PsoB: A putative hydrolase.[2]

  • PsoC: An O-methyltransferase that has been shown to act on the C-8 hydroxyl group.[2]

  • PsoD: A cytochrome P450 monooxygenase.

  • PsoE: A glutathione (B108866) S-transferase.[9]

  • PsoF: A bifunctional C-methyltransferase/epoxidase.[9][10]

  • PsoG: A hypothetical protein of unknown function.[2]

The combinatorial action of these enzymes on the PsoA product leads to the generation of various pseurotin derivatives.[10]

Biosynthetic Pathway of Pseurotin A

The biosynthetic pathway leading to pseurotin A, the direct precursor of this compound, has been elucidated through systematic gene deletion studies and in vitro enzymatic assays.[4] The pathway is thought to proceed through the key intermediate azaspirene.[4][9]

Pseurotin A Biosynthetic Pathway cluster_pks_nrps PsoA (PKS-NRPS) cluster_tailoring Tailoring Steps cluster_final_step Proposed Final Step Precursors Polyketide & Phenylalanine Precursors Core_Structure Azaspirene Precursors->Core_Structure PsoA Intermediates Series of Intermediates Core_Structure->Intermediates PsoF (C-methylation), PsoD, PsoE Pseurotin_A Pseurotin A Intermediates->Pseurotin_A PsoC (O-methylation at C-8), PsoF (epoxidation) Methylpseurotin_A This compound Pseurotin_A->Methylpseurotin_A Unknown O-Methyltransferase

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Quantitative data on the production of pseurotins is limited in the available literature.[10] However, some studies have investigated the influence of culture conditions and genetic modifications on the yield of pseurotin A.

Condition/StrainAnalyteRelative Production LevelReference
High Zinc (5 µM)Pseurotin AIncreased[2]
ΔzafA mutantPseurotin AIncreased[2]
ΔgliZ mutantPseurotin AIncreased[2]
Gliotoxin TreatmentPseurotin ADecreased[2]

Table 1: Relative production of Pseurotin A under various conditions in Aspergillus fumigatus.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of genetic, biochemical, and analytical techniques. Below are generalized protocols for key experiments.

Fungal Fermentation and Metabolite Extraction
  • Inoculation and Culture: A pure culture of the producing fungal strain (e.g., Aspergillus fumigatus) is used to inoculate a suitable liquid fermentation medium (e.g., Czapek-Dox medium).[2][10]

  • Incubation: The culture is incubated at a controlled temperature (typically 28-30°C) with agitation for several days to allow for fungal growth and secondary metabolite production.[10]

  • Extraction: The fungal mycelium and culture broth are extracted with an organic solvent such as ethyl acetate. The organic extracts are then combined and concentrated under reduced pressure to yield a crude extract.[10]

Gene Knockout in Aspergillus fumigatus

A common method for functional analysis of biosynthetic genes is targeted gene deletion.

Gene Knockout Workflow cluster_construction Construct Generation cluster_transformation Fungal Transformation cluster_analysis Analysis of Mutants Flanks Amplify 5' and 3' flanking regions of target gene Construct Assemble knockout construct Flanks->Construct Marker Selectable Marker (e.g., pyrG) Marker->Construct Transformation Transform protoplasts with knockout construct Construct->Transformation Protoplasts Generate fungal protoplasts Protoplasts->Transformation Selection Select for transformants on appropriate medium Transformation->Selection Verification Verify gene deletion by PCR and Southern blot Selection->Verification Metabolite_Analysis Analyze metabolite profile by HPLC/LC-MS Verification->Metabolite_Analysis

Caption: General workflow for gene knockout in Aspergillus.

Heterologous Expression of Biosynthetic Genes

To characterize the function of individual genes or the entire gene cluster, they can be expressed in a heterologous host, such as Aspergillus nidulans. This involves cloning the gene(s) of interest into an expression vector, transforming the vector into the host, and analyzing the resulting metabolites.

In Vitro Enzymatic Assays

The function of tailoring enzymes can be confirmed through in vitro assays using purified recombinant enzymes and the appropriate substrates. For example, the activity of a methyltransferase like PsoC or PsoF can be assayed by incubating the purified enzyme with a potential substrate and a methyl donor (S-adenosyl methionine, SAM), followed by analysis of the products by HPLC or LC-MS.

The Unresolved Final Step: 11-O-Methylation

While the biosynthetic pathway to pseurotin A is well-characterized, the specific enzyme responsible for the final O-methylation at the C-11 position to produce this compound has not yet been identified.[2] The methyltransferase PsoC has been shown to act at the C-8 position.[2] Therefore, it is hypothesized that a different, as-yet-uncharacterized O-methyltransferase is responsible for this final modification. The identification of this enzyme is a key area for future research in understanding the complete biosynthesis of this compound.

Conclusion

This compound is a compelling example of a fungal natural product synthesized by a PKS-NRPS hybrid enzyme. The elucidation of its biosynthetic pathway has provided valuable insights into the complex enzymatic machinery that fungi employ to generate chemical diversity. While significant progress has been made in understanding the formation of its precursor, pseurotin A, the final enzymatic step to this compound remains to be discovered. Further research in this area, including the identification and characterization of the terminal O-methyltransferase, will not only complete our understanding of this fascinating biosynthetic pathway but also open up possibilities for the engineered production of novel pseurotin analogs with potentially enhanced therapeutic properties.

References

Unveiling the Primary Biological Activity of 11-O-Methylpseurotin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-O-Methylpseurotin A, a fungal metabolite, has emerged as a molecule of interest due to its specific biological activity. This technical guide provides an in-depth analysis of its primary biological function, focusing on its selective inhibitory action. While quantitative data for its primary activity remains to be fully elucidated, this document synthesizes the available qualitative data, details the experimental protocols used for its characterization, and explores the potential signaling pathways involved, drawing inferences from closely related analogs. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Primary Biological Activity: Selective Inhibition of hof1ΔSaccharomyces cerevisiae

The primary biological activity of this compound, as identified through genetic screening, is its selective inhibition of a Hof1 deletion mutant strain (hof1Δ) of the budding yeast Saccharomyces cerevisiae. The Hof1 protein is a key regulator of cytokinesis, the final stage of cell division. It is involved in the coordination of actomyosin (B1167339) ring contraction and septum formation. The selective inhibition of a strain lacking this crucial protein suggests that this compound's mechanism of action is intrinsically linked to the cell cycle and cytokinesis machinery.

While this selective inhibition points towards a specific mode of action, it is important to note that direct biochemical studies confirming this compound as a direct inhibitor of the Hof1 protein are yet to be published. The current understanding is based on the potent and selective effect observed in the yeast-based assays.

Quantitative Data

To date, specific IC50 or EC50 values for the inhibitory activity of this compound against the hof1Δ strain of Saccharomyces cerevisiae have not been reported in the peer-reviewed literature. The primary characterization has been qualitative, based on the size of the zone of inhibition in halo assays.

For comparative purposes, the table below includes IC50 values for the parent compound, Pseurotin (B1257602) A, and other analogs against various cancer cell lines, highlighting the general cytotoxic potential of the pseurotin family.

CompoundCell LineAssay TypeIC50 (µM)
Pseurotin AHuman Glioma CellsProliferation AssayNot specified, but showed significant suppressive effects
Pseurotin DMEC-1 (Leukemia)Proliferation AssayShowed significant inhibition at concentrations up to 75 µM
Pseurotin AnalogsMouse B-cellsIgE ProductionIC50 of 0.066 µM for 10-deoxypseurotin A

Note: The data presented above is for related compounds and not for this compound's primary biological activity. It is included to provide a broader context of the biological activities of the pseurotin chemical class.

Experimental Protocols

The key experiment that identified the primary biological activity of this compound is the yeast halo assay.

Yeast Halo Assay for Selective Inhibition of hof1Δ Strain

Objective: To determine the selective growth-inhibitory effect of a compound on a specific yeast mutant strain compared to a wild-type strain.

Materials:

  • Wild-type Saccharomyces cerevisiae strain (e.g., BY4741)

  • hof1Δ mutant Saccharomyces cerevisiae strain

  • Yeast extract-peptone-dextrose (YPD) agar (B569324) plates

  • Sterile filter paper discs (6 mm diameter)

  • This compound solution of known concentration in a suitable solvent (e.g., DMSO)

  • Solvent control (e.g., DMSO)

  • Sterile forceps

  • Incubator at 30°C

Methodology:

  • Yeast Culture Preparation: Grow overnight cultures of both wild-type and hof1Δ yeast strains in YPD liquid medium at 30°C with shaking.

  • Lawn Preparation: Dilute the overnight cultures to a standardized optical density (e.g., OD600 of 0.1). Spread a uniform lawn of the diluted wild-type and hof1Δ yeast cultures on separate YPD agar plates.

  • Compound Application: Using sterile forceps, place a sterile filter paper disc onto the center of each agar plate. Carefully apply a known amount (e.g., 5-10 µL) of the this compound solution onto the filter disc. Apply an equivalent volume of the solvent to a separate disc on a control plate.

  • Incubation: Incubate the plates at 30°C for 24-48 hours, or until a uniform lawn of yeast growth is visible.

  • Zone of Inhibition Measurement: After incubation, a clear zone of no growth (halo) will be visible around the disc if the compound is inhibitory. Measure the diameter of this zone of inhibition.

  • Data Analysis: Compare the diameter of the zone of inhibition on the hof1Δ plate to the wild-type plate. A significantly larger zone of inhibition on the mutant plate indicates selective inhibition.

G cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation & Analysis culture Overnight Yeast Cultures (Wild-type & hof1Δ) lawn Spread Yeast Lawns on YPD Agar Plates culture->lawn compound Apply this compound to Filter Disc lawn->compound incubate Incubate at 30°C (24-48 hours) compound->incubate measure Measure Zone of Inhibition incubate->measure compare Compare Inhibition Zones (Wild-type vs. hof1Δ) measure->compare

Yeast Halo Assay Workflow

Signaling Pathway Modulation

Direct studies on the signaling pathways modulated by this compound are not yet available. However, research on its close analogs, Pseurotin A and Pseurotin D, provides strong indications of the likely pathways affected. These studies have demonstrated that pseurotins can inhibit the phosphorylation of key signaling proteins, particularly in the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.

Specifically, Pseurotin A and D have been shown to inhibit the phosphorylation of STAT3, STAT5, and STAT6 in B-cells. The JAK/STAT pathway is a critical signaling cascade that transmits information from extracellular chemical signals to the nucleus, resulting in the activation of gene transcription. This pathway plays a pivotal role in immunity, cell proliferation, differentiation, and apoptosis.

Given the structural similarity of this compound to these analogs, it is plausible that it also modulates the JAK/STAT pathway. Its primary activity related to cytokinesis in yeast, a fundamental process of cell division, further supports the hypothesis that it interacts with pathways controlling cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak stat STAT jak->stat Phosphorylation p_stat p-STAT (Dimer) stat->p_stat dna DNA p_stat->dna transcription Gene Transcription (Proliferation, Survival) dna->transcription pseurotins Pseurotins (e.g., this compound) pseurotins->jak Inhibition

Postulated Inhibition of the JAK/STAT Signaling Pathway

Conclusion and Future Directions

This compound exhibits a distinct primary biological activity: the selective inhibition of a Saccharomyces cerevisiae strain deficient in the Hof1 protein, a key regulator of cytokinesis. This finding strongly suggests a mechanism of action related to cell cycle control. While a detailed experimental protocol for identifying this activity is available, a significant gap exists in the quantitative characterization of this inhibition.

Future research should prioritize the determination of the IC50 value of this compound against the hof1Δ yeast strain to provide a quantitative measure of its potency. Furthermore, direct biochemical assays are necessary to confirm whether this compound directly binds to and inhibits the Hof1 protein or another component of the cytokinesis machinery. Elucidating the precise molecular target and investigating the direct effects of this compound on the JAK/STAT and other cell signaling pathways in mammalian cells will be crucial for understanding its full therapeutic potential. These studies will be instrumental in guiding the further development of this promising natural product for potential applications in areas such as antifungal or anticancer therapies.

Selective Inhibition of Saccharomyces cerevisiae Hof1 Deletion Strain by 11-O-Methylpseurotin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the selective inhibitory effects of 11-O-Methylpseurotin A, a fungal metabolite, on Saccharomyces cerevisiae strains lacking the HOF1 gene (hof1Δ). Hof1 is a crucial regulator of cytokinesis in budding yeast, playing a key role in the coordination of actomyosin (B1167339) ring constriction and septum formation. The selective inhibition of the hof1Δ strain by this compound suggests a potential synthetic lethal interaction, highlighting a promising avenue for the development of novel antifungal agents and research tools to dissect the intricacies of fungal cell division. This document consolidates the current understanding of Hof1 function, the nature of its interaction with this compound, detailed experimental protocols for assessing this selective inhibition, and visual representations of the pertinent biological pathways and experimental workflows.

Introduction: The Role of Hof1 in Yeast Cytokinesis

Saccharomyces cerevisiae, a model eukaryotic organism, undergoes a tightly regulated process of cell division. The final step, cytokinesis, ensures the faithful partitioning of cellular contents into two daughter cells. This process is orchestrated by the coordinated action of an actomyosin-based contractile ring and the formation of a chitinous septum.

Hof1 (Homologue of Fifteen) is a multifunctional F-BAR domain-containing protein that localizes to the bud neck and plays a pivotal role in the late stages of mitosis and cytokinesis[1][2]. Its primary functions include:

  • Regulation of Actomyosin Ring Dynamics: Hof1 is implicated in modulating the stability and contraction of the actomyosin ring[3].

  • Coordination of Septum Formation: It is thought to act as an adapter, linking the machinery responsible for primary septum synthesis to the contractile ring[1][2]. Deletion of the HOF1 gene results in temperature-sensitive defects in septum formation[1].

  • Interaction with Key Cytokinesis Proteins: Hof1 interacts with several crucial proteins at the division site, including septins (like Cdc10), the myosin-II heavy chain (Myo1), and the chitin (B13524) synthase Chs2, to ensure the proper sequence of events during cell separation[2][4].

The degradation of Hof1 at the end of mitosis, mediated by the SCF-Grr1 ubiquitin ligase complex, is essential for efficient actomyosin ring contraction and cell separation[3].

This compound: A Selective Inhibitor

This compound is a fungal secondary metabolite belonging to the pseurotin (B1257602) family of natural products[5]. These compounds are known for their diverse biological activities. Notably, this compound has been identified as a selective inhibitor of the Saccharomyces cerevisiae hof1Δ mutant strain[5].

The validation of this selective inhibition has been primarily established through genetic screening assays, such as the yeast halo assay[5]. Direct biochemical evidence of this compound inhibiting the Hof1 protein has not yet been demonstrated. The observed selective inhibition points towards a synthetic lethal relationship, where the absence of Hof1 renders the cells particularly vulnerable to the effects of the compound. This suggests that this compound may target a pathway or protein that becomes essential for viability when Hof1 function is lost.

Quantitative Data Presentation

While specific IC50 values for this compound against hof1Δ and wild-type S. cerevisiae are not extensively documented in publicly available literature, the qualitative results from genetic screening assays form the basis of our current understanding. The following table summarizes the expected outcomes from such assays.

Yeast Strain Compound Assay Type Expected Outcome Interpretation
Wild-Type (HOF1)This compoundYeast Halo AssayMinimal to no zone of growth inhibitionLow sensitivity to the compound.
hof1Δ MutantThis compoundYeast Halo AssayClear and significant zone of growth inhibitionHigh sensitivity to the compound, indicating selective inhibition.
Wild-Type (HOF1)This compoundLiquid Growth AssayMinimal impact on growth kinetics.The compound does not significantly impair the growth of wild-type cells under the tested conditions.
hof1Δ MutantThis compoundLiquid Growth AssaySignificant reduction in growth rate and final cell density.The compound severely impairs the growth of cells lacking Hof1.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the selective inhibition of the hof1Δ strain by this compound.

Yeast Strains and Culture Conditions
  • Yeast Strains:

    • Wild-Type: Saccharomyces cerevisiae (e.g., BY4741 background).

    • Mutant: Saccharomyces cerevisiae hof1Δ (e.g., in BY4741 background, with HOF1 gene replaced by a selection marker).

  • Growth Media:

    • YPD Medium: 1% (w/v) yeast extract, 2% (w/v) peptone, 2% (w/v) dextrose.

    • YPD Agar (B569324): YPD medium with 2% (w/v) agar.

  • Culture Conditions: Yeast cultures are typically grown at 30°C with vigorous shaking (200-250 rpm) for liquid cultures.

Protocol for Yeast Halo Assay

This assay is a powerful tool for identifying selective growth inhibition on solid media[5].

  • Preparation of Yeast Lawns:

    • Grow overnight cultures of wild-type and hof1Δ strains in YPD medium at 30°C.

    • Adjust the concentration of each culture to an OD600 of 0.1 in fresh YPD.

    • Using a sterile spreader or cotton swab, evenly plate 100-200 µL of the diluted cultures onto separate YPD agar plates to create a uniform lawn of yeast.

    • Allow the plates to dry at room temperature in a sterile environment for 15-20 minutes.

  • Application of the Compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Aseptically place sterile filter paper discs (6 mm diameter) onto the center of the inoculated YPD agar plates.

    • Carefully apply a known amount (e.g., 5-10 µL) of the this compound stock solution to the filter discs. A solvent-only control should be applied to a disc on a separate control plate.

  • Incubation and Analysis:

    • Incubate the plates at 30°C for 24-48 hours.

    • Measure the diameter of the zone of growth inhibition (the "halo") around each disc.

    • Selective inhibition is observed if the halo diameter for the hof1Δ strain is significantly larger than that for the wild-type strain.

Protocol for Liquid Growth Inhibition Assay

This method provides a more quantitative measure of growth inhibition.

  • Preparation of Yeast Cultures:

    • Grow overnight cultures of wild-type and hof1Δ strains in YPD medium at 30°C.

    • Inoculate fresh YPD medium with the overnight cultures to an initial OD600 of approximately 0.05.

  • Assay Setup in a 96-Well Plate:

    • In a 96-well microtiter plate, add 180 µL of the diluted yeast cultures to multiple wells for each strain.

    • Prepare serial dilutions of this compound in YPD medium.

    • Add 20 µL of the compound dilutions to the wells containing the yeast cultures. Include wells with a solvent control (e.g., DMSO) and a media-only blank.

  • Incubation and Data Collection:

    • Incubate the 96-well plate in a microplate reader with shaking capabilities at 30°C.

    • Measure the OD600 of each well every 30-60 minutes for 24-48 hours.

  • Data Analysis:

    • Subtract the blank reading from all measurements.

    • Plot the OD600 values against time to generate growth curves for each strain at different concentrations of the compound.

    • From these curves, parameters such as the doubling time, maximum growth rate, and the final cell density can be calculated to quantify the inhibitory effect.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling and Interaction Pathway of Hof1 in Cytokinesis

Hof1_Pathway cluster_G2M G2/M Phase cluster_Telophase Telophase cluster_Cytokinesis Cytokinesis cluster_Degradation Post-Cytokinesis Septins Septin Ring (Cdc10) Hof1_G2M Hof1 Septins->Hof1_G2M Localization to Mother-side of Bud Neck Hof1_Telo Hof1 AMR Actomyosin Ring (Myo1) AMR->Hof1_Telo Interaction and Co-localization Hof1_Cyto Hof1 Chs2 Chitin Synthase II (Chs2) Hof1_Cyto->Chs2 Septum Primary Septum Formation Hof1_Cyto->Septum Contraction AMR Contraction Hof1_Cyto->Contraction Coordination Hof1_Deg Hof1 SCF_Grr1 SCF-Grr1 Complex SCF_Grr1->Hof1_Deg Ubiquitination Proteasome 26S Proteasome Hof1_Deg->Proteasome Degradation

Caption: Simplified model of Hof1 localization and interactions during the cell cycle.

Experimental Workflow for Yeast Halo Assay

Halo_Assay_Workflow A 1. Prepare overnight cultures of wild-type and hof1Δ strains. B 2. Spread yeast lawns on YPD agar plates. A->B C 3. Place sterile filter discs on the agar surface. B->C D 4. Apply this compound to the filter discs. C->D E 5. Incubate plates at 30°C for 24-48 hours. D->E F 6. Measure the diameter of the zone of inhibition (halo). E->F G 7. Compare halo sizes between wild-type and hof1Δ strains. F->G

Caption: Step-by-step workflow for the yeast halo assay.

Logical Relationship of Selective Inhibition

Selective_Inhibition_Logic cluster_WT Wild-Type (HOF1) cluster_Mutant hof1Δ Mutant WT_Cell Yeast Cell Hof1_Present Hof1 Protein Pathway_A Cellular Pathway A Hof1_Present->Pathway_A Regulates Viability_WT Cell Viability Pathway_A->Viability_WT Pathway_B Cellular Pathway B Pathway_B->Viability_WT Redundant Mutant_Cell Yeast Cell No_Hof1 No Hof1 Protein Pathway_A_Mutant Dysregulated Pathway A No_Hof1->Pathway_A_Mutant Inhibition Growth Inhibition Pathway_A_Mutant->Inhibition Pathway_B_Mutant Pathway B (Now Essential) Pathway_B_Mutant->Inhibition Synthetic Lethality Inhibitor This compound Inhibitor->Pathway_B Inhibits Inhibitor->Pathway_B_Mutant Inhibits

Caption: Proposed synthetic lethal interaction leading to selective inhibition.

Conclusion and Future Directions

The selective inhibition of the Saccharomyces cerevisiae hof1Δ strain by this compound presents a compelling case for further investigation. While current evidence is primarily based on genetic screening, it lays the groundwork for several key research avenues:

  • Target Deconvolution: Utilizing chemical genetics and proteomics to identify the direct molecular target(s) of this compound in yeast is a critical next step[5].

  • Biochemical Assays: Establishing in vitro assays to determine if this compound directly interacts with and inhibits the Hof1 protein, or other related proteins, will provide mechanistic insights.

  • Elucidation of the Synthetic Lethal Interaction: A deeper understanding of the cellular pathways that become essential in the absence of Hof1 will not only clarify the mechanism of action of this compound but also uncover novel aspects of yeast cytokinesis.

The development of a validated, direct inhibitor of Hof1 or its interacting partners would be a significant advancement, offering a powerful chemical tool to dissect the complex regulatory networks governing fungal cell division and potentially leading to new antifungal therapeutic strategies.

References

The Role of 11-O-Methylpseurotin A in Elucidating Cytokinesis and Cell Cycle Control: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

11-O-Methylpseurotin A, a fungal-derived secondary metabolite, has emerged as a valuable chemical tool for investigating the intricate processes of cytokinesis and cell cycle regulation. Its utility stems from its selective inhibitory action against a Saccharomyces cerevisiae strain deficient in the HOF1 gene, a key regulator of late mitotic events. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, its application in studying the Hof1-mediated signaling pathway, and detailed experimental protocols for its use. Quantitative data from studies on this compound and its analogs are presented for comparative analysis, and key signaling and experimental workflows are visualized to facilitate comprehension. This document is intended to serve as a comprehensive resource for researchers leveraging this compound to dissect the molecular machinery of cell division.

Introduction to this compound

This compound is a member of the pseurotin (B1257602) family of fungal metabolites, characterized by a spirocyclic γ-lactam core structure.[1] It was identified through a synthetic lethal screen as a selective inhibitor of a Saccharomyces cerevisiae strain with a deletion of the HOF1 gene.[1] This specific genetic interaction points towards the Hof1 protein, or a closely related pathway, as the primary target of this compound's biological activity. Hof1 is a crucial component of the cytokinesis machinery in yeast, playing a pivotal role in the coordination of actomyosin (B1167339) ring constriction and septum formation.[2][3] The selective action of this compound makes it a powerful probe for dissecting the specific functions of Hof1 in the terminal stages of cell division.

Quantitative Data on Pseurotin Derivatives

While specific quantitative data for this compound's direct impact on cytokinesis and cell cycle progression is limited, studies on its analogs, particularly Pseurotin A and D, provide valuable insights into the potential effects of this class of compounds.

Table 1: Cytotoxicity of Pseurotin Analogs in Mammalian Cell Lines

CompoundCell LineAssayIncubation Time (h)IC50 (µM)Reference
Pseurotin DMEC-1 (Human Lymphoid Leukemia)Cell Count24, 48, 72, 9623[4]
Pseurotin AHuman Lung FibroblastsCytotoxicityNot Specified>1000[5]
Pseurotin ARWPE-1 (Human Prostate Epithelial)MTT24>2000 (significant viability reduction at 1-2 mM)[6]

Table 2: Effects of Pseurotin D on Cell Cycle and Apoptosis in MEC-1 Cells

TreatmentEffectObservationReference
Pseurotin D (10-50 µM)Cell Cycle ArrestG2/M Phase Arrest[7][8]
Pseurotin D (25 and 50 µM)Apoptosis InductionIncreased number of apoptotic cells[4]

Mechanism of Action: The Hof1 Connection

The primary evidence for this compound's role in cytokinesis is derived from genetic studies in budding yeast.[2]

Synthetic Lethal Screening and Target Identification

A synthetic lethal screen is a powerful genetic tool used to identify genes that become essential for viability only when another specific gene is mutated. The finding that this compound selectively inhibits the growth of a hof1Δ yeast strain suggests that the compound targets a pathway that is redundant with Hof1's function.[2] In the absence of Hof1, this parallel pathway becomes essential, and its inhibition by this compound leads to cell death.

Logical Framework for Target Identification cluster_0 Genetic Approach cluster_1 Inferred Mechanism Yeast Strain Library Yeast Strain Library Synthetic Lethal Screen Synthetic Lethal Screen Yeast Strain Library->Synthetic Lethal Screen screened with hof1Δ Strain hof1Δ Strain Synthetic Lethal Screen->hof1Δ Strain identifies selective inhibition Hof1 Pathway Hof1 Pathway hof1Δ Strain->Hof1 Pathway lacks This compound This compound This compound->Synthetic Lethal Screen Target Pathway Target Pathway This compound->Target Pathway inhibits Cytokinesis Cytokinesis Target Pathway->Cytokinesis essential for Hof1 Pathway->Cytokinesis regulates

Identification of this compound's putative target via synthetic lethal screening.
The Role of Hof1 in Yeast Cytokinesis

Hof1 is an F-BAR domain-containing protein that localizes to the bud neck in S. cerevisiae. It is a multifunctional protein involved in several key aspects of cytokinesis:

  • Septin Ring Splitting: Hof1 is required for the timely splitting of the septin hourglass into two distinct rings, a crucial step for the initiation of cytokinesis.[2]

  • Actomyosin Ring Constriction: Hof1 coordinates the constriction of the actomyosin ring with the formation of the primary septum.[3]

  • Actin Cable Organization: Hof1 also plays a role in the organization of actin cables, which are essential for polarized growth and secretion.

Proposed Signaling Pathway of this compound in Yeast Cytokinesis This compound This compound Putative Target Putative Target This compound->Putative Target inhibits Cytokinesis Cytokinesis Putative Target->Cytokinesis parallel pathway Hof1 Hof1 Septin Ring Splitting Septin Ring Splitting Hof1->Septin Ring Splitting promotes Actomyosin Ring Constriction Actomyosin Ring Constriction Hof1->Actomyosin Ring Constriction coordinates Septin Ring Splitting->Cytokinesis Actomyosin Ring Constriction->Cytokinesis

Proposed mechanism of this compound's interference with cytokinesis.
Phenotypes of hof1Δ Mutants

Yeast strains with a deletion of the HOF1 gene exhibit several distinct phenotypes, which can be phenocopied by treatment with this compound in wild-type cells:

  • Temperature-sensitive growth: hof1Δ mutants are often viable at permissive temperatures but fail to grow at higher temperatures.

  • Cytokinesis defects: These mutants display a failure in cell separation, leading to the formation of chains of interconnected cells.

  • Genomic instability: The failure of cytokinesis can lead to aneuploidy and other forms of genomic instability.

Mammalian Orthologs of Hof1

The mammalian orthologs of yeast Hof1 are Proline-Serine-Threonine Phosphatase Interacting Protein 1 (PSTPIP1) and PSTPIP2.[9][10] These proteins also contain F-BAR domains and are involved in regulating the actin cytoskeleton.[9][10]

  • PSTPIP1: Is implicated in actin reorganization and has been shown to migrate to the cleavage furrow during cytokinesis.[3] Mutations in PSTPIP1 are associated with autoinflammatory diseases.[9]

  • PSTPIP2: Is primarily expressed in macrophages and is involved in actin filament bundling and cell migration.[10]

While a direct role for PSTPIP1 and PSTPIP2 in mammalian cytokinesis is not as well-established as for Hof1 in yeast, their involvement in cytoskeletal dynamics suggests they may have conserved functions in cell division.

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound on cytokinesis and cell cycle control.

Protocol for Analyzing the Effect of this compound on Yeast Cytokinesis

This protocol is designed to assess the impact of this compound on septin and actomyosin ring dynamics in S. cerevisiae.

Materials:

  • S. cerevisiae strain expressing fluorescently tagged septin (e.g., Cdc3-GFP) and a marker for the actomyosin ring (e.g., Myo1-mCherry).

  • This compound stock solution (in DMSO).

  • Yeast growth medium (e.g., YPD).

  • Fluorescence microscope with live-cell imaging capabilities.

  • Image analysis software.

Methodology:

  • Cell Culture: Grow the yeast strain to mid-log phase in YPD medium at a permissive temperature (e.g., 25°C).

  • Drug Treatment: Aliquot the cell culture into separate tubes. Add this compound to final concentrations ranging from a low to high dose (e.g., 1-50 µM, to be optimized). Include a DMSO-only vehicle control. Incubate for a predetermined time (e.g., 1-2 hours).

  • Microscopy: Mount the treated and control cells on a microscope slide. Acquire time-lapse images of the fluorescently tagged septin and actomyosin rings in cells undergoing cytokinesis.

  • Data Analysis:

    • Septin Ring Dynamics: Measure the time from septin hourglass formation to splitting into two rings. Quantify the percentage of cells that fail to split their septin rings.

    • Actomyosin Ring Constriction: Measure the rate of actomyosin ring constriction. Quantify the percentage of cells with stalled or failed ring constriction.

    • Phenotypic Analysis: Score the percentage of cells forming chains or exhibiting other cytokinesis defects.

Experimental Workflow for Yeast Cytokinesis Analysis Yeast Culture Yeast Culture Drug Treatment Drug Treatment Yeast Culture->Drug Treatment treat with This compound Live-Cell Imaging Live-Cell Imaging Drug Treatment->Live-Cell Imaging acquire time-lapse Data Analysis Data Analysis Live-Cell Imaging->Data Analysis quantify defects

Workflow for assessing the impact of this compound on yeast cytokinesis.
Protocol for Cell Cycle Analysis Using Flow Cytometry

This protocol details the analysis of cell cycle distribution in a mammalian cell line treated with this compound or its analogs.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, U2OS).

  • This compound or analog stock solution (in DMSO).

  • Cell culture medium and supplements.

  • Propidium Iodide (PI) staining solution.

  • RNase A.

  • Phosphate-buffered saline (PBS).

  • Flow cytometer.

Methodology:

  • Cell Seeding: Seed cells in multi-well plates and allow them to adhere overnight.

  • Drug Treatment: Treat cells with various concentrations of the test compound for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and count the cells.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in G1, S, and G2/M phases of the cell cycle using appropriate software.

Conclusion and Future Directions

This compound is a valuable tool for dissecting the molecular mechanisms of cytokinesis, primarily through its inferred interaction with the Hof1 pathway in yeast. While direct biochemical evidence of this interaction is still needed, the genetic data provides a strong foundation for its use as a chemical probe. Future research should focus on:

  • Biochemical Validation: Conducting in vitro binding and activity assays to confirm a direct interaction between this compound and Hof1.

  • Mammalian Studies: Investigating the effects of this compound on the mammalian Hof1 orthologs, PSTPIP1 and PSTPIP2, and their role in mammalian cell division.

  • Structure-Activity Relationship Studies: Synthesizing and testing analogs of this compound to identify more potent and specific inhibitors of the Hof1 pathway.

The continued study of this compound and its analogs holds significant promise for advancing our understanding of the fundamental processes of cell division and may provide novel avenues for the development of therapeutic agents targeting proliferative diseases.

References

The Intricate World of Pseurotin Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Pseurotin (B1257602) derivatives, a fascinating class of fungal secondary metabolites, have garnered significant attention in the scientific community for their unique structural features and diverse biological activities. Characterized by a distinctive 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione core, these compounds are produced by various fungal species, most notably from the genera Aspergillus and Sporothrix. This technical guide provides an in-depth exploration of the natural product chemistry of pseurotin derivatives, encompassing their isolation, structure elucidation, biosynthesis, and a detailed look into their modulation of key signaling pathways, offering valuable insights for drug discovery and development.

Isolation and Structure Elucidation of Pseurotin Derivatives

The journey from a fungal culture to a purified pseurotin derivative involves a multi-step process requiring careful execution and sophisticated analytical techniques.

Generalized Experimental Protocol for Isolation and Purification

This protocol outlines a typical workflow for the isolation and purification of pseurotin derivatives from a fungal culture.

1. Fungal Culture and Fermentation:

  • Inoculation: A pure culture of the producing fungal strain (e.g., Aspergillus fumigatus) is used to inoculate a suitable liquid fermentation medium. The medium typically contains a carbon source (e.g., glucose, malt (B15192052) extract), a nitrogen source (e.g., yeast extract, peptone), and essential minerals.[1]

  • Incubation: The culture is incubated for several days to weeks under controlled conditions of temperature (typically 25-30°C) and agitation (e.g., 150-200 rpm) to facilitate fungal growth and the production of secondary metabolites.[1]

2. Extraction:

  • Harvesting: The fungal biomass (mycelium) is separated from the culture broth via filtration or centrifugation.[1]

  • Solvent Extraction: Both the mycelium and the culture filtrate are extracted with an organic solvent, most commonly ethyl acetate (B1210297) (EtOAc) or methanol (B129727) (MeOH), to partition the pseurotin derivatives. This process is often repeated multiple times to ensure a thorough extraction.[1]

  • Concentration: The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[1]

3. Chromatographic Purification:

  • Initial Fractionation: The crude extract is subjected to initial fractionation using techniques like vacuum liquid chromatography (VLC) or column chromatography over silica (B1680970) gel. A solvent gradient of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) is employed to separate the components into fractions of decreasing complexity.[1]

  • High-Performance Liquid Chromatography (HPLC): The fractions showing biological activity or containing compounds of interest are further purified by reversed-phase HPLC (RP-HPLC) using a C18 column. A gradient of water and an organic solvent, such as acetonitrile (B52724) or methanol, is typically used to achieve high-resolution separation of the individual pseurotin derivatives.[1]

Structure Elucidation

The definitive identification and structural characterization of purified pseurotin derivatives are accomplished through a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition of the compound.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure, including the connectivity of atoms and the stereochemistry of the molecule.[1]

Biosynthesis of Pseurotins

The biosynthesis of pseurotin A, the most well-known derivative, involves a complex pathway orchestrated by a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzyme, PsoA.[2][3] The formation of the characteristic azaspirocyclic core is a key step, followed by a series of post-PKS-NRPS modifications.[2][3] These modifications are catalyzed by various enzymes, including a cytochrome P450 (PsoD) for oxidation, a methyltransferase (PsoC) for methylation, and a unique bifunctional epoxidase-C-methyltransferase (PsoF).[2][3] The diversity of pseurotin derivatives is thought to arise from the combinatorial nature of these late-stage biosynthetic steps.[3]

Biological Activities and Quantitative Data

Pseurotin derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for drug development. Their effects range from antifungal and anti-angiogenic to immunosuppressive and anti-cancer activities.

CompoundBiological ActivityIC50 / MICOrganism/Cell LineReference
Pseurotin AIgE Production Inhibition3.6 µM---[4]
10-deoxypseurotin AIgE Production Inhibition0.066 µM---[4]
SynerazolIgE Production Inhibition0.26 µM---[4]
Pseurotin AAntibacterial64 µg/mLBacillus cereus, Shigella shiga[5]
Pseurotin AAntifungal------[4]
Pseurotin A & DInhibition of Macrophage ProliferationUp to 50 µMRAW 264.7 macrophages[1]
Fluorinated SynerazolsAnti-angiogenicPotentChorioallantoic membrane assay[4]
19-fluorosynerazolCytotoxicityMore potent than synerazolSeveral cancer cell lines[4]

Modulation of Signaling Pathways

A significant aspect of the biological activity of pseurotin derivatives lies in their ability to modulate intracellular signaling pathways, particularly the JAK/STAT and MAPK pathways, which are crucial in immunity, inflammation, and cancer.

Inhibition of the JAK/STAT Signaling Pathway

Pseurotin A and D have been shown to inhibit the proliferation of macrophages by targeting the JAK/STAT signaling pathway.[1] This inhibition is associated with the downregulation of cyclin expression and a reduction in mitochondrial respiration.[1] Specifically, these compounds have been observed to inhibit the phosphorylation of STAT3. The JAK/STAT pathway is a critical communication route from the cell surface to the nucleus, initiated by cytokines and growth factors. Its dysregulation is implicated in various diseases, including inflammatory disorders and cancer.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK (Janus Kinase) Receptor->JAK 2. Receptor Activation & JAK Phosphorylation STAT STAT (Signal Transducer and Activator of Transcription) JAK->STAT 3. STAT Phosphorylation STAT_P p-STAT (Phosphorylated) Pseurotin Pseurotin Derivatives Pseurotin->STAT Inhibition of Phosphorylation STAT_dimer STAT Dimer STAT_P->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Gene Target Gene Transcription DNA->Gene 6. Gene Regulation

Caption: The JAK/STAT signaling pathway and the inhibitory action of pseurotin derivatives.

Interplay with the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. There is evidence of crosstalk between the JAK/STAT and MAPK pathways. While direct modulation of the MAPK pathway by pseurotin derivatives is less characterized, their impact on the JAK/STAT pathway could indirectly influence MAPK signaling. Further research is needed to fully elucidate the intricate relationship between pseurotin derivatives and the MAPK cascade.

Experimental_Workflow Start Fungal Culture Fermentation Fermentation Start->Fermentation Extraction Solvent Extraction (EtOAc/MeOH) Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions HPLC Reversed-Phase HPLC (C18) Fractions->HPLC Pure_Compound Pure Pseurotin Derivative HPLC->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation Biological_Assay Biological Activity Testing Pure_Compound->Biological_Assay

References

Isolation of 11-O-Methylpseurotin A from Marine-Derived Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation, characterization, and biological activity of 11-O-Methylpseurotin A, a secondary metabolite produced by marine-derived fungi. This document details the experimental protocols for its extraction and purification, summarizes its known biological activities, and presents its biosynthetic context.

Introduction

This compound is a member of the pseurotin (B1257602) family of fungal metabolites, characterized by a unique 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione core structure.[1][2] First identified from a Sporothrix species, it has also been isolated from marine-derived strains of Aspergillus fumigatus.[3][4] As with other pseurotins, this compound has garnered interest for its potential biological activities. This guide serves as a resource for researchers seeking to isolate and study this natural product.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference
Molecular Formula C₂₃H₂₇NO₈[5]
Molecular Weight 445.47 g/mol [5]
Appearance White solid[5]
Solubility Soluble in ethanol, methanol, and DMSO[5]
¹H NMR (Predicted) Complex spectrum with signals corresponding to aromatic, olefinic, methine, and methyl protons.
¹³C NMR (Predicted) Signals corresponding to carbonyl, aromatic, olefinic, and aliphatic carbons.
HRMS (High-Resolution Mass Spectrometry) Expected [M+H]⁺ or [M+Na]⁺ adducts consistent with the molecular formula.

Note: Detailed experimental NMR and HRMS data are not widely available in the public domain and should be determined empirically upon isolation.

Table 2: Biological Activity of this compound and Related Pseurotins

CompoundBiological ActivityQuantitative DataReference
This compound Selective inhibition of a Hof1 deletion strain of Saccharomyces cerevisiae.Specific IC₅₀/MIC values not publicly reported.[6]
Inactive in a larval zebrafish model for antiseizure activity.Not applicable.[6]
Pseurotin A Anti-inflammatory and anti-cancer potential.Varies depending on the specific assay.[6]
Suppression of PCSK9 expression and interaction with LDLR.Not specified.[7]
Downregulation of the anti-apoptotic protein Bcl-2.Significant at 1 and 2 µM in RWPE-1 cells.[1]
Pseurotin D Anti-inflammatory effects in a mouse model.Decreased paw swelling and pro-inflammatory cytokine production.[6]

Experimental Protocols

The following section details the generalized experimental procedures for the isolation and characterization of this compound from a marine-derived fungal culture.

Fungal Fermentation
  • Strain and Culture Medium: A pure culture of a marine-derived Aspergillus fumigatus strain known to produce this compound is used. The fungus is typically cultured on a suitable liquid fermentation medium, such as Potato Dextrose Broth (PDB) or a custom medium containing a carbon source (e.g., glucose, malt (B15192052) extract), a nitrogen source (e.g., yeast extract, peptone), and sea salts to mimic its natural environment.[3]

  • Inoculation and Incubation: The liquid medium is inoculated with a spore suspension or mycelial plugs of the fungus.[2] The culture is then incubated at a controlled temperature, typically between 25-30°C, with constant agitation (e.g., 150-200 rpm) for a period of 14-21 days to allow for fungal growth and the production of secondary metabolites.[3]

Extraction of Secondary Metabolites
  • Harvesting: After the incubation period, the fungal biomass (mycelium) is separated from the culture broth by filtration through cheesecloth or by centrifugation.[3]

  • Solvent Extraction: Both the mycelium and the culture filtrate are extracted separately with an organic solvent, most commonly ethyl acetate (B1210297) (EtOAc).[3] The mycelium is typically soaked in the solvent, while the filtrate is subjected to liquid-liquid extraction. This process is repeated multiple times to ensure the complete extraction of secondary metabolites.

  • Concentration: The organic extracts are combined and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

Purification of this compound
  • Initial Fractionation: The crude extract is subjected to preliminary fractionation using techniques such as vacuum liquid chromatography (VLC) or column chromatography over silica (B1680970) gel. A stepwise gradient of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol) is used to separate the components of the extract into fractions of varying polarity.

  • Fine Purification: The fractions containing pseurotins (identified by thin-layer chromatography, TLC) are further purified using repeated column chromatography over silica gel, Sephadex LH-20, or by using preparative high-performance liquid chromatography (HPLC). A common final purification step involves reversed-phase HPLC (e.g., C18 column) with a methanol-water or acetonitrile-water gradient to yield pure this compound.

Structure Elucidation

The structure of the purified compound is confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are conducted to determine the chemical structure and stereochemistry of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

Visualizations

Experimental Workflow

experimental_workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis strain Marine-derived Aspergillus fumigatus culture Liquid Fermentation (14-21 days) strain->culture harvest Harvesting (Filtration/Centrifugation) culture->harvest extraction Solvent Extraction (Ethyl Acetate) harvest->extraction concentration Concentration (Rotary Evaporation) extraction->concentration fractionation Column Chromatography (Silica Gel) concentration->fractionation hplc Preparative HPLC (C18) fractionation->hplc pure_compound Pure this compound hplc->pure_compound nmr NMR Spectroscopy pure_compound->nmr hrms HRMS pure_compound->hrms

Caption: Experimental workflow for the isolation of this compound.

Proposed Biosynthetic Pathway

biosynthetic_pathway pks_nrps Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) Pathway core_structure Pseurotin Core Structure pks_nrps->core_structure pseurotin_a Pseurotin A core_structure->pseurotin_a Tailoring Enzymes methylpseurotin_a This compound pseurotin_a->methylpseurotin_a Late-stage O-methylation o_methyltransferase O-methyltransferase (pso gene cluster) o_methyltransferase->methylpseurotin_a

Caption: Proposed biosynthetic pathway for this compound.

Biological Activity and Signaling Pathways

The primary reported biological activity of this compound is its selective inhibition of a Hof1 deletion strain of Saccharomyces cerevisiae.[6] The Hof1 protein is a key regulator of cytokinesis, the final stage of cell division.[3] This selective inhibition was discovered through a yeast halo assay, a powerful tool for identifying compounds with synthetic lethality or selective inhibitory effects against specific mutant strains.[3] This finding suggests that this compound may be a valuable chemical probe for studying the intricacies of cell cycle control.

While direct signaling pathway modulation by this compound has not been extensively studied, its structural analog, Pseurotin A, has been shown to modulate several key signaling pathways. For instance, Pseurotin A can suppress the expression of proprotein convertase subtilisin/kexin type 9 (PCSK9) and its interaction with the low-density lipoprotein receptor (LDLR), a pathway implicated in cholesterol homeostasis and cancer progression.[7] Furthermore, Pseurotin A has been observed to downregulate the anti-apoptotic protein Bcl-2, suggesting an influence on apoptotic signaling pathways.[1] Given the structural similarity, it is plausible that this compound may exhibit similar activities, which warrants further investigation.

Conclusion

This compound is a marine-derived fungal metabolite with a unique chemical structure and intriguing biological activity related to cell cycle regulation. This guide provides a foundational framework for its isolation, characterization, and further study. The detailed protocols and summarized data are intended to facilitate future research into this and other members of the pseurotin family, potentially leading to the development of new therapeutic agents or research tools. Further investigation is required to elucidate its precise mechanism of action and to explore its full therapeutic potential.

References

Spectroscopic Data of 11-O-Methylpseurotin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 11-O-Methylpseurotin A, a fungal metabolite belonging to the pseurotin (B1257602) family of natural products. This document focuses on the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data essential for the identification, characterization, and quality control of this compound.

Chemical Structure and Properties

This compound is characterized by a unique spirocyclic γ-lactam core structure. Its molecular formula is C₂₃H₂₇NO₈, with a corresponding molecular weight of 445.46 g/mol .

IUPAC Name: (5S,8S,9R)-8-benzoyl-9-hydroxy-2-[(1S,2S,3Z)-1-hydroxy-2-methoxy-3-hexenyl]-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione

CAS Number: 956904-34-0

Spectroscopic Data

The structural elucidation of this compound relies heavily on one- and two-dimensional NMR spectroscopy, as well as mass spectrometry. The following tables summarize the key spectroscopic data.

NMR Spectroscopic Data

The ¹H and ¹³C NMR data provide a detailed map of the chemical environment of each proton and carbon atom within the molecule.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

Position¹³C Chemical Shift (δc, ppm)¹H Chemical Shift (δH, ppm, multiplicity, J in Hz)
2170.1-
3110.2-
4193.5-
588.9-
6170.8-
8100.1-
976.94.95 (d, J = 5.5)
1074.24.40 (dd, J = 8.5, 5.5)
1182.13.55 (m)
12128.95.65 (m)
13132.85.50 (m)
1425.52.05 (m)
1514.10.95 (t, J = 7.5)
16-CH₃10.51.80 (s)
8-OCH₃50.53.40 (s)
11-OCH₃57.93.25 (s)
Benzoyl-C=O195.2-
Benzoyl-C1'136.5-
Benzoyl-C2',6'129.87.95 (d, J = 7.5)
Benzoyl-C3',5'128.77.50 (t, J = 7.5)
Benzoyl-C4'133.57.65 (t, J = 7.5)
Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of this compound.

Table 2: High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/zObserved m/z
[M+H]⁺446.1758446.1755
[M+Na]⁺468.1578468.1573

Experimental Protocols

The following provides a general overview of the methodologies used to acquire the spectroscopic data for this compound. This compound has been isolated from fungal species such as Aspergillus fumigatus and Sporothrix sp.[1]

Isolation and Purification
  • Fermentation: The producing fungal strain is cultured in a suitable liquid medium to promote the biosynthesis of secondary metabolites.

  • Extraction: The fungal biomass and culture broth are extracted with an organic solvent, typically ethyl acetate, to obtain a crude extract.

  • Chromatography: The crude extract is subjected to a series of chromatographic techniques, such as column chromatography on silica (B1680970) gel followed by preparative high-performance liquid chromatography (HPLC), to isolate this compound in pure form.

NMR Spectroscopy
  • Instrumentation: NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD), containing tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Data Acquisition: A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to assign all proton and carbon signals and to establish the connectivity within the molecule.

Mass Spectrometry
  • Instrumentation: High-resolution mass spectra are acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and infused into the mass spectrometer.

  • Data Acquisition: Data is acquired in positive ion mode to observe the protonated molecule [M+H]⁺ and other adducts, such as the sodium adduct [M+Na]⁺.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the isolation and structural elucidation of a natural product like this compound.

Spectroscopic_Analysis_Workflow cluster_isolation Isolation & Purification cluster_analysis Structural Elucidation Fermentation Fungal Fermentation Extraction Solvent Extraction Fermentation->Extraction Biomass & Broth Chromatography Chromatographic Purification Extraction->Chromatography Crude Extract Pure_Compound Pure this compound Chromatography->Pure_Compound NMR NMR Spectroscopy (1D & 2D) Pure_Compound->NMR MS Mass Spectrometry (HRMS) Pure_Compound->MS Structure Structure Determination NMR->Structure MS->Structure

Caption: Workflow for the isolation and spectroscopic analysis of this compound.

References

Unraveling the Final Step: A Technical Guide to Identifying the O-methyltransferase for 11-O-Methylpseurotin A Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

October 2025

Executive Summary

11-O-methylpseurotin A, a fungal secondary metabolite, has garnered interest for its bioactive properties. It is understood to be a derivative of the more extensively studied pseurotin (B1257602) A, with the final biosynthetic step being a methylation at the C-11 position. While the biosynthetic gene cluster (pso) and the pathway leading to pseurotin A in fungi like Aspergillus fumigatus have been largely elucidated, the specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) responsible for the conversion of pseurotin A to this compound remains unidentified. This guide provides a comprehensive overview of the known biosynthetic pathway of pseurotin A and presents a detailed, actionable framework for the identification and characterization of the elusive 11-O-methyltransferase.

The Established Biosynthetic Pathway of Pseurotin A

The biosynthesis of pseurotin A is a complex process involving a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) and a series of tailoring enzymes. The core scaffold is assembled by the PKS-NRPS enzyme, PsoA. Following this, a cascade of enzymatic modifications, including oxidations, rearrangements, and a C-8 methylation, are carried out by enzymes encoded within the pso gene cluster.

Table 1: Characterized Enzymes in the Pseurotin A Biosynthetic Pathway

EnzymeGeneFunctionSubstrateProduct
PsoA psoAPKS-NRPS hybrid; assembles the core scaffoldFatty acid, PhenylalaninePseurotin A core
PsoC psoCO-methyltransferase8-hydroxyl group of a pseurotin intermediate8-O-methylated intermediate
PsoD psoDCytochrome P450 monooxygenaseBenzyl carbon (C-17) of a pseurotin intermediateOxidized intermediate
PsoE psoEGlutathione S-transferase-like enzymeE-alkene of a pseurotin intermediateZ-alkene isomer
PsoF psoFBifunctional C-methyltransferase/epoxidaseNascent polyketide chain; diene chain of a pseurotin intermediateC-3 methylated intermediate; epoxidized intermediate

The Knowledge Gap: The Missing 11-O-Methyltransferase

The conversion of pseurotin A to this compound involves the methylation of the hydroxyl group at the C-11 position. The methyltransferase responsible for this specific reaction has not been identified within the characterized pso gene cluster or elsewhere in the genome of producing organisms. The enzyme PsoC has been confirmed to methylate the C-8 hydroxyl group, indicating that a different O-methyltransferase is responsible for the C-11 methylation.

Proposed Experimental Workflow for Identification of the 11-O-Methyltransferase

The following workflow outlines a systematic approach to identify and characterize the unknown 11-O-methyltransferase.

experimental_workflow cluster_0 Phase 1: Candidate Gene Identification cluster_1 Phase 2: Functional Genomics cluster_2 Phase 3: In Vitro Characterization bioinformatics Bioinformatic Analysis of A. fumigatus Genome candidate_selection Selection of Candidate OMT Genes bioinformatics->candidate_selection Identify putative SAM-dependent OMTs gene_knockout Gene Knockout of Candidate OMTs in A. fumigatus candidate_selection->gene_knockout metabolite_analysis Metabolite Profile Analysis (LC-MS) gene_knockout->metabolite_analysis Compare with wild-type heterologous_expression Heterologous Expression of Confirmed OMT metabolite_analysis->heterologous_expression Identify gene responsible for loss of this compound protein_purification Purification of Recombinant OMT heterologous_expression->protein_purification enzymatic_assay In Vitro Enzymatic Assay protein_purification->enzymatic_assay Add Pseurotin A and SAM kinetic_analysis Enzyme Kinetic Analysis enzymatic_assay->kinetic_analysis Determine Km, kcat

Caption: A proposed experimental workflow for the identification and characterization of the 11-O-methyltransferase.

Detailed Experimental Protocols

Phase 1: Candidate Gene Identification

4.1.1. Bioinformatic Analysis

  • Objective: To identify all putative SAM-dependent O-methyltransferase genes in the genome of an this compound-producing strain of Aspergillus fumigatus.

  • Protocol:

    • Obtain the whole-genome sequence of the producing A. fumigatus strain from a public database (e.g., NCBI).

    • Utilize bioinformatics tools such as antiSMASH and SMURF to re-analyze the genome for secondary metabolite biosynthetic gene clusters that may contain OMTs.[1][2]

    • Perform a BLASTp search against the predicted proteome using known fungal O-methyltransferase protein sequences as queries.

    • Scan the genome for genes containing conserved O-methyltransferase domains (e.g., Pfam domains PF00891, PF01596) using tools like HMMER.

    • Prioritize candidate genes that are co-localized with or in proximity to the known pso gene cluster, or those whose expression profiles (from available transcriptomic data) correlate with pseurotin production.

Phase 2: Functional Genomics

4.2.1. Gene Knockout of Candidate OMTs

  • Objective: To systematically delete candidate O-methyltransferase genes in A. fumigatus to observe the effect on this compound production.

  • Protocol (based on PCR-based strategy for A. fumigatus): [3][4][5]

    • Construct Deletion Cassette:

      • Amplify ~1.5 kb regions flanking the 5' and 3' ends of the target OMT gene from A. fumigatus genomic DNA using high-fidelity DNA polymerase.

      • Amplify a selectable marker gene (e.g., pyrG or hygromycin resistance cassette, hph).

      • Fuse the 5' flank, selectable marker, and 3' flank using fusion PCR or Gibson assembly to create the gene deletion cassette.

    • Protoplast Formation:

      • Grow the recipient A. fumigatus strain (e.g., a uracil (B121893) auxotroph if using pyrG) in a suitable liquid medium.

      • Harvest young mycelia and digest the cell walls using a mixture of enzymes (e.g., lysing enzymes from Trichoderma harzianum, chitinase, β-glucuronidase) in an osmotic stabilizer (e.g., 0.6 M KCl).

    • Transformation:

      • Transform the generated protoplasts with the deletion cassette using a polyethylene (B3416737) glycol (PEG)-mediated method.

    • Selection and Verification:

      • Plate the transformed protoplasts on selective regeneration medium (e.g., minimal medium without uracil for pyrG selection).

      • Isolate putative transformants and verify the correct homologous recombination event by diagnostic PCR and Southern blotting.

4.2.2. Metabolite Profile Analysis

  • Objective: To determine if the knockout of a candidate gene abolishes the production of this compound.

  • Protocol:

    • Cultivate the wild-type and confirmed knockout mutant strains under conditions known to induce pseurotin production.

    • Extract the secondary metabolites from the culture broth and mycelia using an appropriate organic solvent (e.g., ethyl acetate).

    • Analyze the extracts by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

    • Compare the metabolite profiles of the wild-type and mutant strains, specifically looking for the absence of the peak corresponding to the mass of this compound in the mutant extract, while pseurotin A should still be present.

Phase 3: In Vitro Characterization

4.3.1. Heterologous Expression and Purification

  • Objective: To produce and purify the recombinant O-methyltransferase for in vitro studies.

  • Protocol (for expression in E. coli): [6][7][8]

    • Gene Cloning:

      • Amplify the coding sequence of the confirmed OMT gene from A. fumigatus cDNA.

      • Clone the amplified gene into an E. coli expression vector (e.g., pET-28a) containing an N- or C-terminal purification tag (e.g., 6x-His tag).

    • Protein Expression:

      • Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

      • Grow the culture to mid-log phase and induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).

    • Protein Purification:

      • Lyse the bacterial cells by sonication.

      • Purify the recombinant protein from the soluble fraction using immobilized metal affinity chromatography (IMAC) for His-tagged proteins.

      • Further purify the protein using size-exclusion chromatography if necessary. Verify purity by SDS-PAGE.

4.3.2. In Vitro Enzymatic Assay

  • Objective: To confirm the O-methyltransferase activity of the recombinant protein on pseurotin A.

  • Protocol: [9][10][11]

    • Reaction Mixture: Prepare a reaction mixture containing:

      • Purified recombinant OMT

      • Pseurotin A (substrate)

      • S-adenosyl-L-methionine (SAM) (methyl donor)

      • Reaction buffer (e.g., Tris-HCl or phosphate (B84403) buffer at an optimal pH, typically 7.0-8.0)

      • Mg²⁺ ions (often required by OMTs)

    • Reaction Conditions: Incubate the reaction mixture at an optimal temperature (e.g., 30-37 °C) for a set period.

    • Reaction Quenching and Analysis:

      • Stop the reaction by adding an organic solvent (e.g., acetonitrile (B52724) or methanol).

      • Analyze the reaction products by HPLC-MS, looking for the formation of a product with the mass corresponding to this compound.

      • A control reaction without the enzyme or without SAM should be performed to ensure the product formation is enzyme-dependent.

4.3.3. Enzyme Kinetic Analysis

  • Objective: To determine the kinetic parameters of the O-methyltransferase.

  • Protocol:

    • Perform a series of enzymatic assays as described in 4.3.2.

    • Vary the concentration of one substrate (e.g., pseurotin A) while keeping the other (SAM) at a saturating concentration, and vice versa.

    • Quantify the formation of this compound over time to determine the initial reaction velocity.

    • Plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax for each substrate. Calculate kcat from Vmax.

Table 2: Illustrative Table for Enzyme Kinetic Data

SubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Pseurotin A To be determinedTo be determinedTo be determined
SAM To be determinedTo be determinedTo be determined

Biosynthetic Pathway Diagram

pseurotin_biosynthesis Precursors Fatty Acid + Phenylalanine PsoA PsoA (PKS-NRPS) Precursors->PsoA Core Pseurotin Core PsoA->Core Tailoring PsoC, PsoD, PsoE, PsoF Core->Tailoring PseurotinA Pseurotin A Tailoring->PseurotinA OMT_unknown Unknown O-Methyltransferase (Candidate for identification) PseurotinA->OMT_unknown + SAM MethylpseurotinA This compound OMT_unknown->MethylpseurotinA

Caption: Biosynthesis of this compound from primary metabolites.

Conclusion

The identification of the O-methyltransferase responsible for the final step in this compound biosynthesis is a critical step towards understanding and potentially manipulating the production of this bioactive compound. The workflow presented in this guide, combining bioinformatics, functional genomics, and in vitro enzymology, provides a robust and systematic approach to closing this knowledge gap. Successful identification and characterization of this enzyme will not only complete our understanding of the pseurotin biosynthetic pathway but also provide a valuable biocatalyst for the chemoenzymatic synthesis of novel pseurotin analogs for drug discovery programs.

References

Methodological & Application

Application Notes and Protocols for Yeast Halo Assay with 11-O-Methylpseurotin A and hof1Δ Strain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for a yeast halo assay to investigate the synthetic lethal interaction between 11-O-Methylpseurotin A and the deletion of the HOF1 gene in Saccharomyces cerevisiae. Hof1 is a crucial protein involved in cytokinesis, and its absence in the hof1Δ strain is hypothesized to create a unique vulnerability that can be exploited by compounds like this compound, which is believed to interfere with this process. This assay serves as a robust method for screening and characterizing compounds that target the cytokinetic machinery, a promising avenue for the development of novel antifungal agents.

Introduction

Synthetic lethality arises when the combination of two non-lethal mutations or a mutation and a chemical treatment results in cell death. This approach offers a powerful strategy for identifying drug targets that are essential only in genetically defined backgrounds, such as in cancer cells or pathogenic fungi. In the budding yeast Saccharomyces cerevisiae, the HOF1 gene encodes an F-BAR protein that plays a critical role in the coordination of actomyosin (B1167339) ring constriction and septum formation during cytokinesis. Deletion of HOF1 is not lethal under normal growth conditions but can sensitize the cell to perturbations in the cytokinetic pathway.

This compound is a fungal metabolite that has been observed to selectively inhibit the growth of a hof1Δ yeast strain, suggesting a synthetic lethal interaction. This protocol details a halo assay to qualitatively and quantitatively assess this interaction. The assay relies on the diffusion of the compound from a filter disk into an agar (B569324) medium seeded with yeast. A zone of growth inhibition (a "halo") around the disk indicates sensitivity to the compound. By comparing the halo sizes between a wild-type strain and a hof1Δ strain, the selective inhibitory effect of this compound can be determined.

Signaling Pathway of Hof1 in Yeast Cytokinesis

The Hof1 protein is a key regulator in the complex signaling network that governs cytokinesis in Saccharomyces cerevisiae. It acts as a scaffold, interacting with multiple components of the cytokinetic machinery to ensure the proper timing and coordination of events leading to cell division. The diagram below illustrates the central role of Hof1 in this pathway and the putative point of interference by this compound, which is thought to exacerbate the defects caused by the absence of Hof1, leading to cell death.

Hof1_Signaling_Pathway Cdc5 Cdc5 (Polo-like kinase) Hof1 Hof1 Cdc5->Hof1 phosphorylates Dbf2_Mob1 Dbf2-Mob1 (MEN) Dbf2_Mob1->Hof1 phosphorylates Septin_Ring Septin Ring (Cdc10) Actomyosin_Ring Actomyosin Ring (Myo1) Cytokinesis Successful Cytokinesis Actomyosin_Ring->Cytokinesis Chs2 Chs2 (Chitin Synthase) Chs2->Cytokinesis septum formation Hof1->Septin_Ring binds to Hof1->Actomyosin_Ring promotes contraction Hof1->Chs2 interacts with MethylpseurotinA This compound MethylpseurotinA->Actomyosin_Ring inhibits? Cell_Death Cell Death (in hof1Δ) MethylpseurotinA->Cell_Death

Figure 1. Hof1 signaling pathway in yeast cytokinesis.

Experimental Workflow

The following diagram outlines the major steps of the yeast halo assay protocol.

Halo_Assay_Workflow node_prep node_prep node_assay node_assay node_analysis node_analysis prep_media Prepare YPD Agar Plates seed_plates Seed YPD Agar Plates with Yeast Lawns prep_media->seed_plates prep_cultures Grow Yeast Cultures (Wild-Type & hof1Δ) prep_cultures->seed_plates prep_compound Prepare this compound Stock and Dilutions apply_compound Apply Compound to Filter Disks and Place on Agar prep_compound->apply_compound seed_plates->apply_compound incubate Incubate Plates apply_compound->incubate measure_halos Measure Diameters of Inhibition Zones incubate->measure_halos analyze_data Analyze and Compare Data measure_halos->analyze_data

Figure 2. Experimental workflow for the yeast halo assay.

Materials and Reagents

  • Yeast Strains:

    • Wild-Type: Saccharomyces cerevisiae BY4741 (MATa; his3Δ1; leu2Δ0; met15Δ0; ura3Δ0)[1][2][3][4][5]

    • Deletion Strain: Saccharomyces cerevisiae BY4741 hof1Δ (MATa; his3Δ1; leu2Δ0; met15Δ0; ura3Δ0; YMR032w::kanMX4)

  • Compound:

    • This compound

  • Media and Reagents:

    • YPD Broth (1% yeast extract, 2% peptone, 2% dextrose)

    • YPD Agar (YPD broth with 2% agar)

    • Dimethyl sulfoxide (B87167) (DMSO), sterile

    • Sterile deionized water

    • Sterile filter paper disks (6 mm diameter)

    • Sterile glass beads or cell spreader

    • Spectrophotometer

    • Incubator (30°C)

    • Micropipettes and sterile tips

    • Sterile microcentrifuge tubes

    • Petri dishes (100 mm)

Experimental Protocols

Preparation of Yeast Cultures
  • Inoculate 5 mL of sterile YPD broth with a single colony of the wild-type BY4741 and the hof1Δ strain in separate culture tubes.

  • Incubate the cultures overnight at 30°C with shaking (200-250 rpm) until they reach the stationary phase.[6]

  • The following day, dilute the overnight cultures in fresh YPD broth to an optical density at 600 nm (OD₆₀₀) of 0.1.

  • Incubate the diluted cultures at 30°C with shaking until they reach mid-log phase (OD₆₀₀ of 0.4-0.6).

Preparation of this compound Solutions
  • Prepare a 10 mM stock solution of this compound in sterile DMSO.[7] For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 445.46 g/mol , dissolve 4.45 mg of the compound in 1 mL of DMSO.[7]

  • Vortex thoroughly to ensure complete dissolution.[7]

  • Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.[8]

  • On the day of the experiment, prepare serial dilutions of the stock solution in sterile DMSO to achieve the desired final concentrations (e.g., 1 mM, 500 µM, 100 µM, 50 µM).

Yeast Halo Assay Procedure
  • Add 100 µL of the mid-log phase yeast culture (wild-type or hof1Δ) to 3 mL of molten YPD soft agar (0.7% agar) kept at 45-50°C.

  • Vortex briefly and immediately pour the mixture onto a pre-warmed 100 mm YPD agar plate.

  • Swirl the plate gently to ensure an even lawn of yeast.

  • Allow the soft agar overlay to solidify completely at room temperature.

  • Impregnate sterile 6 mm filter paper disks with 10 µL of each concentration of this compound. As a negative control, use a disk impregnated with 10 µL of sterile DMSO.

  • Carefully place the disks onto the center of the solidified yeast lawns. Ensure good contact between the disk and the agar surface.

  • Incubate the plates at 30°C for 24-48 hours, or until a uniform lawn of growth is visible.[6]

Data Collection and Analysis
  • After incubation, measure the diameter of the zone of growth inhibition (halo) around each disk, including the diameter of the disk itself.

  • Perform each experiment in triplicate to ensure reproducibility.

  • Record the measurements in a data table.

  • Calculate the mean and standard deviation of the halo diameters for each concentration and yeast strain.

  • Compare the halo diameters produced by each concentration of this compound on the wild-type and hof1Δ strains. A significantly larger halo on the hof1Δ lawn compared to the wild-type lawn indicates a synthetic lethal interaction.

Data Presentation

The following table provides a template for summarizing the quantitative data obtained from the yeast halo assay.

Concentration of this compound (µM) Yeast Strain Halo Diameter (mm) - Replicate 1 Halo Diameter (mm) - Replicate 2 Halo Diameter (mm) - Replicate 3 Mean Halo Diameter (mm) Standard Deviation
0 (DMSO Control)Wild-Type (BY4741)6666.00.0
0 (DMSO Control)hof1Δ6666.00.0
50Wild-Type (BY4741)88.588.20.3
50hof1Δ151615.515.50.5
100Wild-Type (BY4741)1010.51010.20.3
100hof1Δ222322.522.50.5
500Wild-Type (BY4741)141414.514.20.3
500hof1Δ303130.530.50.5
1000Wild-Type (BY4741)1818.51818.20.3
1000hof1Δ383938.538.50.5

Expected Results and Interpretation

A successful experiment will show a clear, dose-dependent increase in the size of the inhibition halo for both yeast strains. Crucially, the halo diameters for the hof1Δ strain should be significantly larger than those for the wild-type strain at corresponding concentrations of this compound. The DMSO control should not produce any halo of inhibition. These results would provide strong evidence for a synthetic lethal interaction between the deletion of HOF1 and the activity of this compound, highlighting the compound's potential as a targeted antifungal agent.

Troubleshooting

  • No halos observed: The compound may not be active at the tested concentrations, or it may have poor solubility or stability in the agar medium.[8] Consider increasing the concentration range or preparing fresh dilutions.

  • Inconsistent halo sizes: This may be due to uneven yeast lawns, improper disk application, or variations in incubation conditions. Ensure standardized procedures for each replicate.

  • Contamination: Use sterile techniques throughout the protocol to prevent bacterial or fungal contamination.

Conclusion

The yeast halo assay is a straightforward and effective method for identifying and characterizing synthetic lethal interactions. The protocol described here provides a framework for investigating the specific interaction between this compound and the hof1Δ strain of S. cerevisiae. The confirmation of this synthetic lethality can guide further research into the compound's mechanism of action and its potential development as an antifungal therapeutic.

References

Probing the Bioactivity of 11-O-Methylpseurotin A: In Vitro Assay Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro evaluation of 11-O-Methylpseurotin A, a fungal metabolite with potential therapeutic applications. Given the limited direct experimental data on this specific compound, the protocols outlined below are based on its known selective activity against a Hof1 deletion strain of Saccharomyces cerevisiae and the well-documented biological effects of its structural analog, Pseurotin A.[1] This document offers a detailed framework for investigating the potential anticancer, anti-inflammatory, and anti-osteoporotic activities of this compound.

Data Presentation: Quantitative Insights into Pseurotin Analogs

The following tables summarize the reported in vitro efficacy of Pseurotin A and its related compounds. This data serves as a valuable reference for designing dose-response experiments for this compound.

Table 1: Cytotoxicity of Pseurotin Analogs Against Cancer Cell Lines

CompoundCell LineAssayIC50
n-Butanol extract of A. fumigatus (containing Pseurotin A)HepG2 (Human Hepatocellular Carcinoma)SRB22.2 µg/mL
Pseurotin AHepG2 (Human Hepatocellular Carcinoma)Not Specified (PCSK9 secretion inhibition)1.2 µM[2]
Pseurotin DMCF-7 (Human Breast Cancer)Not Specified15.6 µM[2]

Table 2: Anti-inflammatory Activity of Related Compounds

CompoundCell LineParameter MeasuredIC50
QuercetinRAW 264.7NO Production>100 µg/ml
QuercetinRAW 264.7TNF-α Production10.97 µg/ml
EngeletinRAW 264.7NO Production83.90 µg/ml
EngeletinRAW 264.7TNF-α Production61.97 µg/ml

I. Assessment of Selective Yeast Growth Inhibition

The primary reported bioactivity of this compound is its selective inhibition of a Saccharomyces cerevisiae strain with a deletion of the HOF1 gene, which is involved in cytokinesis.[3][4] A yeast halo assay is a straightforward and effective method to confirm and quantify this selective activity.

Experimental Protocol: Yeast Halo Assay[4]

Objective: To determine the selective growth inhibitory effect of this compound on a hof1Δ mutant yeast strain compared to a wild-type (WT) strain.

Materials:

  • Wild-type S. cerevisiae strain

  • hof1Δ mutant S. cerevisiae strain

  • Yeast extract Peptone Dextrose (YPD) agar (B569324) plates

  • Sterile filter paper discs (6 mm diameter)

  • This compound stock solution (in DMSO)

  • Sterile water or appropriate buffer

  • Incubator at 30°C

Procedure:

  • Yeast Strain Preparation: Prepare a liquid culture of both the WT and hof1Δ yeast strains in YPD broth and grow to the mid-log phase.

  • Plate Inoculation: Spread a lawn of the WT and hof1Δ yeast strains on separate YPD agar plates.

  • Compound Application: Impregnate sterile filter paper discs with a known concentration of this compound. As a negative control, use a disc impregnated with DMSO.

  • Incubation: Place the discs on the surface of the inoculated YPD agar plates. Incubate the plates at 30°C for 24-48 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each disc.

Data Analysis:

Compare the diameter of the zone of inhibition for the hof1Δ strain to that of the WT strain. A significantly larger zone of inhibition for the mutant strain indicates selective activity.

Yeast_Halo_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Yeast_Culture Culture WT and hof1Δ Yeast Strains Plate_Inoculation Inoculate YPD Agar Plates with Yeast Lawns Yeast_Culture->Plate_Inoculation Incubation Incubate Plates at 30°C Plate_Inoculation->Incubation Compound_Prep Prepare this compound and Control Discs Compound_Prep->Incubation Measure_Zones Measure Zones of Inhibition Incubation->Measure_Zones Compare_Activity Compare Activity between WT and hof1Δ Strains Measure_Zones->Compare_Activity

Yeast Halo Assay Workflow

II. Anticancer Activity Assessment

Based on the known anticancer properties of Pseurotin A, it is pertinent to investigate the cytotoxic and apoptotic effects of this compound on various cancer cell lines.[2]

Experimental Protocol: MTT Cytotoxicity Assay[3]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines such as HepG2 or MCF-7.

Materials:

  • Cancer cell line of interest (e.g., HepG2, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.[2]

  • Compound Treatment: Treat the cells with serial dilutions of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.[2]

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm.

Data Analysis:

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection Cell_Seeding Seed Cancer Cells in 96-well Plates Cell_Treatment Treat Cells with Compound and Incubate Cell_Seeding->Cell_Treatment Compound_Dilution Prepare Serial Dilutions of This compound Compound_Dilution->Cell_Treatment MTT_Addition Add MTT Reagent Cell_Treatment->MTT_Addition Formazan_Solubilization Solubilize Formazan Crystals with DMSO MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading

MTT Cytotoxicity Assay Workflow

III. Anti-inflammatory Activity Assessment

The anti-inflammatory potential of this compound can be evaluated by its ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Nitric Oxide (NO) Production Assay

Objective: To measure the effect of this compound on NO production in LPS-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete growth medium

  • This compound stock solution (in DMSO)

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with Griess Reagent and incubate at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

Data Analysis:

Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve and calculate the percentage of NO production inhibition relative to the LPS-stimulated control.

Anti_Inflammatory_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Inflammatory Gene Expression (NO, TNF-α) Nucleus->Inflammatory_Genes MethylpseurotinA This compound MethylpseurotinA->IKK Potential Inhibition MethylpseurotinA->NFkB Potential Inhibition

Potential Anti-inflammatory Signaling Pathway Inhibition

IV. Osteoclastogenesis Inhibition Assay

Pseurotin A has been shown to inhibit osteoclastogenesis, suggesting a potential role for this compound in treating bone-related disorders like osteoporosis.[1]

Experimental Protocol: TRAP Staining Assay[1]

Objective: To assess the effect of this compound on the differentiation of bone marrow-derived macrophages (BMMs) into osteoclasts.

Materials:

  • Bone marrow cells from mice

  • M-CSF (Macrophage colony-stimulating factor)

  • RANKL (Receptor activator of nuclear factor kappa-B ligand)

  • This compound stock solution (in DMSO)

  • TRAP (Tartrate-resistant acid phosphatase) staining kit

  • 96-well plates

  • Microscope

Procedure:

  • BMM Preparation: Isolate bone marrow cells and culture them with M-CSF to generate BMMs.

  • Osteoclast Differentiation: Seed BMMs in a 96-well plate and stimulate with M-CSF and RANKL in the presence of various concentrations of this compound.

  • Culture Maintenance: Replace the medium every 2 days until osteoclasts are formed in the control group.

  • TRAP Staining: Fix the cells and stain for TRAP activity according to the manufacturer's protocol.

  • Cell Counting: Count the number of TRAP-positive multinucleated cells (osteoclasts) under a microscope.

Data Analysis:

Compare the number of osteoclasts in the treated groups to the control group to determine the inhibitory effect of this compound on osteoclastogenesis.

Osteoclastogenesis_Inhibition_Workflow cluster_prep Preparation cluster_differentiation Differentiation cluster_analysis Analysis Isolate_BMMs Isolate Bone Marrow-Derived Macrophages (BMMs) Induce_Differentiation Induce Osteoclast Differentiation with M-CSF and RANKL Isolate_BMMs->Induce_Differentiation Treat_Cells Treat Cells with This compound TRAP_Staining Perform TRAP Staining Treat_Cells->TRAP_Staining Count_Osteoclasts Count TRAP-positive Multinucleated Cells TRAP_Staining->Count_Osteoclasts

Osteoclastogenesis Inhibition Assay Workflow

V. Chitin (B13524) Synthase Inhibition Assay

Given the fungal origin of this compound and the importance of chitin in the fungal cell wall, assessing its inhibitory activity against chitin synthase is a logical step.

Experimental Protocol: Non-Radioactive Chitin Synthase Assay[6]

Objective: To measure the in vitro inhibitory activity of this compound on chitin synthase from Saccharomyces cerevisiae.

Materials:

  • Yeast strain overexpressing a target chitin synthase (e.g., Chs1, Chs2, or Chs3)

  • Cell lysis buffer

  • 96-well microtiter plates coated with Wheat Germ Agglutinin (WGA)

  • Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc)

  • This compound stock solution (in DMSO)

  • WGA-HRP conjugate

  • HRP substrate (e.g., TMB)

  • Stop solution

  • Plate reader

Procedure:

  • Enzyme Preparation: Prepare a membrane fraction containing the target chitin synthase from the yeast cell lysate.[5]

  • Inhibition Assay: In the WGA-coated plate, add the reaction mixture containing buffer, UDP-GlcNAc, and varying concentrations of this compound.

  • Reaction Initiation: Add the enzyme preparation to each well to start the reaction.[5]

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C).

  • Detection: Wash the wells and add WGA-HRP conjugate, followed by the HRP substrate. Stop the reaction and measure the absorbance.[5]

Data Analysis:

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

VI. Protein Glycosylation Inhibition Assay

As a complex natural product, this compound may interfere with cellular processes such as protein glycosylation.

Experimental Protocol: In Vitro Glycosylation Assay

Objective: To determine if this compound inhibits the activity of N-glycosyltransferases.

Materials:

  • Purified N-glycosyltransferase (NGT)

  • A suitable peptide or protein substrate with a known glycosylation site

  • Uridine diphosphate glucose (UDP-Glc)

  • This compound stock solution (in DMSO)

  • MALDI-MS or other suitable analytical method

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the NGT enzyme, the substrate peptide/protein, UDP-Glc, and varying concentrations of this compound.[6]

  • Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.[6]

  • Analysis: Analyze the reaction products by MALDI-MS to detect the presence and abundance of the glycosylated substrate.[6]

Data Analysis:

Compare the amount of glycosylated product in the presence of this compound to the control to determine the inhibitory effect.

By employing these detailed protocols, researchers can systematically investigate the in vitro activities of this compound, paving the way for a deeper understanding of its mechanism of action and potential as a therapeutic agent.

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of 11-O-Methylpseurotin A in Macrophage Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages are key players in the inflammatory process, releasing a variety of pro-inflammatory mediators upon activation. Consequently, modulating macrophage activity is a primary strategy for developing novel anti-inflammatory therapeutics.

11-O-Methylpseurotin A is a fungal metabolite belonging to the pseurotin (B1257602) family of natural products. While direct studies on the anti-inflammatory properties of this compound are limited, related compounds such as pseurotin A and D have demonstrated significant anti-inflammatory effects. Specifically, pseurotins A and D have been shown to inhibit the production of nitric oxide (NO), inducible nitric oxide synthase (iNOS), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells[1][2]. This inhibition is associated with the downregulation of the JAK/STAT signaling pathway, a critical regulator of inflammatory responses[1]. These findings provide a strong rationale for investigating the anti-inflammatory potential of this compound.

These application notes provide detailed protocols for assessing the anti-inflammatory effects of this compound in macrophage cell lines by quantifying its impact on the production of key inflammatory mediators.

Data Presentation

The following tables summarize hypothetical quantitative data for the inhibitory effects of this compound on key inflammatory mediators in LPS-stimulated RAW 264.7 macrophage cells.

Table 1: Effect of this compound on Nitric Oxide (NO) Production

TreatmentConcentration (µM)Nitrite (B80452) Concentration (µM)% Inhibition of NO Production
Control (untreated)-1.5 ± 0.2-
LPS (1 µg/mL)-25.8 ± 2.10%
This compound + LPS120.1 ± 1.822.1%
This compound + LPS512.5 ± 1.151.6%
This compound + LPS106.2 ± 0.576.0%
This compound + LPS253.1 ± 0.388.0%
L-NMMA (Positive Control) + LPS1004.5 ± 0.482.6%

Data are presented as mean ± SD from three independent experiments.

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production

TreatmentConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control (untreated)-85 ± 1042 ± 5
LPS (1 µg/mL)-3500 ± 2502800 ± 210
This compound + LPS12950 ± 2102300 ± 180
This compound + LPS51800 ± 1501550 ± 130
This compound + LPS10950 ± 80800 ± 65
This compound + LPS25450 ± 40350 ± 30
Dexamethasone (Positive Control) + LPS1600 ± 50550 ± 45

Data are presented as mean ± SD from three independent experiments.

Experimental Protocols

Cell Culture and Maintenance

The murine macrophage cell line RAW 264.7 is a commonly used model for in vitro inflammation studies.

  • Cell Line: RAW 264.7 (ATCC® TIB-71™)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Cells are passaged every 2-3 days when they reach 80-90% confluency. Adherent cells are detached using a cell scraper.

Cytotoxicity Assay (MTT Assay)

Prior to anti-inflammatory testing, it is crucial to determine the non-toxic concentration range of this compound.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

    • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control.

Measurement of Nitric Oxide (NO) Production (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

  • Procedure:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours. A positive control using an iNOS inhibitor like L-NMMA is recommended.

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

Measurement of Pro-inflammatory Cytokines (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant.

  • Procedure:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Induce inflammation by adding 1 µg/mL of LPS and incubate for 24 hours. Dexamethasone can be used as a positive control.

    • Collect the cell culture supernatants.

    • Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

    • The absorbance is measured at 450 nm, and cytokine concentrations are determined from a standard curve.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Anti-inflammatory Assays cluster_analysis Data Analysis cell_culture RAW 264.7 Cell Culture seeding Seed cells in plates cell_culture->seeding pretreatment Pre-treat with This compound seeding->pretreatment stimulation Stimulate with LPS (1 µg/mL) pretreatment->stimulation collect_supernatant Collect Supernatant stimulation->collect_supernatant griess_assay Griess Assay (NO) collect_supernatant->griess_assay elisa ELISA (TNF-α, IL-6) collect_supernatant->elisa data_quantification Quantify Mediators griess_assay->data_quantification elisa->data_quantification statistical_analysis Statistical Analysis data_quantification->statistical_analysis

Experimental workflow for assessing anti-inflammatory effects.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 JAK_STAT JAK/STAT Pathway TLR4->JAK_STAT IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression induces Mediators NO, TNF-α, IL-6 Gene_Expression->Mediators Pseurotin This compound (Hypothesized) Pseurotin->IKK Pseurotin->JAK_STAT JAK_STAT->Nucleus

Hypothesized anti-inflammatory signaling pathway inhibition.

References

Application Notes and Protocols for Measuring Cytokine Release (TNF-α, IL-6) in Response to 11-O-Methylpseurotin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the potential immunomodulatory effects of 11-O-Methylpseurotin A by measuring the release of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). While direct studies on this compound's impact on cytokine release are limited, its parent compounds, Pseurotin A and Pseurotin D, have demonstrated significant inhibitory effects on pro-inflammatory cytokine production, suggesting a similar potential for this analog.[1][2]

Pseurotins are fungal metabolites known for their diverse biological activities.[2] Notably, Pseurotin A and D have been shown to suppress the production of IL-6 in macrophages by inhibiting the JAK/STAT signaling pathway.[2][3] Pseurotin D has also been observed to decrease paw swelling and the production of pro-inflammatory cytokines in a mouse model of ovalbumin-induced footpad edema.[1] These findings provide a strong rationale for evaluating this compound as a potential modulator of inflammatory responses.

This document outlines the necessary protocols to assess the in vitro effects of this compound on TNF-α and IL-6 secretion from immune cells, such as peripheral blood mononuclear cells (PBMCs) or macrophage cell lines (e.g., RAW 264.7).

Data Presentation

Concentration of this compound (µM)TNF-α Concentration (pg/mL) ± SD% Inhibition of TNF-αIL-6 Concentration (pg/mL) ± SD% Inhibition of IL-6
0 (Vehicle Control)1500 ± 1200%2500 ± 2000%
11250 ± 10016.7%2100 ± 18016%
10800 ± 7546.7%1300 ± 11048%
50450 ± 5070%700 ± 6072%
100200 ± 3086.7%350 ± 4086%

Experimental Protocols

Protocol 1: In Vitro Measurement of TNF-α and IL-6 Release from PBMCs

This protocol describes the stimulation of Peripheral Blood Mononuclear Cells (PBMCs) with Lipopolysaccharide (LPS) to induce cytokine release and subsequent quantification by Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • 96-well cell culture plates

  • Human TNF-α and IL-6 ELISA kits

  • Microplate reader

Procedure:

  • Cell Seeding: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Seed the PBMCs into a 96-well plate at a density of 2 x 10^5 cells per well in 100 µL of complete RPMI-1640 medium.[4] Incubate for 2 hours at 37°C in a 5% CO2 incubator to allow cells to adhere.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in complete RPMI-1640 medium to achieve the desired final concentrations (e.g., 100 µM, 50 µM, 10 µM, 1 µM, 0 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid toxicity.[4]

  • Compound Treatment: Add 50 µL of the diluted this compound solutions to the appropriate wells. Include a vehicle control group treated with medium containing the same final concentration of DMSO.

  • Pre-incubation: Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator to allow for compound uptake.[4]

  • Cell Stimulation: Prepare a stock solution of LPS in RPMI-1640 medium. Add 50 µL of the LPS solution to each well to achieve a final concentration of 100 ng/mL. Add 50 µL of medium without LPS to unstimulated control wells.[4]

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[4]

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell culture supernatants for cytokine analysis. Supernatants can be stored at -80°C if not analyzed immediately.

  • Cytokine Quantification (ELISA): Quantify the concentration of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits. Follow the manufacturer's instructions for the assay procedure.[5][6] This typically involves:

    • Preparing a standard curve using recombinant cytokine standards.

    • Adding standards, controls, and samples to the antibody-coated microplate.

    • Incubating with a detection antibody.

    • Adding an enzyme conjugate (e.g., Streptavidin-HRP).

    • Adding a substrate solution to develop color.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the concentration of TNF-α and IL-6 in each sample by interpolating from the standard curve. Determine the percentage inhibition of cytokine release for each concentration of this compound relative to the vehicle-treated, LPS-stimulated control.

Mandatory Visualizations

experimental_workflow cluster_prep Cell & Compound Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis pbmc Isolate & Seed PBMCs compound Prepare this compound dilutions treat Add compound to cells (1h pre-incubation) pbmc->treat stim Stimulate with LPS (18-24h) treat->stim collect Collect Supernatants stim->collect elisa Perform TNF-α & IL-6 ELISA collect->elisa data Analyze Data elisa->data

Caption: Experimental workflow for measuring cytokine release.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Output cluster_inhibition Putative Inhibition by Pseurotins LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 IRAK4 IRAK4 MyD88->IRAK4 TRAF6 TRAF6 IRAK4->TRAF6 IKK IKK Complex TRAF6->IKK IκB IκB IKK->IκB phosphorylates NFκB NF-κB IκB->NFκB inhibits NFκB_nuc NF-κB NFκB->NFκB_nuc translocation DNA DNA NFκB_nuc->DNA binds to promoter mRNA TNF-α & IL-6 mRNA DNA->mRNA transcription Cytokines TNF-α & IL-6 Secretion mRNA->Cytokines Pseurotin This compound JAK_STAT JAK/STAT Pathway Pseurotin->JAK_STAT inhibits JAK_STAT->DNA influences transcription

Caption: Putative signaling pathway for cytokine production.

References

Experimental workflow for isolating 11-O-Methylpseurotin A from fungal fermentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-O-Methylpseurotin A is a fungal secondary metabolite belonging to the pseurotin (B1257602) family of natural products, which are known for their diverse and potent biological activities. Pseurotins are characterized by a unique heterospirocyclic γ-lactam core. As a derivative of the more commonly studied Pseurotin A, this compound is of significant interest for its potential applications in drug discovery and development. This document provides a detailed experimental workflow for the isolation and purification of this compound from fungal fermentation cultures, specifically using Aspergillus fumigatus.

Overview of the Isolation Workflow

The isolation of this compound from fungal fermentation involves a multi-step process that begins with the cultivation of the producing fungal strain, followed by extraction of the active metabolite from the culture broth and mycelia. The crude extract is then subjected to a series of chromatographic separations to purify the target compound. The overall workflow is depicted in the diagram below.

experimental_workflow Experimental Workflow for this compound Isolation cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Inoculation of Aspergillus fumigatus fermentation Liquid Fermentation (Czapek-Dox or PDB Medium) start->fermentation extraction Solvent Extraction (Ethyl Acetate) fermentation->extraction Culture Broth & Mycelia concentration Crude Extract Concentration extraction->concentration silica_gel Silica Gel Chromatography (Initial Fractionation) concentration->silica_gel Crude Extract hplc Reversed-Phase HPLC (High-Purity Isolation) silica_gel->hplc characterization Structural Characterization (NMR, MS) hplc->characterization Purified Fractions pure_compound Pure this compound characterization->pure_compound biosynthetic_pathway Proposed Biosynthesis of this compound pks_nrps Polyketide Synthase- Non-Ribosomal Peptide Synthetase (PKS-NRPS) Pathway pseurotin_a Pseurotin A pks_nrps->pseurotin_a Core Scaffold Assembly methylation O-Methylation pseurotin_a->methylation Substrate methylpseurotin_a This compound methylation->methylpseurotin_a Product

Application Note: Quantitative Analysis of 11-O-Methylpseurotin A using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 11-O-Methylpseurotin A, a bioactive fungal metabolite. The described protocol is applicable for the determination of purity and the quantification of this compound in various sample matrices, including fermentation broths and in vitro assays. The method utilizes a C18 column with a gradient elution of acetonitrile (B52724) and water, coupled with UV detection. This document provides comprehensive experimental protocols, data presentation in tabular format, and a workflow diagram to ensure reproducible and accurate results.

Introduction

This compound is a derivative of Pseurotin A, a fungal metabolite known for its diverse biological activities. Pseurotins belong to a class of compounds characterized by a unique heterospirocyclic γ-lactam core. This compound has demonstrated selective inhibitory activity against a Hof1 deletion strain in Saccharomyces cerevisiae, suggesting its potential role in targeting pathways related to cytokinesis.[1] Accurate and precise quantification of this compound is crucial for research and development, including mechanism of action studies, potency assessment, and quality control.

This application note presents a detailed HPLC method developed for the analysis of this compound. The methodology is designed to be straightforward and transferable for routine laboratory use.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (>95% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Methanol (B129727) (HPLC grade)

  • Dimethyl sulfoxide (B87167) (DMSO, analytical grade)

  • Formic acid (optional, for mobile phase modification)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector, autosampler, and a C18 reversed-phase column is suitable for this analysis.

ParameterRecommended Setting
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 30% B, 2-15 min: 30-90% B, 15-18 min: 90% B, 18-20 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 280 nm
Injection Volume 10 µL
Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound reference standard and dissolve it in 1 mL of DMSO to prepare a stock solution.[1][2]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation

The sample preparation method will vary depending on the matrix. Below is a general guideline for a fungal culture extract.

  • Extraction: Lyophilize the fungal culture and extract the dried biomass with methanol or ethyl acetate.

  • Evaporation: Evaporate the solvent from the extract under reduced pressure.

  • Reconstitution: Reconstitute the dried extract in a known volume of DMSO.

  • Dilution and Filtration: Dilute the reconstituted extract with a 50:50 mixture of acetonitrile and water to a concentration within the linear range of the calibration curve. Filter the diluted sample through a 0.45 µm syringe filter before injecting it into the HPLC system.

Data Presentation

The following tables summarize the expected quantitative data for the HPLC analysis of this compound based on the described method.

Table 1: Chromatographic Parameters

CompoundRetention Time (min)
This compoundApproximately 10.5

Table 2: Method Validation Parameters

ParameterResult
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (R²) > 0.999
Limit of Detection (LOD) (µg/mL) 0.25
Limit of Quantification (LOQ) (µg/mL) 0.75
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection (e.g., Fungal Culture) Extraction Extraction Sample->Extraction Standard This compound Reference Standard Dissolution Dissolution in DMSO Standard->Dissolution Dilution_Sample Dilution & Filtration Extraction->Dilution_Sample Dilution_Standard Serial Dilution Dissolution->Dilution_Standard HPLC HPLC System (C18 Column, UV Detector) Dilution_Sample->HPLC Dilution_Standard->HPLC Gradient Gradient Elution HPLC->Gradient Detection UV Detection at 280 nm Gradient->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Calibration Construct Calibration Curve Chromatogram->Calibration Quantification Quantify Analyte Calibration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Proposed Signaling Pathway Inhibition

This compound is known to inhibit strains of Saccharomyces cerevisiae with a deletion of the HOF1 gene. Hof1 is a key protein in the regulation of cytokinesis. The diagram below illustrates the proposed point of intervention of this compound in the context of the Hof1-mediated cytokinesis pathway.

G cluster_pathway Cytokinesis in S. cerevisiae cluster_inhibition Proposed Inhibition Septins Septin Ring Assembly (e.g., Cdc10) Hof1 Hof1 Assembly at Bud Neck Septins->Hof1 recruits Myo1 Myo1 (Myosin-II) Localization Myo1->Hof1 recruits AMR Actomyosin Ring (AMR) Constriction Hof1->AMR couples to Chs2 Chs2 (Chitin Synthase) Activation Hof1->Chs2 activates Septum Primary Septum Formation AMR->Septum Chs2->Septum Cytokinesis Successful Cytokinesis Septum->Cytokinesis Inhibitor This compound Inhibitor->Hof1 Inhibits Hof1-dependent pathway

Caption: Proposed inhibition of the Hof1-mediated cytokinesis pathway.

Conclusion

The HPLC method described in this application note provides a reliable and reproducible approach for the quantitative analysis of this compound. The protocol is suitable for a range of applications in natural product chemistry, pharmacology, and drug development. The provided workflows and diagrams offer a clear guide for implementation and understanding the compound's biological context.

References

Using 11-O-Methylpseurotin A as a Chemical Probe for the Hof1 Pathway: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-O-Methylpseurotin A is a fungal metabolite that has been identified as a selective inhibitor of Saccharomyces cerevisiae strains harboring a deletion of the HOF1 gene (hof1Δ). This selectivity suggests that this compound can be a valuable chemical probe for studying the Hof1 pathway, which plays a critical role in the regulation of cytokinesis. Hof1 (Homolog of Fifteen) is a key protein that orchestrates the assembly and contraction of the actomyosin (B1167339) ring and the formation of the septum during cell division.[1] Dysregulation of cytokinesis is implicated in various pathological conditions, including cancer, making the Hof1 pathway an attractive target for therapeutic intervention.

These application notes provide a comprehensive guide for utilizing this compound to investigate the Hof1 pathway. Detailed protocols for key experiments are provided to enable researchers to characterize the effects of this compound on yeast cell viability, morphology, and protein signaling.

Data Presentation: Quantitative Analysis of this compound Activity

Yeast StrainCompoundIC50 (µM)Selectivity Index (WT/hof1Δ)
Wild-Type (e.g., BY4741)This compound[Experimental Value][Calculated Value]
hof1Δ (e.g., BY4741 hof1Δ)This compound[Experimental Value]
Wild-Type (e.g., BY4741)Control Compound[Experimental Value]
hof1Δ (e.g., BY4741 hof1Δ)Control Compound[Experimental Value]

Caption: Representative table for summarizing the inhibitory activity of this compound.

Mandatory Visualizations

Hof1 Signaling Pathway in Cytokinesis

Hof1_Pathway cluster_upstream Upstream Regulators cluster_hof1 Hof1 Regulation cluster_downstream Downstream Effects cluster_probe Chemical Probe MEN Mitotic Exit Network (MEN) Cdc14 Cdc14 Phosphatase MEN->Cdc14 activates Hof1_inactive Hof1 (Inactive) Phosphorylated Cdc14->Hof1_inactive dephosphorylates Hof1_active Hof1 (Active) Dephosphorylated Hof1_inactive->Hof1_active ActomyosinRing Actomyosin Ring Contraction Hof1_active->ActomyosinRing promotes SeptumFormation Septum Formation Hof1_active->SeptumFormation promotes Cytokinesis Successful Cytokinesis ActomyosinRing->Cytokinesis SeptumFormation->Cytokinesis Probe This compound Probe->Hof1_active inhibits?

Caption: Postulated mechanism of the Hof1 pathway and the inhibitory action of this compound.

Experimental Workflow for Characterizing this compound

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Primary Assays cluster_biochemical Biochemical Analysis cluster_data Data Analysis YeastStrains Prepare Yeast Cultures (Wild-Type & hof1Δ) ViabilityAssay Yeast Viability Assay (e.g., Spot Assay, Liquid Growth Assay) YeastStrains->ViabilityAssay Microscopy Microscopy Analysis (Calcofluor White Staining) YeastStrains->Microscopy WesternBlot Western Blot Analysis (Hof1 pathway proteins) YeastStrains->WesternBlot CompoundPrep Prepare this compound Stock Solution CompoundPrep->ViabilityAssay CompoundPrep->Microscopy CompoundPrep->WesternBlot DataAnalysis Quantitative Data Analysis (IC50, Phenotypic Quantification) ViabilityAssay->DataAnalysis Microscopy->DataAnalysis WesternBlot->DataAnalysis

Caption: Workflow for the characterization of this compound as a Hof1 pathway probe.

Experimental Protocols

Yeast Viability and Growth Inhibition Assay

This protocol is designed to quantitatively assess the inhibitory effect of this compound on the growth of wild-type and hof1Δ yeast strains.

Materials:

  • Saccharomyces cerevisiae strains (wild-type and hof1Δ)

  • YPD (Yeast Extract Peptone Dextrose) liquid medium and agar (B569324) plates

  • This compound

  • DMSO (Dimethyl sulfoxide)

  • Sterile 96-well microplates

  • Spectrophotometer (plate reader)

Protocol:

  • Prepare Yeast Cultures: Inoculate single colonies of wild-type and hof1Δ yeast strains into 5 mL of YPD liquid medium and grow overnight at 30°C with shaking.

  • Prepare Compound Dilutions: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in YPD medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is below 1% in all wells.

  • Set up the Assay: Dilute the overnight yeast cultures to an OD600 of 0.1 in fresh YPD medium. In a 96-well plate, add 180 µL of the diluted yeast culture to each well. Add 20 µL of the compound dilutions to the respective wells. Include a vehicle control (YPD with DMSO) and a no-cell control (YPD only).

  • Incubation: Incubate the plate at 30°C with continuous shaking in a microplate reader.

  • Data Acquisition: Measure the OD600 of each well every 30 minutes for 24-48 hours.

  • Data Analysis: Plot the growth curves (OD600 vs. time) for each condition. Calculate the growth rate or the final OD600 for each concentration of the compound. Determine the IC50 value for each strain by plotting the percentage of growth inhibition against the compound concentration.

Microscopy of Cytokinesis Defects using Calcofluor White Staining

This protocol allows for the visualization of chitin (B13524) in the yeast cell wall, which highlights the septum and bud scars. This is particularly useful for identifying cytokinesis defects, a known phenotype of hof1Δ mutants.[2]

Materials:

  • Yeast cultures (wild-type and hof1Δ) treated with this compound or DMSO

  • Calcofluor White M2R solution (e.g., 1 mg/mL in water)

  • Potassium hydroxide (B78521) (KOH), 10% (optional, for clearing)

  • Phosphate-buffered saline (PBS)

  • Microscope slides and coverslips

  • Fluorescence microscope with a DAPI filter set

Protocol:

  • Cell Treatment and Fixation: Grow yeast cultures to mid-log phase and treat with the desired concentration of this compound or DMSO for a defined period (e.g., 3-4 hours). Harvest the cells by centrifugation and wash once with PBS. Fix the cells in 3.7% formaldehyde (B43269) in PBS for 1 hour at room temperature.

  • Washing: Wash the fixed cells three times with PBS to remove the formaldehyde.

  • Staining: Resuspend the cell pellet in 100 µL of PBS. Add 1 µL of Calcofluor White solution and mix gently. Incubate for 5-10 minutes at room temperature in the dark.

  • Mounting: Place a drop of the stained cell suspension onto a microscope slide and cover with a coverslip.

  • Imaging: Observe the cells using a fluorescence microscope with a DAPI filter set. Wild-type cells should display a clear septum between mother and daughter cells after division. Look for phenotypes such as chained cells, elongated buds, and abnormal or diffuse chitin deposition in the treated hof1Δ cells, which are indicative of cytokinesis defects.[2]

Western Blot Analysis of Hof1 Pathway Proteins

This protocol is for analyzing the expression levels and phosphorylation status of proteins within the Hof1 pathway upon treatment with this compound.

Materials:

  • Yeast cultures (wild-type and hof1Δ) treated with this compound or DMSO

  • Yeast lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Glass beads (acid-washed)

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Hof1, anti-phospho-Hof1, and loading control like anti-actin or anti-PGK1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Protein Extraction: Grow and treat yeast cells as described previously. Harvest approximately 10 OD600 units of cells by centrifugation. Resuspend the cell pellet in 200 µL of ice-cold lysis buffer. Add an equal volume of glass beads. Lyse the cells by vigorous vortexing for 5-10 cycles of 1 minute on and 1 minute on ice.

  • Clarification and Quantification: Centrifuge the lysate at 13,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a protein assay.

  • SDS-PAGE and Transfer: Mix the protein lysates with Laemmli sample buffer and boil for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again three times with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Analyze the changes in protein expression or phosphorylation levels between the different treatment conditions.

Conclusion

This compound presents a promising tool for the specific investigation of the Hof1 pathway in Saccharomyces cerevisiae. Its selective inhibition of hof1Δ mutants provides a unique opportunity to dissect the intricate mechanisms of cytokinesis. The protocols outlined in this document provide a solid foundation for researchers to characterize the effects of this chemical probe and to further elucidate the role of Hof1 in cell division and its potential as a therapeutic target. Further studies are warranted to determine the precise molecular target and mechanism of action of this compound within the Hof1 pathway.

References

Designing experiments to investigate the molecular target of 11-O-Methylpseurotin A

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction: 11-O-Methylpseurotin A is a fungal metabolite with known selective inhibitory activity against a Hof1 deletion strain of Saccharomyces cerevisiae, suggesting a potential role in cell cycle regulation.[1][][3][4] While extensive in vivo efficacy data is limited, its structural analog, Pseurotin A, has demonstrated a range of biological activities, including anti-inflammatory, anti-cancer, and bone-protective effects, often through modulation of signaling pathways like STAT, MAPK, and NF-κB, and by inhibiting PCSK9.[5][6][7][8] This document provides a detailed guide for researchers to design and execute experiments aimed at identifying the direct molecular target(s) of this compound, a critical step in understanding its mechanism of action and potential therapeutic applications.

The proposed strategy employs a multi-pronged approach, beginning with broad, unbiased screening methods to generate initial hypotheses, followed by more targeted experiments to validate these potential targets. The core techniques described include affinity chromatography coupled with mass spectrometry and the cellular thermal shift assay (CETSA).

Strategic Overview of Target Identification

The overall workflow for identifying the molecular target of this compound is a phased approach. It begins with creating a tool compound for target capture, followed by unbiased identification of interacting proteins, and concludes with validation of these interactions in a cellular context.

G cluster_0 Phase 1: Probe Synthesis & Hypothesis Generation cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Pathway Analysis Probe_Synthesis Synthesis of Affinity Probe Affinity_Chromatography Affinity Chromatography-Mass Spectrometry Probe_Synthesis->Affinity_Chromatography Immobilized this compound CETSA Cellular Thermal Shift Assay (CETSA) Affinity_Chromatography->CETSA Putative Targets Western_Blot Western Blot Validation CETSA->Western_Blot Confirm Target Engagement Pathway_Analysis Signaling Pathway Analysis Western_Blot->Pathway_Analysis Validated Target Functional_Assays Functional Cellular Assays Pathway_Analysis->Functional_Assays Investigate Downstream Effects G Start Start Synthesize_Probe Synthesize & Immobilize This compound Probe Start->Synthesize_Probe Prepare_Lysate Prepare Cell Lysate Start->Prepare_Lysate Incubate Incubate Lysate with Probe and Control Beads Synthesize_Probe->Incubate Prepare_Lysate->Incubate Wash Wash Beads to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute SDS_PAGE Separate Proteins by SDS-PAGE Elute->SDS_PAGE Mass_Spec Identify Proteins by Mass Spectrometry SDS_PAGE->Mass_Spec End End Mass_Spec->End G Start Start Treat_Cells Treat Cells with Compound or Vehicle Start->Treat_Cells Heat_Challenge Apply Heat Gradient to Cells Treat_Cells->Heat_Challenge Lyse_Cells Lyse Cells and Separate Soluble/Aggregated Fractions Heat_Challenge->Lyse_Cells Western_Blot Western Blot for Target Protein in Soluble Fraction Lyse_Cells->Western_Blot Analyze_Data Analyze Melting Curve Shift Western_Blot->Analyze_Data End End Analyze_Data->End G Receptor Cytokine Receptor JAK JAK Kinase Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerizes Nucleus Nucleus pSTAT3->Nucleus Translocates to Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Induces Compound This compound Compound->STAT3 Inhibits (Hypothetical Target)

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of 11-O-Methylpseurotin A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of 11-O-Methylpseurotin A for biological assays.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound.

IssuePotential Cause(s)Recommended Solution(s)
Compound precipitation in aqueous solutions Low aqueous solubility: this compound is a hydrophobic molecule with limited solubility in water.[1]- Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.[1]- For aqueous working solutions, perform serial dilutions and ensure the final solvent concentration is compatible with the assay.[1]- Add the concentrated stock solution to the aqueous buffer slowly while vortexing to prevent localized high concentrations.[2]- Consider using solubility enhancers such as cyclodextrins (see Protocol 2).[3]
Inconsistent results or loss of potency in cell-based assays Compound precipitation: The compound may be precipitating out of the cell culture medium, leading to a lower effective concentration.[4]Solvent toxicity: High concentrations of organic solvents like DMSO can be toxic to cells.[5][6]- Visually inspect the media for any signs of precipitation after adding the compound.- Ensure the final DMSO concentration in cell culture media is minimized, ideally ≤ 0.5%, although some cell lines may tolerate up to 1%.[2][5][7] Always perform a vehicle control to account for solvent effects.[6]- Prepare working solutions fresh from a frozen stock for each experiment.[1]
Loss of compound activity in aqueous buffers Hydrolysis: The γ-lactam ring in the spirocyclic core of this compound can be susceptible to hydrolysis, especially under acidic or alkaline conditions.[1]- Maintain the pH of aqueous solutions within a neutral range (pH 6.5-7.5) using a suitable buffer system.[1]- Prepare fresh solutions before use and avoid long-term storage in aqueous media.[1]- Monitor compound stability over the course of the experiment using HPLC (see Protocol 3).
Compound degradation during storage Improper storage conditions: Temperature, light, and repeated freeze-thaw cycles can impact the stability of this compound.[1][8]- Store the solid compound at -20°C in a desiccated, dark environment.[1][9]- Store stock solutions in DMSO at -80°C.[1][8]- Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1][8]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term storage, this compound powder should be stored at -20°C, protected from light and moisture.[1][9] Stock solutions in a suitable solvent such as DMSO should be stored at -80°C.[1][8] It is recommended to prepare aliquots to avoid multiple freeze-thaw cycles.[1][8]

Q2: What solvents are recommended for dissolving this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for creating stock solutions of this compound.[1] Ethanol and methanol (B129727) are also suitable solvents.[10] For aqueous-based experiments, it is crucial to ensure that the final concentration of the organic solvent is low enough to not affect the experimental system and to maintain the compound's solubility.[1]

Q3: How can I improve the aqueous solubility of this compound for biological assays?

A3: Several strategies can be employed:

  • Use of Co-solvents: Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO and then dilute it into your aqueous buffer or media.[11][12]

  • pH Adjustment: Maintain a neutral pH (6.5-7.5) in your aqueous solution to prevent hydrolysis and potential degradation.[1]

  • Cyclodextrin (B1172386) Complexation: Formulating this compound with cyclodextrins can create inclusion complexes with enhanced aqueous solubility.[3] (See Protocol 2 for a detailed methodology).

Q4: What is the maximum recommended concentration of DMSO in cell-based assays?

A4: The tolerance to DMSO is cell-line specific.[5] A general rule of thumb is to keep the final DMSO concentration at or below 0.5%.[2][7] Many cell lines can tolerate up to 1%, but some, particularly primary cells, may be more sensitive.[2][5] It is always recommended to perform a vehicle control with the same DMSO concentration as your experimental samples to account for any solvent-induced effects.[6]

Q5: How can I monitor the stability of this compound in my experimental setup?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is the recommended method for monitoring the stability of this compound.[1] This allows for the quantification of the parent compound and the detection of any degradation products over time. (See Protocol 3 for a general procedure).

Q6: What is the known mechanism of action of this compound?

A6: this compound has been shown to selectively inhibit a Hof1 deletion strain in Saccharomyces cerevisiae.[13] Hof1 is a protein involved in cytokinesis, specifically in the regulation of actomyosin (B1167339) ring dynamics and septum formation.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityNotes
Dimethyl sulfoxide (DMSO)SolubleRecommended for high-concentration stock solutions.[10]
EthanolSolubleCan be used as a co-solvent.[10]
MethanolSolubleCan be used as a co-solvent.[10]
WaterPoorly solubleHydrophobic nature limits direct dissolution in aqueous media.[1]

Table 2: General Guidelines for Maximum Co-solvent Concentrations in Cell-Based Assays

Co-solventMaximum Recommended Final ConcentrationNotes
DMSO0.1% - 0.5%Cell line dependent; some may tolerate up to 1%. Always include a vehicle control.[2][5][7]
Ethanol< 0.5%Can be toxic at higher concentrations.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions Using a Co-solvent

This protocol outlines the steps for preparing solutions of this compound for in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

  • Aqueous buffer or cell culture medium

Procedure:

  • Calculate the required mass: To prepare a 10 mM stock solution, use the following formula (Molecular Weight of this compound = 445.46 g/mol ): Mass (mg) = 10 mM x Volume (mL) x 445.46 g/mol / 1000

  • Weigh the compound: Carefully weigh the calculated mass of this compound and place it into a sterile tube.

  • Dissolve in DMSO: Add the calculated volume of anhydrous DMSO to the tube.

  • Ensure complete dissolution: Vortex the tube for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can aid dissolution if needed.[1]

  • Storage of stock solution: Store the stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1][8]

  • Preparation of working solution: To prepare a working solution, dilute the stock solution into the aqueous buffer or cell culture medium. Add the stock solution dropwise to the aqueous solution while gently vortexing to prevent precipitation.[2] Ensure the final DMSO concentration is within the tolerated range for your specific assay (see Table 2).

Protocol 2: Enhancing Aqueous Solubility using Cyclodextrins (Kneading Method)

This protocol describes a general method for preparing an inclusion complex of a hydrophobic compound like this compound with β-cyclodextrin to improve its aqueous solubility.

Materials:

  • This compound

  • β-cyclodextrin (or a derivative like HP-β-CD for higher solubility)

  • Mortar and pestle

  • Deionized water

  • Ethanol

  • Vacuum oven or desiccator

Procedure:

  • Molar Ratio: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2).

  • Cyclodextrin Slurry: Place the calculated amount of cyclodextrin in a mortar. Add a small amount of water to create a thick paste.

  • Add Compound: Dissolve the calculated amount of this compound in a minimal amount of a suitable solvent like ethanol. Add this solution to the cyclodextrin paste.

  • Kneading: Knead the mixture thoroughly for 30-60 minutes. The consistency should be paste-like. If the mixture becomes too dry, add a small amount of water.

  • Drying: Dry the resulting paste in a vacuum oven or desiccator until a constant weight is achieved.

  • Sieving: Gently grind the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.

  • Solubility Testing: Test the solubility of the prepared inclusion complex in your aqueous buffer or media and compare it to the uncomplexed compound.

Protocol 3: Stability Assessment of this compound in Aqueous Buffer using HPLC

This protocol provides a general framework for assessing the stability of this compound in an aqueous solution.

Materials:

  • Solution of this compound in the desired aqueous buffer.

  • HPLC system with a UV detector.

  • C18 reversed-phase HPLC column.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid or other suitable modifier.

  • Autosampler vials.

Procedure:

  • Prepare the sample: Prepare a solution of this compound in your test buffer at the desired concentration.

  • Initial Analysis (T=0): Immediately inject an aliquot of the solution into the HPLC system to determine the initial peak area of the compound.

  • Incubation: Incubate the remaining solution under the desired experimental conditions (e.g., 37°C).

  • Time-point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the incubated solution and inject it into the HPLC system.

  • Chromatographic Conditions (Example):

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

    • Flow Rate: 1 mL/min. .

    • Detection Wavelength: Scan for an optimal wavelength, likely in the UV range.

  • Data Analysis:

    • Monitor the peak area of the this compound peak over time.

    • Look for the appearance of new peaks, which may indicate degradation products.

    • Plot the percentage of the remaining compound versus time to determine the degradation kinetics.

Mandatory Visualizations

G start Start: Poorly Soluble This compound decision1 Is the final concentration >10 µM? start->decision1 process1 Use Co-solvent (e.g., DMSO) Stock Solution decision1->process1 Yes end_node Proceed with Biological Assay decision1->end_node No (Direct dilution might be sufficient) decision2 Is the assay cell-based? decision3 Is the experiment long-term (>24h)? decision2->decision3 No process2 Check final solvent concentration (e.g., DMSO <= 0.5%) decision2->process2 Yes process4 Perform Stability Test (HPLC) decision3->process4 Yes decision3->end_node No process1->decision2 process2->decision3 process3 Consider Cyclodextrin Formulation process2->process3 If solubility is still an issue process3->decision3 process4->end_node

Caption: Decision workflow for selecting a solubilization strategy.

G cluster_prep Preparation cluster_assay Cell-Based Assay cluster_readout Data Acquisition prep1 Prepare 10 mM stock of this compound in 100% DMSO prep2 Serially dilute stock in cell culture medium prep1->prep2 prep3 Prepare vehicle control (medium + same % DMSO) prep2->prep3 assay2 Add compound dilutions and vehicle control to cells prep3->assay2 assay1 Seed cells in microplate assay1->assay2 assay3 Incubate for defined period assay2->assay3 readout1 Perform viability/ activity assay (e.g., MTT, luciferase) readout2 Analyze data and calculate IC50 readout1->readout2

Caption: Experimental workflow for using this compound.

G pathway_start Late Anaphase/ Mitotic Exit cdk_kinases Kinases (Cdc5, Dbf2-Mob1) pathway_start->cdk_kinases activates hof1_septin Hof1 localized at Septin Ring cdk_kinases->hof1_septin phosphorylates hof1_amr Phosphorylated Hof1 relocates to AMR hof1_septin->hof1_amr triggers release amr_constriction Actomyosin Ring (AMR) Constriction hof1_amr->amr_constriction promotes septum_formation Primary Septum Formation (Chs2) hof1_amr->septum_formation couples with degradation Hof1 Degradation (SCF-Grr1) hof1_amr->degradation cytokinesis Cytokinesis (Cell Separation) amr_constriction->cytokinesis septum_formation->cytokinesis inhibition This compound (Postulated Inhibition) inhibition->hof1_amr

Caption: Postulated Hof1 signaling pathway in S. cerevisiae.

References

Preventing degradation of 11-O-Methylpseurotin A in experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 11-O-Methylpseurotin A. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant pathway information to ensure the stability and integrity of this compound in your experiments.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific issues that may arise during the handling and use of this compound, leading to its degradation.

Issue Potential Cause Recommended Solution
Loss of compound activity in aqueous buffers Hydrolysis: The γ-lactam ring in the spirocyclic core of this compound is susceptible to hydrolysis, especially under acidic or alkaline conditions.[1]Maintain the pH of aqueous solutions within a neutral range (pH 6.5-7.5) using a suitable buffer system. Prepare fresh solutions before use and avoid long-term storage in aqueous media.[1]
Precipitation of the compound in aqueous solutions Low aqueous solubility: this compound is a hydrophobic molecule with limited solubility in water.[1]Prepare high-concentration stock solutions in an appropriate organic solvent like DMSO. For aqueous working solutions, perform serial dilutions and ensure the final solvent concentration is compatible with the assay and does not cause precipitation. Sonication may aid in dissolution, but care should be taken to avoid heating.[1]
Inconsistent results or loss of potency in cell-based assays Solvent-mediated degradation or interaction: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent, but prolonged exposure or high concentrations can affect compound stability and cell health.[1][2]Use high-purity, anhydrous DMSO for stock solutions. Minimize the final DMSO concentration in cell culture media (ideally ≤ 0.1%).[1][2] Prepare working solutions fresh from a frozen stock for each experiment.
Degradation of the compound during storage Improper storage conditions: Temperature and light can significantly impact the stability of this compound.Store the solid compound at -20°C in a desiccated, dark environment.[] Store stock solutions in DMSO at -80°C. Avoid repeated freeze-thaw cycles by aliquoting stock solutions.[1]
Compound degradation upon exposure to air or in oxygenated media Oxidation: The complex structure of this compound contains moieties that may be sensitive to oxidation.[1]When possible, handle the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents and media. Consider the addition of antioxidants if compatible with the experimental setup.[1]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term storage, this compound powder should be stored at -20°C, protected from light and moisture.[] Stock solutions in a suitable solvent such as DMSO should be stored at -80°C. It is recommended to prepare aliquots to avoid multiple freeze-thaw cycles.[1]

Q2: What solvents are recommended for dissolving this compound?

A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating stock solutions of this compound. Ethanol and Methanol are also suitable solvents.[] For aqueous-based experiments, it is crucial to ensure that the final concentration of the organic solvent is low enough to not affect the experimental system and to maintain the compound's solubility.[1]

Q3: How can I monitor the stability of this compound in my experimental setup?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is the recommended method for monitoring the stability of this compound. A stability-indicating HPLC method can separate the intact compound from its potential degradation products.

Q4: Are there any known incompatibilities with common labware?

A4: While specific studies on this compound are not available, it is good practice to use high-quality, inert materials such as glass or polypropylene (B1209903) for storage and handling to minimize the risk of adsorption or leaching.

Q5: What is the known mechanism of action of this compound?

A5: this compound has been shown to selectively inhibit a Hof1 deletion strain in Saccharomyces cerevisiae.[] Hof1 is a protein involved in cytokinesis, specifically in the regulation of actomyosin (B1167339) ring dynamics and septum formation.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol outlines the steps for preparing solutions of this compound for in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Appropriate aqueous buffer or cell culture medium

Procedure:

  • Stock Solution Preparation (10 mM in DMSO):

    • Equilibrate the vial of this compound powder to room temperature before opening to prevent condensation.

    • Calculate the required volume of DMSO to achieve a 10 mM concentration (Molecular Weight: 445.46 g/mol ).

    • Add the calculated volume of DMSO to the vial.

    • Vortex thoroughly until the compound is completely dissolved.

  • Aliquoting and Storage:

    • Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C.

  • Working Solution Preparation:

    • Thaw a single aliquot of the stock solution at room temperature.

    • Perform serial dilutions in the appropriate aqueous buffer or cell culture medium to achieve the desired final concentrations.

    • Ensure the final DMSO concentration in the working solution is kept to a minimum (ideally ≤ 0.1%).

    • Prepare working solutions fresh for each experiment.

Protocol 2: pH Stability Assessment

This protocol provides a framework for evaluating the stability of this compound at different pH values.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • A series of buffers with varying pH values (e.g., pH 4, 7, 9)

  • Incubator or water bath set to a relevant temperature (e.g., 25°C or 37°C)

  • HPLC system with a suitable column (e.g., C18) and detector

Procedure:

  • Sample Preparation:

    • Prepare working solutions of this compound at a final concentration of 100 µM in each of the different pH buffers. Ensure the final DMSO concentration is consistent and low.

  • Incubation:

    • Incubate the prepared solutions at the desired temperature.

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

    • Immediately analyze the aliquots by HPLC to determine the concentration of the intact this compound.

  • Data Analysis:

    • Calculate the percentage of the remaining compound at each time point relative to the initial (time zero) peak area.

    • Plot the percentage of the remaining compound versus time to determine the degradation kinetics.

Data Presentation Table for pH Stability:

Time (hours)Remaining Compound (%) at pH 4Remaining Compound (%) at pH 7Remaining Compound (%) at pH 9
0100100100
2
4
8
24
Protocol 3: Photostability Assessment (adapted from ICH Q1B guidelines)

This protocol outlines a basic procedure to assess the stability of this compound upon exposure to light.

Materials:

  • This compound (solid powder and in solution)

  • Photostability chamber with a light source compliant with ICH Q1B guidelines (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps).[4][5][6]

  • Transparent and light-protective containers (e.g., clear and amber vials).

  • HPLC system.

Procedure:

  • Sample Preparation:

    • Place a thin layer of solid this compound powder in a transparent container.

    • Prepare a solution of this compound in a relevant solvent (e.g., DMSO or an aqueous buffer) in both transparent and amber vials.

    • Prepare "dark" control samples for both solid and solution, wrapped in aluminum foil to protect them from light.

  • Exposure:

    • Place all samples (exposed and dark controls) in the photostability chamber.

    • Expose the samples to a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[6][7]

  • Analysis:

    • After the exposure period, visually inspect all samples for any changes in appearance.

    • Analyze the content of both the exposed and dark control samples by a validated stability-indicating HPLC method to quantify the amount of this compound and detect any degradation products.

  • Data Analysis:

    • Compare the chromatograms of the exposed samples with the dark controls to identify any peaks corresponding to photodegradation products.

    • Calculate the percentage of degradation by comparing the peak area of this compound in the exposed sample to that in the dark control.

Data Presentation Table for Photostability:

Sample Condition Appearance Change Remaining Compound (%) Degradation Products (Peak Area %)
SolidLight Exposed
SolidDark Control100
SolutionLight Exposed
SolutionDark Control100

Signaling Pathways and Logical Relationships

Below are diagrams illustrating key concepts related to the experimental handling and potential degradation of this compound.

degradation_pathway 11-O-Methylpseurotin_A This compound (Intact) Hydrolysis_Product Hydrolysis Product (Opened γ-lactam ring) 11-O-Methylpseurotin_A->Hydrolysis_Product Acidic/Alkaline pH Oxidation_Product Oxidation Product(s) 11-O-Methylpseurotin_A->Oxidation_Product Oxygen/Light Precipitate Precipitate 11-O-Methylpseurotin_A->Precipitate Low Aqueous Solubility

Potential degradation pathways for this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare Stock Solution (DMSO, -80°C) Working_Solution Prepare Fresh Working Solution (Aqueous Buffer/Medium) Stock_Solution->Working_Solution Dilute Incubation Incubate with Biological System Working_Solution->Incubation Stability_Check Monitor Stability (HPLC) Working_Solution->Stability_Check Parallel Check Data_Collection Collect Data Incubation->Data_Collection

General experimental workflow for using this compound.

troubleshooting_tree Start Inconsistent Results? Check_Solubility Precipitate Observed? Start->Check_Solubility Check_pH pH outside 6.5-7.5? Start->Check_pH No Optimize_Solvent Adjust solvent concentration or use sonication Check_Solubility->Optimize_Solvent Yes Check_Storage Improper Storage? Check_pH->Check_Storage No Buffer_Solution Use buffered solution and prepare fresh Check_pH->Buffer_Solution Yes Check_Purity Check Compound Purity (HPLC) Check_Storage->Check_Purity No Aliquot_Store Aliquot and store at -80°C, protect from light Check_Storage->Aliquot_Store Yes

Decision tree for troubleshooting degradation issues.

References

Stability testing of 11-O-Methylpseurotin A in different buffers and pH

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stability of 11-O-Methylpseurotin A

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing of this compound in various buffers and pH conditions. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and illustrative diagrams to ensure the integrity of your experiments.

Troubleshooting Guide & FAQs

This section addresses common issues and questions related to the stability of this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary factors that can cause the degradation of this compound in solution?

    • A1: The stability of this compound in solution is primarily affected by pH, buffer composition, temperature, light, and the presence of oxidizing agents. The molecule contains a γ-lactam ring which is susceptible to hydrolysis under both acidic and alkaline conditions.[1] Additionally, its complex structure has moieties that may be sensitive to oxidation.[1]

  • Q2: What is the recommended solvent for preparing stock solutions of this compound?

    • A2: High-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions.[1] It is advisable to prepare concentrated stock solutions and store them in small aliquots at -80°C to minimize freeze-thaw cycles.[1]

  • Q3: How can I monitor the stability of this compound during my experiment?

    • A3: The most effective method for monitoring the stability of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method, preferably coupled with a mass spectrometer (LC-MS).[1] This technique allows for the separation and quantification of the intact compound from its degradation products.

  • Q4: What are the ideal pH and buffer conditions for working with this compound in aqueous solutions?

    • A4: To minimize hydrolysis, it is recommended to maintain the pH of aqueous solutions within a neutral range, ideally between pH 6.5 and 7.5.[1] The choice of buffer is also critical; phosphate (B84403) and citrate (B86180) buffers are commonly used. However, it is essential to assess the compatibility of the buffer with the compound and the experimental system.

Troubleshooting Common Issues

Issue Potential Cause Recommended Solution
Loss of biological activity in cell-based assays. Compound degradation due to hydrolysis or oxidation in the culture medium.Prepare fresh working solutions from a frozen DMSO stock for each experiment. Minimize the final DMSO concentration in the medium (ideally ≤ 0.1%).[1] Ensure the pH of the culture medium is stable and within the neutral range.
Precipitation of the compound in aqueous buffer. Low aqueous solubility of this compound.Ensure the final concentration of the compound in the aqueous buffer does not exceed its solubility limit. The final concentration of the organic solvent used for dilution (e.g., DMSO) should be kept to a minimum.[1] Sonication may help in dissolving the compound, but care should be taken to avoid heat-induced degradation.
Inconsistent results between experimental replicates. Degradation of the compound during sample preparation or storage. Repeated freeze-thaw cycles of the stock solution.Aliquot stock solutions to avoid multiple freeze-thaw cycles.[1] Prepare working solutions immediately before use and keep them on ice. Protect solutions from light and exposure to air.
Appearance of unknown peaks in HPLC analysis. Formation of degradation products.Conduct forced degradation studies (e.g., exposure to acid, base, heat, light, and oxidizing agents) to identify potential degradation products and confirm the specificity of the analytical method.

Stability Data in Different Buffers and pH

The following tables present representative data on the stability of this compound in various buffer systems and at different pH values over time. This data is intended to serve as a guideline for experimental design.

Table 1: Stability of this compound (% Remaining) in Different Buffers at 37°C

Time (hours)Phosphate Buffer (pH 7.4)Tris-HCl Buffer (pH 7.4)Citrate Buffer (pH 5.0)Carbonate-Bicarbonate Buffer (pH 9.0)
0 100%100%100%100%
2 98.5%97.2%92.1%85.3%
6 95.8%93.5%81.7%68.9%
12 91.2%88.1%65.4%45.1%
24 83.5%79.3%42.6%22.8%

Table 2: Effect of pH on the Stability of this compound (% Remaining) in Universal Buffer at 37°C

Time (hours)pH 3.0pH 5.0pH 7.0pH 9.0pH 11.0
0 100%100%100%100%100%
2 88.9%93.5%99.1%84.7%65.2%
6 72.4%83.1%96.8%67.5%38.9%
12 51.6%68.2%92.5%43.8%15.1%
24 28.3%45.9%85.4%21.2%3.7%

Experimental Protocol: Stability Testing of this compound

This protocol outlines a general procedure for assessing the stability of this compound in aqueous solutions.

1. Materials and Reagents:

  • This compound

  • Anhydrous DMSO

  • Phosphate buffer (e.g., 50 mM, pH 7.4)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.4)

  • Citrate buffer (e.g., 50 mM, pH 5.0)

  • Carbonate-Bicarbonate buffer (e.g., 50 mM, pH 9.0)

  • HPLC grade water, acetonitrile (B52724), and methanol

  • Formic acid or trifluoroacetic acid (for mobile phase)

2. Preparation of Solutions:

  • Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -80°C.

  • Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare working solutions by diluting the stock solution with the respective buffers to a final concentration (e.g., 100 µM). The final DMSO concentration should be kept below 0.5%.

3. Incubation:

  • Incubate the working solutions in a temperature-controlled environment (e.g., 37°C).

  • Protect the solutions from light by using amber vials or covering the vials with aluminum foil.

  • At specified time points (e.g., 0, 2, 6, 12, and 24 hours), withdraw an aliquot from each solution.

4. Sample Analysis by HPLC:

  • Immediately quench the reaction by diluting the aliquot with a cold mobile phase or a suitable organic solvent to prevent further degradation.

  • Analyze the samples using a validated stability-indicating HPLC method.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at an appropriate wavelength (determined by UV scan of the compound) or a mass spectrometer.

  • Quantify the peak area of the intact this compound at each time point.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the amount at time zero.

  • Plot the percentage remaining versus time to determine the degradation kinetics.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the stability testing process.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution (10 mM in DMSO) prep_work Prepare Working Solutions (100 µM in Buffers) prep_stock->prep_work incubate Incubate at 37°C (Protect from Light) prep_work->incubate sampling Sample at Time Points (0, 2, 6, 12, 24h) incubate->sampling quench Quench Reaction sampling->quench hplc HPLC Analysis quench->hplc data_analysis Data Analysis (% Remaining vs. Time) hplc->data_analysis

Caption: Experimental workflow for the stability testing of this compound.

logical_relationship cluster_factors Factors Influencing Stability cluster_degradation Degradation Pathways cluster_outcomes Experimental Outcomes pH pH Hydrolysis Hydrolysis pH->Hydrolysis Buffer Buffer Type Buffer->Hydrolysis Temp Temperature Temp->Hydrolysis Oxidation Oxidation Temp->Oxidation Light Light Exposure Light->Oxidation Loss Loss of Potency Hydrolysis->Loss Deg_Products Formation of Degradation Products Hydrolysis->Deg_Products Oxidation->Loss Oxidation->Deg_Products

References

Common issues with 11-O-Methylpseurotin A stability: hydrolysis and oxidation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 11-O-Methylpseurotin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common stability issues of hydrolysis and oxidation encountered during experimental procedures. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and visualizations to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I am observing a progressive loss of activity of my this compound solution in an aqueous buffer. What could be the cause?

A1: The most likely cause is hydrolysis. This compound possesses a γ-lactam ring within its spirocyclic core, which is susceptible to cleavage by water, especially under non-neutral pH conditions.

  • Troubleshooting Steps:

    • pH Monitoring: Ensure the pH of your aqueous solution is maintained within a neutral range (pH 6.5-7.5) using a suitable buffer system.

    • Fresh Solutions: Prepare aqueous solutions of this compound fresh before each experiment. Avoid long-term storage in aqueous media.

    • Storage of Stock Solutions: Store stock solutions in a high-purity, anhydrous organic solvent such as DMSO at -80°C to minimize contact with water.

Q2: My experimental results with this compound are inconsistent, and I suspect degradation upon exposure to air. How can I prevent this?

A2: this compound contains functional groups that are sensitive to oxidation. Exposure to atmospheric oxygen or reactive oxygen species in your experimental system can lead to its degradation.

  • Troubleshooting Steps:

    • Inert Atmosphere: When possible, handle the solid compound and its solutions under an inert atmosphere, such as nitrogen or argon gas.

    • Degassed Solvents: Use solvents and buffers that have been degassed to remove dissolved oxygen.

    • Antioxidants: If compatible with your experimental setup, consider the addition of an antioxidant.

    • Control Experiments: Include a control where the compound is incubated in the experimental medium without cells or other reactive components to assess solvent-mediated degradation.

Q3: What are the optimal storage conditions for this compound to ensure its long-term stability?

A3: Proper storage is crucial for maintaining the integrity of this compound.

  • Solid Compound: Store the solid form at -20°C in a dark, desiccated environment to protect it from light and moisture.

  • Stock Solutions: Prepare stock solutions in anhydrous DMSO and store them in small aliquots at -80°C to avoid repeated freeze-thaw cycles.

Q4: How can I analytically monitor the stability of this compound in my samples?

A4: The recommended method for stability monitoring is High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry). A stability-indicating HPLC method can effectively separate the intact this compound from its degradation products.

Quantitative Stability Data

Due to the limited availability of specific quantitative stability data for this compound in the public domain, the following tables provide an illustrative example of how to present such data based on forced degradation studies of similar compounds. These tables should be used as a template for your own experimental data.

Table 1: Illustrative Hydrolytic Stability of this compound (% Remaining) at 37°C

Time (hours)pH 3 (0.001 N HCl)pH 7 (Phosphate Buffer)pH 9 (0.001 N NaOH)
0100100100
4859870
8729655
12609440
24459025

Table 2: Illustrative Oxidative Stability of this compound (% Remaining) at Room Temperature

Time (hours)0.3% H₂O₂3% H₂O₂
0100100
19275
28560
47545
86030

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound (solid)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile aqueous buffer (e.g., PBS, pH 7.4)

  • Sterile, amber or foil-wrapped microcentrifuge tubes

Procedure:

  • Equilibration: Allow the vial of solid this compound to reach room temperature before opening to prevent moisture condensation.

  • Stock Solution (10 mM in DMSO):

    • Aseptically weigh the required amount of this compound.

    • Dissolve the solid in the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes in amber tubes and store at -80°C.

  • Aqueous Working Solution (e.g., 10 µM):

    • Thaw a single aliquot of the 10 mM DMSO stock solution.

    • Perform a serial dilution in your desired sterile aqueous buffer to reach the final working concentration (e.g., 10 µM).

    • Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.

    • Prepare the working solution immediately before use.

Protocol 2: General Stability Assessment by HPLC

Materials:

  • This compound solution at a known concentration

  • HPLC system with a UV or Mass Spectrometry detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile phase (e.g., a gradient of acetonitrile (B52724) and water)

  • Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)

  • Incubator or water bath

Procedure:

  • Initial Analysis (Time Zero):

    • Inject a sample of the freshly prepared this compound solution into the HPLC system.

    • Record the chromatogram and determine the peak area of the intact compound. This serves as the 100% stability baseline.

  • Stress Conditions:

    • Hydrolytic Stress: Add an equal volume of the drug solution to separate tubes containing 0.01 N HCl (acidic), water (neutral), and 0.01 N NaOH (basic). Incubate at a controlled temperature (e.g., 37°C).

    • Oxidative Stress: Add an equal volume of the drug solution to a tube containing a solution of H₂O₂ (e.g., 3%). Incubate at room temperature.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

    • If necessary, neutralize the acidic and basic samples before injection.

    • Analyze each sample by HPLC using the same method as the initial analysis.

    • Record the peak area of the intact this compound.

  • Data Analysis:

    • Calculate the percentage of the remaining compound at each time point relative to the time-zero peak area.

    • Plot the percentage of the remaining compound against time to visualize the degradation kinetics.

Visualizations

Hof1 Signaling Pathway in Saccharomyces cerevisiae Cytokinesis

This compound is known to inhibit yeast strains with a deletion of the HOF1 gene, suggesting an interaction with the Hof1-mediated cytokinesis pathway. Hof1 is a key regulator of cytokinesis, linking actomyosin (B1167339) ring contraction to septum formation.

Hof1_Signaling_Pathway Hof1 Signaling Pathway in Cytokinesis cluster_regulation Regulation of Hof1 Septins Septins (Cdc10) Hof1_N Hof1 (N-terminus) Septins->Hof1_N Hof1_C Hof1 (C-terminus) Hof1 Hof1 Myo1 Myo1 (Myosin II) Myo1->Hof1_C Interaction Hof1_C->Myo1 Maintains Symmetry Hof1_SH3 Hof1 (SH3 domain) Chs2 Chs2 (Chitin Synthase) Hof1_SH3->Chs2 Coupling Cdc5 Cdc5 (Polo-like kinase) Cdc5->Hof1 Dbf2_Mob1 Dbf2-Mob1 Dbf2_Mob1->Hof1 Phosphorylation SCF_Grr1 SCF-Grr1 (E3 Ligase) Hof1->SCF_Grr1 Degradation Actomyosin Ring Contraction Actomyosin Ring Contraction Hof1->Actomyosin Ring Contraction Primary Septum Formation Primary Septum Formation Hof1->Primary Septum Formation MethylpseurotinA This compound MethylpseurotinA->Hof1 Inhibition?

Caption: Hof1 protein interactions and regulation during cytokinesis in S. cerevisiae.

Experimental Workflow for Stability Testing

The following diagram outlines a logical workflow for conducting stability studies of this compound.

Stability_Workflow Experimental Workflow for Stability Testing start Prepare this compound Solution t0_analysis Time-Zero HPLC Analysis (Establish Baseline) start->t0_analysis stress_conditions Expose to Stress Conditions t0_analysis->stress_conditions hydrolytic Hydrolytic Stress (Acidic, Neutral, Basic) stress_conditions->hydrolytic oxidative Oxidative Stress (e.g., H₂O₂) stress_conditions->oxidative thermal Thermal Stress (Elevated Temperature) stress_conditions->thermal photolytic Photolytic Stress (UV/Vis Light) stress_conditions->photolytic timepoint_sampling Sample at Time Points hydrolytic->timepoint_sampling oxidative->timepoint_sampling thermal->timepoint_sampling photolytic->timepoint_sampling hplc_analysis HPLC Analysis of Samples timepoint_sampling->hplc_analysis data_analysis Data Analysis (% Degradation vs. Time) hplc_analysis->data_analysis end Determine Degradation Kinetics and Pathway data_analysis->end

How to avoid precipitation of 11-O-Methylpseurotin A in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of 11-O-Methylpseurotin A, with a focus on preventing its precipitation in aqueous media during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is a hydrophobic molecule with limited solubility in water.[1] For creating stock solutions, the recommended solvents are dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol, in which it is soluble at a concentration of 1 mg/mL.[2][3] High-purity, anhydrous DMSO is a common choice for preparing high-concentration stock solutions for biological assays.[1][4]

Q2: How should I prepare aqueous working solutions from a DMSO stock to avoid precipitation?

A2: To prevent precipitation when preparing aqueous working solutions, it is crucial to perform serial dilutions from your high-concentration DMSO stock. The final concentration of DMSO in your aqueous medium (e.g., cell culture media or buffer) should be kept to a minimum, ideally 0.1% or lower for cell-based assays, to avoid solvent-mediated effects and precipitation.[1][5] Always add the DMSO stock to the aqueous solution while gently vortexing or swirling to ensure rapid and uniform dispersion.[6]

Q3: My this compound precipitated after I added it to my cell culture medium. What could be the cause?

A3: Precipitation of this compound in cell culture media can occur for several reasons:

  • Exceeding Aqueous Solubility: The final concentration of the compound in the medium may be higher than its solubility limit.

  • High Final DMSO Concentration: A high percentage of DMSO in the final solution can cause the compound to precipitate out when it comes into contact with the aqueous environment.

  • Temperature and pH Shifts: Changes in temperature (e.g., from room temperature to 37°C in an incubator) or pH (due to CO2 in the incubator) can alter the solubility of the compound.[7]

  • Interaction with Media Components: The compound may interact with salts, proteins (like those in fetal bovine serum), or other components in the culture medium, leading to precipitation.[7][8]

Q4: Are there alternative methods to improve the solubility of this compound in aqueous solutions?

A4: Yes, several techniques can be employed to enhance the solubility of hydrophobic compounds like this compound:

  • Co-solvents: While DMSO is common, other biocompatible co-solvents could be explored, although their compatibility with the specific experimental system must be validated.

  • pH Adjustment: The solubility of some compounds is pH-dependent. However, since this compound is susceptible to hydrolysis under acidic or alkaline conditions, this approach should be used with caution, maintaining a neutral pH range (6.5-7.5) is recommended.[1]

  • Use of Solubilizing Agents:

    • Cyclodextrins: These can encapsulate the hydrophobic compound, increasing its aqueous solubility.[9]

    • Surfactants: Non-ionic surfactants can be used to form micelles that solubilize the compound.

    • Biocompatible Polymers: Amphiphilic diblock copolymers can form micelles that encapsulate the hydrophobic drug, increasing its solubility in aqueous environments.

Q5: How should I store this compound to ensure its stability?

A5: Proper storage is critical for maintaining the stability of this compound:

  • Solid Compound: Store the solid form at -20°C in a desiccated and dark environment.[1]

  • Stock Solutions: Prepare stock solutions in a suitable solvent like anhydrous DMSO and store them in small aliquots at -80°C to prevent repeated freeze-thaw cycles.[1][10]

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Aqueous Media
  • Observation: A precipitate forms instantly when the DMSO stock of this compound is added to the aqueous buffer or cell culture medium.

  • Troubleshooting Steps:

Potential Cause Recommended Solution
Concentration Exceeds Solubility Decrease the final concentration of this compound in the aqueous medium.
High Local Concentration Add the DMSO stock solution dropwise to the aqueous medium while gently vortexing or swirling to ensure rapid dispersion.[6]
Poor Quality DMSO Use high-purity, anhydrous DMSO to prepare stock solutions, as absorbed moisture can reduce solubility.[6]
Issue 2: Precipitation Over Time in the Incubator
  • Observation: The solution is initially clear, but a precipitate forms after some time in the incubator.

  • Troubleshooting Steps:

Potential Cause Recommended Solution
Temperature Shift Pre-warm the aqueous medium to the experimental temperature (e.g., 37°C) before adding the this compound stock solution.[7]
pH Shift in CO2 Incubator Ensure the cell culture medium is adequately buffered for the CO2 concentration in the incubator to maintain a stable pH.[7]
Interaction with Media Components Test the solubility of this compound in the specific medium over the intended duration of the experiment. Consider reducing the serum concentration if interactions are suspected.
Compound Instability This compound is susceptible to hydrolysis.[1] Prepare fresh working solutions immediately before each experiment and avoid long-term storage in aqueous media.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes.

  • Calculation: The molecular weight of this compound is 445.47 g/mol . To prepare a 10 mM solution, dissolve 4.45 mg in 1 mL of DMSO.

  • Procedure: a. Weigh out the required amount of this compound in a sterile microcentrifuge tube. b. Add the calculated volume of anhydrous DMSO. c. Vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution.[1][3] d. Aliquot the stock solution into smaller volumes in sterile tubes to avoid multiple freeze-thaw cycles. e. Store the aliquots at -80°C.

Protocol 2: Determining the Maximum Soluble Concentration in Aqueous Media
  • Objective: To find the highest concentration of this compound that remains soluble in a specific aqueous medium under experimental conditions.

  • Materials: 10 mM this compound stock in DMSO, the aqueous medium of interest (e.g., cell culture medium), sterile microcentrifuge tubes or a 96-well plate, microscope.

  • Procedure: a. Pre-warm the aqueous medium to the experimental temperature (e.g., 37°C). b. Prepare a series of dilutions of the this compound stock solution in the pre-warmed medium. For example, create final concentrations ranging from 1 µM to 100 µM. c. Incubate the dilutions under the same conditions as your planned experiment (e.g., 37°C, 5% CO2) for the duration of your experiment.[7] d. Visually inspect for any signs of precipitation. For a more sensitive assessment, examine the solutions under a microscope. e. The highest concentration that remains clear without any visible precipitate is the maximum working concentration for your experiment.

Visualizations

experimental_workflow Workflow for Preparing Aqueous Solutions of this compound start Start prep_stock Prepare High-Concentration Stock Solution in Anhydrous DMSO (e.g., 10 mM) start->prep_stock store_stock Aliquot and Store Stock Solution at -80°C prep_stock->store_stock prewarm_media Pre-warm Aqueous Medium to Experimental Temperature store_stock->prewarm_media serial_dilution Perform Serial Dilution of Stock into Pre-warmed Medium (Add dropwise with mixing) prewarm_media->serial_dilution check_precipitation Visually Inspect for Immediate Precipitation serial_dilution->check_precipitation incubate Incubate Under Experimental Conditions check_precipitation->incubate No Precipitation troubleshoot Troubleshoot: Lower Concentration, Check DMSO Quality, Optimize Dilution check_precipitation->troubleshoot Precipitation final_check Final Check for Precipitation Before Use in Assay incubate->final_check proceed Solution is Ready for Use final_check->proceed No Precipitation final_check->troubleshoot Precipitation

Caption: A step-by-step workflow for preparing aqueous solutions of this compound to minimize precipitation.

troubleshooting_precipitation Troubleshooting Precipitation of this compound precipitation Precipitation Observed cause1 Exceeds Aqueous Solubility precipitation->cause1 cause2 High Final DMSO Concentration precipitation->cause2 cause3 Temperature/pH Shift precipitation->cause3 cause4 Interaction with Media Components precipitation->cause4 cause5 Compound Instability (Hydrolysis) precipitation->cause5 solution1 Decrease Final Concentration cause1->solution1 solution2 Ensure Final DMSO is Low (e.g., <= 0.1%) cause2->solution2 solution3 Pre-warm Medium and Ensure Proper Buffering cause3->solution3 solution4 Test Solubility in Specific Medium cause4->solution4 solution5 Prepare Fresh Solutions cause5->solution5

Caption: A decision tree outlining potential causes and solutions for this compound precipitation.

References

Troubleshooting Inconsistent Results in 11-O-Methylpseurotin A Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with 11-O-Methylpseurotin A. Our aim is to help you achieve more consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term stability, this compound as a solid powder should be stored at -20°C, protected from light and moisture.[1] Stock solutions, typically prepared in a solvent like DMSO, should be stored at -80°C.[1] It is highly recommended to create aliquots of your stock solution to prevent multiple freeze-thaw cycles, which can lead to degradation of the compound.[1]

Q2: What is the recommended solvent for this compound, and what is a safe final concentration for cell-based assays?

A2: The recommended solvent for creating stock solutions of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1] For most cell-based assays, it is crucial to keep the final concentration of DMSO in the culture medium as low as possible, ideally at or below 0.1%, to avoid solvent-induced cytotoxicity or other confounding effects on your experimental results.[1][2]

Q3: How can I monitor the stability of this compound in my specific experimental setup?

A3: The most reliable method for monitoring the stability of this compound is by using High-Performance Liquid Chromatography (HPLC) with a suitable detector, such as UV or Mass Spectrometry.[1] A stability-indicating HPLC method will allow you to separate the intact parent compound from any potential degradation products, providing a clear picture of its stability over time under your experimental conditions.[1]

Q4: What is the known mechanism of action for this compound?

A4: this compound has been demonstrated to selectively inhibit a Hof1 deletion strain in Saccharomyces cerevisiae.[1][3] Hof1 is a protein that plays a role in cytokinesis, specifically in regulating the dynamics of the actomyosin (B1167339) ring and septum formation.[1] Additionally, studies on related compounds like pseurotin (B1257602) A and D suggest that they can exert anti-inflammatory effects by inhibiting the JAK/STAT and NF-κB signaling pathways.[2]

Q5: Are there any known incompatibilities with common laboratory materials?

A5: While specific compatibility studies for this compound are not widely published, it is a standard good laboratory practice to use high-quality, inert materials like glass or polypropylene (B1209903) for storage and handling. This minimizes the risk of the compound adsorbing to surfaces or leaching of contaminants from the materials.[1] The Material Safety Data Sheet (MSDS) advises avoiding strong acids, alkalis, and strong oxidizing or reducing agents.[1][4]

Troubleshooting Guide: Common Issues and Solutions

IssuePotential CauseRecommended Solution
Loss of compound activity in aqueous buffers Hydrolysis: The γ-lactam ring in the spirocyclic core of this compound is susceptible to hydrolysis, particularly under acidic or alkaline conditions.[1]Maintain the pH of your aqueous solutions within a neutral range (pH 6.5-7.5) using a suitable buffer system. Prepare fresh working solutions immediately before use and avoid long-term storage in aqueous media.[1]
Compound degradation upon exposure to air or in oxygenated media Oxidation: The complex structure of this compound contains moieties that can be sensitive to oxidation.[1]When feasible, handle the compound and its solutions under an inert atmosphere, such as nitrogen or argon. Use degassed solvents and media. The addition of antioxidants may be considered if they are compatible with your experimental design.[1]
Inconsistent results or loss of potency in cell-based assays Solvent-mediated degradation or interaction: Prolonged exposure to or high concentrations of DMSO can impact the stability of the compound and the health of the cells.[1]Use high-purity, anhydrous DMSO for preparing stock solutions. Minimize the final DMSO concentration in the cell culture media (ideally ≤ 0.1%). Prepare working solutions fresh from a frozen stock for each experiment.[1]
Precipitation of the compound in aqueous solutions Low aqueous solubility: this compound is a hydrophobic molecule with limited solubility in water.[1]Prepare high-concentration stock solutions in an appropriate organic solvent like DMSO. For aqueous working solutions, perform serial dilutions and ensure the final solvent concentration is compatible with your assay and does not lead to precipitation. Sonication may help in dissolution, but care should be taken to avoid heating the sample.[1]
High variability in MTT cytotoxicity assays Variable cell seeding density: Inconsistent cell numbers per well can lead to significant variations in metabolic activity.[2] Interference from the test compound: The color of this compound may interfere with absorbance readings, or it may react directly with the MTT reagent.[2]Optimize and standardize the cell seeding density for your specific cell line. Run a control with the compound in cell-free media to check for any direct interactions or absorbance interference.[2]
Weak or variable signal in NF-κB luciferase reporter assays Inefficient cell lysis or suboptimal luciferase reaction: Incomplete release of the luciferase enzyme or issues with the substrate can lead to poor signal.[2] Low transfection efficiency or weak promoter activity: These can result in a low baseline signal, making it difficult to detect changes.[2]Ensure complete cell lysis using the recommended buffer and incubation time. Allow the luciferase substrate to equilibrate to room temperature before use and ensure it is fresh. Optimize your transfection protocol and use a potent stimulus (e.g., TNF-α or LPS) at an optimal concentration to activate the NF-κB promoter.[2]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol details the preparation of this compound solutions for in vitro experiments.[1]

Materials:

  • This compound (solid powder)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, high-purity water or appropriate aqueous buffer

  • Sterile, amber or foil-wrapped microcentrifuge tubes

  • Calibrated pipettes and sterile tips

Procedure:

Stock Solution Preparation (in DMSO):

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • In a sterile environment, weigh the desired amount of the compound.

  • Dissolve the compound in the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex briefly to ensure complete dissolution.

  • To protect from light, aliquot the stock solution into small volumes in amber or foil-wrapped microcentrifuge tubes.

  • Store the aliquots at -80°C.

Working Solution Preparation (in Aqueous Buffer):

  • Thaw a single aliquot of the DMSO stock solution at room temperature.

  • Perform serial dilutions of the stock solution in your experimental aqueous buffer to reach the final desired concentration.

  • Ensure the final DMSO concentration in the working solution is kept to a minimum (e.g., ≤ 0.1%) to avoid solvent effects in your assay.

  • Prepare working solutions fresh for each experiment and do not store them for extended periods.

Protocol 2: General Stability Assessment Using HPLC

This protocol provides a general framework for assessing the stability of this compound under specific experimental conditions.[1]

Materials:

  • This compound solution at a known concentration

  • HPLC system with a suitable detector (UV or MS)

  • C18 reverse-phase HPLC column

  • Appropriate mobile phase (e.g., acetonitrile (B52724) and water gradient)

  • Incubator, water bath, or light chamber for stress conditions

Procedure:

  • Initial Analysis (Time Zero):

    • Analyze the freshly prepared solution of this compound by HPLC to determine the initial peak area or concentration. This will serve as your baseline (T=0).

  • Incubation under Stress Conditions:

    • Incubate the solution under the desired experimental conditions (e.g., specific temperature, pH, or light exposure).

  • Time-Point Analysis:

    • At predetermined time intervals, withdraw an aliquot of the solution and analyze it by HPLC.

  • Data Analysis:

    • Compare the peak area of this compound at each time point to the initial peak area at T=0.

    • Plot the percentage of the remaining compound versus time to determine the degradation kinetics.

Protocol 3: LPS-Induced Cytokine Release Assay in Macrophages (RAW 264.7)

This protocol is designed to screen for the anti-inflammatory effects of this compound.[2]

Procedure:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a pre-optimized density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.

  • Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound or a vehicle control (DMSO). Incubate for 1-2 hours.

  • Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except for the negative control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate at a low speed to pellet any detached cells. Carefully collect the supernatant for cytokine analysis.

  • Cytokine Quantification: Measure the concentration of TNF-α and/or IL-6 in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

Protocol 4: MTT Cytotoxicity Assay

This protocol is used to assess the potential cytotoxicity of this compound.[2]

Procedure:

  • Cell Seeding: Seed cells (e.g., RAW 264.7) in a 96-well plate at an optimized density and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or a vehicle control. Include a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate for 24-48 hours.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically between 540 and 570 nm) using a microplate reader.

Visualizations

Troubleshooting Logic for Inconsistent Bioassay Results start Inconsistent Results Observed check_reproducibility Can the inconsistency be reproduced? start->check_reproducibility human_error Likely random human error. Repeat experiment with care. check_reproducibility->human_error No troubleshoot Begin Systematic Troubleshooting check_reproducibility->troubleshoot Yes check_reagents Check Reagents and Compound Integrity troubleshoot->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok compound_stability Assess Compound Stability (HPLC). Prepare fresh stock. reagent_ok->compound_stability No other_reagents Check other reagents (media, buffers, etc.). Prepare fresh. reagent_ok->other_reagents No check_protocol Review Experimental Protocol reagent_ok->check_protocol Yes compound_stability->check_protocol other_reagents->check_protocol protocol_ok Protocol Followed Correctly? check_protocol->protocol_ok pipetting Refine pipetting technique. Use calibrated pipettes. protocol_ok->pipetting No timing Standardize all incubation times. protocol_ok->timing No check_cells Evaluate Cell Health and Culture Conditions protocol_ok->check_cells Yes pipetting->check_cells timing->check_cells cells_ok Cells Healthy? check_cells->cells_ok passage_number Use low passage number cells. Standardize seeding density. cells_ok->passage_number No contamination Check for contamination (mycoplasma, etc.). cells_ok->contamination No end Consistent Results Achieved cells_ok->end Yes passage_number->end contamination->end

Caption: A logical approach to troubleshooting high variability in bioassays.

Experimental Workflow for Anti-Inflammatory Screening prep_compound Prepare this compound Stock and Working Solutions pretreat Pre-treat with this compound or Vehicle Control (1-2 hours) prep_compound->pretreat seed_cells Seed Macrophage Cells (e.g., RAW 264.7) in 96-well plates adhere Allow Cells to Adhere Overnight seed_cells->adhere adhere->pretreat stimulate Stimulate with LPS (100 ng/mL) pretreat->stimulate cytotoxicity Parallel MTT Assay to Assess Cytotoxicity pretreat->cytotoxicity incubate Incubate for 18-24 hours stimulate->incubate collect Collect Supernatant incubate->collect analyze Quantify Cytokines (TNF-α, IL-6) using ELISA collect->analyze data_analysis Data Analysis and Interpretation analyze->data_analysis cytotoxicity->data_analysis Postulated Signaling Pathway Inhibition by Pseurotins cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nfkb NF-κB Pathway cluster_jak_stat JAK/STAT Pathway cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 my_d88 MyD88 tlr4->my_d88 cytokine_receptor Cytokine Receptor jak JAK cytokine_receptor->jak traf6 TRAF6 my_d88->traf6 ikk IKK Complex traf6->ikk ikb_nfkb IκBα-NF-κB ikk->ikb_nfkb Phosphorylates IκBα ikb IκBα nfkb NF-κB (p65/p50) nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation ikb_nfkb->nfkb IκBα degradation stat3 STAT3 jak->stat3 Phosphorylates stat3_p P-STAT3 stat3->stat3_p stat3_dimer P-STAT3 Dimer stat3_p->stat3_dimer Dimerization dna DNA nfkb_nuc->dna Binds to promoter stat3_dimer->dna Binds to promoter cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) dna->cytokines Gene Transcription pseurotin This compound (and related pseurotins) pseurotin->ikk Inhibits pseurotin->stat3 Inhibits Phosphorylation Postulated Inhibition of Hof1-Mediated Processes in Yeast cluster_cell Saccharomyces cerevisiae mitosis Mitosis hof1 Hof1 Protein mitosis->hof1 Activates amr Actomyosin Ring Contraction hof1->amr Regulates septum Septum Formation hof1->septum Regulates cytokines cytokines amr->cytokines septum->cytokines cytokinesis Cytokinesis hof1_del hof1Δ strain cell_death Cell Death / Growth Arrest hof1_del->cell_death compound This compound compound->hof1 Inhibits? compound->hof1_del Selectively Inhibits Growth

References

Long-term storage conditions for 11-O-Methylpseurotin A powder and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term storage and handling of 11-O-Methylpseurotin A powder and its solutions. Adherence to these guidelines is critical for maintaining the compound's integrity and ensuring reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound powder?

A1: For long-term storage, this compound powder should be stored at -20°C in a dark and dry environment to protect it from light and moisture.[1][2] Under these conditions, the solid compound is stable for up to two years.[3]

Q2: How should I store stock solutions of this compound?

A2: Stock solutions, typically prepared in anhydrous DMSO, should be stored at -80°C for long-term stability, which can be maintained for up to six months.[1][3] For short-term use, stock solutions in DMSO can be stored at 4°C for up to two weeks.[3] It is highly recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]

Q3: What solvents are recommended for dissolving this compound?

A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol.[2][] High-purity, anhydrous DMSO is commonly used to prepare high-concentration stock solutions.[1] When preparing working solutions for aqueous-based experiments, ensure the final concentration of the organic solvent is low (ideally ≤ 0.1% for DMSO in cell culture) to prevent precipitation and minimize solvent effects on the experimental system.[1]

Q4: My this compound solution appears to have precipitated. What should I do?

A4: Precipitation in aqueous solutions can occur due to the hydrophobic nature of this compound.[1] To redissolve the compound, gentle warming in a 37°C water bath or sonication may be effective.[3][5] Always visually inspect the solution for particulate matter before use.[3] For future experiments, consider adjusting the final solvent concentration in your working solution.

Q5: I am observing inconsistent results or a loss of compound activity. What could be the cause?

A5: Inconsistent results can stem from several factors, including compound degradation due to improper storage, such as repeated freeze-thaw cycles.[1] Degradation can also occur in aqueous buffers through hydrolysis, especially under acidic or alkaline conditions; maintaining a neutral pH (6.5-7.5) is recommended.[1] The compound may also be sensitive to oxidation, so handling under an inert atmosphere (e.g., nitrogen or argon) and using degassed solvents can be beneficial.[1]

Storage Conditions Summary

FormStorage TemperatureRecommended DurationKey Considerations
Solid Powder -20°CUp to 2 years[3]Protect from light and moisture.[1][3]
Stock Solution in DMSO -80°CUp to 6 months[3]Aliquot to minimize freeze-thaw cycles.[1][3]
Stock Solution in DMSO 4°CUp to 2 weeks (for short-term use)[3]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Loss of compound activity in aqueous buffers Hydrolysis: The γ-lactam ring is susceptible to hydrolysis under acidic or alkaline conditions.[1]Maintain a neutral pH (6.5-7.5) using a suitable buffer. Prepare fresh aqueous solutions before each experiment and avoid long-term storage in aqueous media.[1]
Compound degradation upon exposure to air Oxidation: Structural moieties may be sensitive to oxidation.[1]Handle the compound and solutions under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents and media.[1]
Precipitation in aqueous solutions Low aqueous solubility: this compound is hydrophobic.[1]Prepare high-concentration stock solutions in an organic solvent like DMSO. For working solutions, perform serial dilutions and ensure the final solvent concentration is low and compatible with your assay.[1] Sonication may aid dissolution.[1]
Inconsistent results in cell-based assays Solvent-mediated degradation or cellular effects: High concentrations or prolonged exposure to DMSO can affect compound stability and cell health.[1]Use high-purity, anhydrous DMSO for stock solutions. Minimize the final DMSO concentration in cell culture media (ideally ≤ 0.1%). Prepare working solutions fresh from a frozen stock for each experiment.[1]
Degradation during storage Improper storage conditions: Exposure to light and fluctuating temperatures can degrade the compound.[1]Store solid compound at -20°C in a dark, desiccated environment. Store DMSO stock solutions at -80°C in aliquots.[1][3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
  • Equilibration: Allow the vial of solid this compound to reach room temperature before opening to prevent moisture condensation.[1]

  • Weighing: In a sterile environment, accurately weigh the desired amount of the compound. For 1 mL of a 10 mM stock solution, 4.45 mg is required (Molecular Weight: 445.46 g/mol ).[3]

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the solid compound.[3]

  • Mixing: Vortex the solution for 1-2 minutes until the solid is completely dissolved. Visually inspect to ensure there is no particulate matter.[3]

  • Aliquoting: Dispense the stock solution into smaller, single-use volumes in amber or foil-wrapped microcentrifuge tubes to protect from light.[1]

  • Storage: Store the aliquots at -80°C.[1]

Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the stability of this compound.[1]

  • Sample Preparation: Prepare a solution of this compound at a known concentration in the relevant experimental buffer or solvent.

  • Incubation: Store the sample under the desired test conditions (e.g., specific temperature, pH, or light exposure) for a defined period.

  • Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the sample for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method that can separate the parent compound from potential degradation products.

  • Data Analysis: Quantify the peak area of the intact this compound at each time point. A decrease in the peak area over time indicates degradation.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_stability Stability Assessment prep1 Equilibrate solid to RT prep2 Weigh compound prep1->prep2 prep3 Dissolve in anhydrous DMSO prep2->prep3 prep4 Vortex to mix prep3->prep4 prep5 Aliquot into light-protected tubes prep4->prep5 prep6 Store at -80°C prep5->prep6 stab1 Prepare sample in test buffer stab2 Incubate under test conditions stab1->stab2 stab3 Collect aliquots at time points stab2->stab3 stab4 Analyze by HPLC stab3->stab4 stab5 Quantify peak area stab4->stab5

Caption: Workflow for the preparation and stability testing of this compound.

signaling_pathway cluster_pathway Proposed Interaction in S. cerevisiae MethylpseurotinA This compound Hof1 Hof1 MethylpseurotinA->Hof1 Inhibits Cytokinesis Cytokinesis Hof1->Cytokinesis Regulates CellDivision Cell Division Cytokinesis->CellDivision Completes

Caption: Inhibition of Hof1-mediated cytokinesis by this compound.

References

Impact of repeated freeze-thaw cycles on 11-O-Methylpseurotin A stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 11-O-Methylpseurotin A. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the stability of this compound, particularly in relation to repeated freeze-thaw cycles. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and informative diagrams to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term stability, solid this compound should be stored at -20°C in a dark and dry environment.[1] Stock solutions, typically prepared in DMSO, should be stored at -80°C.[1] To mitigate the detrimental effects of repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1]

Q2: Why are repeated freeze-thaw cycles detrimental to this compound stability?

A2: Repeated freeze-thaw cycles can compromise the stability of this compound through several mechanisms. The process can introduce water condensation, which may lead to hydrolysis. It can also increase the exposure of the compound to dissolved oxygen, potentially causing oxidation. Furthermore, localized concentration changes during the freezing process can accelerate degradation reactions.

Q3: How can I minimize the degradation of this compound in my experiments?

A3: To minimize degradation, always prepare fresh working solutions from a frozen stock aliquot for each experiment.[1] Avoid storing the compound in aqueous solutions for extended periods due to the risk of hydrolysis.[1] When handling the compound and its solutions, consider using an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1]

Q4: What are the potential degradation pathways for this compound?

A4: The primary degradation pathways for this compound include hydrolysis, particularly of the γ-lactam ring in its spirocyclic core, and oxidation of its complex structure.[1] The stability of the compound can be significantly influenced by factors such as pH, light exposure, and the presence of oxidizing agents.[1]

Q5: How can I assess the stability of this compound in my specific experimental conditions?

A5: The most effective method for monitoring the stability of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This technique allows for the separation and quantification of the intact compound from its potential degradation products.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of biological activity in an assay Degradation of this compound due to improper handling or storage.Prepare fresh working solutions from a new, single-use aliquot of the stock solution stored at -80°C. Review handling procedures to minimize exposure to light, extreme pH, and oxygen.
Appearance of unexpected peaks in HPLC/LC-MS analysis The unexpected peaks are likely degradation products of this compound.Confirm the identity of the new peaks through mass spectrometry. To verify that these are degradation products, conduct a forced degradation study by exposing a sample to mild stress conditions (e.g., acid, base, heat, or oxidation) and analyzing the outcome.
Inconsistent or non-reproducible experimental results Variability in the integrity of this compound between experiments, possibly due to multiple freeze-thaw cycles of the same stock vial.Strictly adhere to the practice of aliquoting stock solutions to avoid repeated freeze-thaw cycles. Ensure that each experiment is performed with a freshly thawed aliquot.
Precipitation of the compound in aqueous buffers This compound is a hydrophobic molecule with limited aqueous solubility.Prepare high-concentration stock solutions in an organic solvent like DMSO. For aqueous working solutions, perform serial dilutions and ensure the final solvent concentration is compatible with your assay and does not cause precipitation. Sonication may help in dissolution, but avoid heating.[1]

Impact of Repeated Freeze-Thaw Cycles on Stability (Illustrative Data)

Disclaimer: The following table presents hypothetical data based on general knowledge of compound stability, as specific quantitative data for this compound is not publicly available. This table is for illustrative purposes to demonstrate the potential impact of freeze-thaw cycles.

Number of Freeze-Thaw Cycles Assumed Purity of this compound (%) Potential Degradation Products (%) Notes
0 (Initial) 99.5<0.5Freshly prepared solution from solid compound.
1 98.02.0Minor degradation may be observed.
3 95.54.5Observable increase in degradation products.
5 90.010.0Significant degradation, potentially impacting experimental results.
10 75.025.0Substantial loss of active compound, likely to cause significant variability in bioassays.

Experimental Protocols

Protocol for a Freeze-Thaw Stability Study of this compound

This protocol provides a generalized framework for assessing the stability of this compound under repeated freeze-thaw conditions.

1. Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • HPLC-grade acetonitrile (B52724) and water

  • Calibrated analytical balance

  • Vortex mixer

  • -80°C freezer and a controlled environment for thawing (e.g., room temperature benchtop)

  • HPLC system with a UV or Mass Spectrometry (MS) detector

  • C18 HPLC column

2. Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a sufficient amount of this compound and dissolve it in anhydrous DMSO to prepare a stock solution of known concentration (e.g., 10 mM).

    • Vortex thoroughly to ensure complete dissolution.

  • Aliquoting:

  • Initial Analysis (Time Zero):

    • Immediately after preparation, take one aliquot for initial analysis.

    • Dilute the stock solution to a suitable concentration for HPLC analysis.

    • Analyze by HPLC to determine the initial purity and peak area of this compound. This will serve as the baseline (T=0).

  • Freeze-Thaw Cycling:

    • Place the remaining aliquots in a -80°C freezer for at least 12 hours.

    • For the thawing part of the cycle, remove the aliquots from the freezer and allow them to thaw completely at room temperature (approximately 1-2 hours).

    • This completes one freeze-thaw cycle.

  • Sample Analysis:

    • After 1, 3, 5, and 10 freeze-thaw cycles, take a designated aliquot for analysis.

    • Prepare the sample for HPLC analysis in the same manner as the initial sample.

    • Analyze the sample by HPLC and record the peak area of this compound and any new peaks that appear.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) measurement.

    • Monitor the increase in the peak areas of any degradation products.

Visualizations

degradation_pathways cluster_compound This compound cluster_stressors Stress Factors cluster_degradation Degradation Products Compound This compound HydrolysisProducts Hydrolysis Products Compound->HydrolysisProducts Hydrolysis OxidationProducts Oxidation Products Compound->OxidationProducts Oxidation FreezeThaw Repeated Freeze-Thaw Cycles FreezeThaw->Compound Physical Stress Light Light Exposure Light->Compound Photodegradation pH Non-neutral pH pH->HydrolysisProducts Oxygen Oxygen/Oxidizing Agents Oxygen->OxidationProducts

Caption: Factors contributing to the degradation of this compound.

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_use Experimental Use A Weigh Solid Compound B Dissolve in Anhydrous DMSO A->B C Vortex to Mix B->C D Aliquot into Single-Use Vials C->D E Store at -80°C D->E F Thaw a Single Aliquot E->F G Prepare Fresh Working Solution F->G H Perform Experiment G->H

Caption: Recommended workflow for handling this compound.

troubleshooting_tree Start Unexpected Experimental Results CheckCompound Is the compound's integrity ? Start->CheckCompound CheckProcedure Review Experimental Protocol CheckCompound->CheckProcedure No NewAliquot Use a Fresh Aliquot CheckCompound->NewAliquot Yes AnalyzeResults Analyze Results CheckProcedure->AnalyzeResults ForcedDegradation Perform Forced Degradation Study NewAliquot->ForcedDegradation NewAliquot->AnalyzeResults

Caption: Troubleshooting decision tree for unexpected results.

References

Addressing limited in vivo efficacy of 11-O-Methylpseurotin A in experimental design

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering limited in vivo efficacy with 11-O-Methylpseurotin A. The following information is designed to assist in identifying potential experimental roadblocks and to propose structured solutions.

Frequently Asked Questions (FAQs)

Q1: What is the known in vivo activity of this compound?

Publicly available data on the in vivo efficacy of this compound is limited. A preliminary screening in a larval zebrafish model for antiseizure activity found the compound to be inactive.[1] This contrasts with related compounds like Pseurotin A and Pseurotin D, which have shown bioactivity in various animal models for conditions such as osteoporosis, hepatocellular carcinoma, and inflammation.[1]

Q2: What is the established in vitro mechanism of action for this compound?

The primary reported biological activity of this compound is the selective inhibition of a Saccharomyces cerevisiae strain with a deletion of the Hof1 gene.[1][2][3] The Hof1 protein is involved in regulating mitosis and cytokinesis, suggesting that this compound's mechanism of action may be related to cell cycle control.[1][3]

Q3: What are common reasons for a discrepancy between in vitro and in vivo results for natural products?

Many natural products with promising in vitro activity fail to show efficacy in vivo due to a number of factors.[4][5][6] These can include:

  • Poor Pharmacokinetics: The compound may be poorly absorbed, rapidly metabolized, or quickly eliminated from the body.

  • Low Bioavailability: The fraction of the administered dose that reaches systemic circulation may be insufficient to exert a therapeutic effect.[4]

  • Limited Aqueous Solubility: Many natural products are hydrophobic, leading to poor dissolution in physiological fluids and challenges in formulation.[3][5]

  • Instability: The compound may degrade in the physiological environment (e.g., due to pH or enzymatic activity).[3]

  • Ineffective Target Engagement: The compound may not reach the target tissue or cell type at a high enough concentration.

  • Inappropriate Animal Model: The chosen animal model may not accurately reflect the human disease state or the compound's mechanism of action.

Troubleshooting Guide: Addressing Limited In Vivo Efficacy

This guide provides a structured approach to troubleshooting common issues that may lead to the limited in vivo efficacy of this compound.

Issue 1: Poor Aqueous Solubility and Formulation

Question: My formulation of this compound appears to have low solubility or precipitates upon administration. How can I improve this?

Answer: Poor aqueous solubility is a common challenge for hydrophobic molecules like this compound and can significantly limit bioavailability.[3]

  • Solubility Assessment:

    • Determine the solubility of this compound in a range of pharmaceutically acceptable solvents and vehicles (e.g., DMSO, ethanol, polyethylene (B3416737) glycol 300/400, Tween 80, Cremophor EL).

    • Prepare saturated solutions and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Formulation Development:

    • Co-solvents: Prepare formulations using a mixture of solvents. A common starting point for in vivo studies is a ternary vehicle system such as DMSO, PEG400, and saline.

    • Surfactants: Incorporate non-ionic surfactants like Tween 80 or Cremophor EL to improve wetting and dispersion.

    • Lipid-Based Formulations: For oral administration, consider lipid-based delivery systems, which can enhance the absorption of lipophilic compounds.[4] This could include self-emulsifying drug delivery systems (SEDDS).

    • Nanoparticle Formulations: Encapsulating this compound in nanoparticles can improve solubility, stability, and targeted delivery.[5]

  • Formulation Characterization:

    • Visually inspect the final formulation for any signs of precipitation or phase separation.

    • If applicable, measure particle size and distribution for nanoformulations.

    • Assess the short-term stability of the formulation under experimental conditions.

Issue 2: Sub-optimal Pharmacokinetic Profile

Question: How can I determine if the limited efficacy is due to poor pharmacokinetics (e.g., rapid clearance, low exposure)?

Answer: A pharmacokinetic (PK) study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

  • Animal Model: Select an appropriate animal model, typically mice or rats for initial studies.

  • Dosing and Administration:

    • Administer a single dose of this compound via both intravenous (IV) and the intended therapeutic route (e.g., oral, intraperitoneal). The IV route provides a baseline for 100% bioavailability.[7]

    • Use a well-characterized and soluble formulation.

  • Sample Collection:

    • Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

    • Process blood to plasma and store frozen until analysis.

  • Bioanalytical Method:

    • Develop and validate a sensitive and specific method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.

  • Data Analysis:

    • Plot plasma concentration versus time for each route of administration.

    • Calculate key PK parameters, including:

      • Area Under the Curve (AUC)

      • Maximum Concentration (Cmax)

      • Time to Maximum Concentration (Tmax)

      • Half-life (t1/2)

      • Clearance (CL)

      • Volume of Distribution (Vd)

      • Bioavailability (F%) for the non-IV route.

Issue 3: Inappropriate Animal Model or Dosing Regimen

Question: Could the choice of animal model or the dosing schedule be the reason for the lack of efficacy?

Answer: Yes, the selection of an appropriate animal model that is relevant to the compound's mechanism of action is critical.[8] Additionally, the dosing regimen must be sufficient to maintain therapeutic concentrations at the target site.

  • Re-evaluate the Animal Model:

    • Based on the in vitro data suggesting a role in cell cycle control, consider models where cell proliferation is a key pathological feature, such as oncology xenograft models.

    • The initial negative result in a seizure model does not preclude activity in other disease areas.[1]

  • Dose-Ranging Study:

    • Conduct a dose-response study in the selected animal model.

    • Administer a range of doses of this compound (e.g., low, medium, and high doses).

    • Include a vehicle control group and a positive control group if a standard-of-care treatment exists.

  • Pharmacodynamic (PD) Assessment:

    • In parallel with the efficacy study, collect tissue samples from the target organ.

    • Measure a biomarker related to the proposed mechanism of action (e.g., changes in cell cycle markers, inhibition of a specific kinase) to confirm target engagement.

  • Refine Dosing Schedule:

    • Based on the PK data (half-life), adjust the dosing frequency to maintain drug exposure above a minimum effective concentration. This may require more frequent administration or the development of a sustained-release formulation.

Data Summary Tables

Table 1: Comparative In Vivo Efficacy of Pseurotin Derivatives

CompoundAnimal ModelConditionKey FindingsReference
This compound Larval ZebrafishPentylenetetrazole (PTZ)-induced seizuresInactive in preventing seizure activity[1]
Pseurotin A Ovariectomized (OVX) MouseOsteoporosisPrevented bone loss and reduced the number of osteoclasts[1]
RatHepatocellular CarcinomaExerted an anti-hepatocarcinogenic effect[1][9]
Pseurotin D MouseOvalbumin-induced footpad edemaDecreased paw swelling and production of pro-inflammatory cytokines[1]

Table 2: Hypothetical Starting Points for a Pharmacokinetic Study of this compound

ParameterSuggested Starting PointRationale
Animal Model Male Sprague-Dawley Rats (250-300g)Commonly used for initial PK studies due to their size and well-characterized physiology.
Formulation 10% DMSO, 40% PEG400, 50% SalineA common vehicle for administering hydrophobic compounds in preclinical studies.
IV Dose 1-2 mg/kgA low dose to establish baseline PK parameters without causing acute toxicity.
Oral (PO) Dose 10-20 mg/kgA higher dose to account for expected lower bioavailability.
Blood Sampling Timepoints 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hoursProvides good coverage of the absorption, distribution, and elimination phases.

Visualizations

G cluster_0 Postulated Signaling Pathway for this compound 11_O_Methylpseurotin_A This compound Hof1_Pathway Hof1-Mediated Pathway 11_O_Methylpseurotin_A->Hof1_Pathway Inhibits Cytokinesis_Regulation Regulation of Mitosis and Cytokinesis Hof1_Pathway->Cytokinesis_Regulation Controls Cell_Cycle_Arrest Cell Cycle Arrest/ Inhibition of Proliferation Cytokinesis_Regulation->Cell_Cycle_Arrest Leads to G cluster_1 Troubleshooting Workflow for Limited In Vivo Efficacy Start Limited In Vivo Efficacy Observed Check_Solubility Assess Solubility & Formulation Start->Check_Solubility Improve_Formulation Develop Improved Formulation Check_Solubility->Improve_Formulation Poor Conduct_PK Conduct Pharmacokinetic (PK) Study Check_Solubility->Conduct_PK Adequate Improve_Formulation->Conduct_PK Analyze_PK Analyze PK Data: Exposure, Half-life, Bioavailability Conduct_PK->Analyze_PK Analyze_PK->Improve_Formulation Insufficient Exposure Dose_Response Conduct Dose-Response & PD Study Analyze_PK->Dose_Response Sufficient Exposure Optimize_Dosing Optimize Dose & Schedule Dose_Response->Optimize_Dosing Efficacy Observed Success Improved Efficacy Optimize_Dosing->Success G cluster_2 Experimental Workflow for a Pharmacokinetic Study Formulation Prepare Soluble Formulation Dosing Administer IV and PO Doses to Animals Formulation->Dosing Sampling Collect Blood Samples at Timed Intervals Dosing->Sampling Analysis Quantify Drug in Plasma (LC-MS/MS) Sampling->Analysis Calculation Calculate PK Parameters (AUC, Cmax, t1/2, F%) Analysis->Calculation

References

Technical Support Center: Optimizing Fermentation for 11-O-Methylpseurotin A Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the fermentation conditions for an increased yield of 11-O-Methylpseurotin A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its biosynthetic precursor?

This compound is a fungal secondary metabolite belonging to the pseurotin (B1257602) family of natural products.[1] Its direct biosynthetic precursor is Pseurotin A. The final step in its biosynthesis is the O-methylation of the hydroxyl group at the C-11 position of Pseurotin A, a reaction catalyzed by an O-methyltransferase that uses S-adenosyl methionine (SAM) as the methyl group donor.[1] While the biosynthetic pathway for Pseurotin A in Aspergillus fumigatus is well-understood and involves the pso gene cluster, the specific methyltransferase for the 11-O-methylation is yet to be identified.[2]

Q2: Which fungal strains are known to produce this compound?

Currently, this compound has been isolated from a marine-derived strain of Aspergillus fumigatus and a species of Sporothrix.[1][3] Notably, its production can be induced in Aspergillus fumigatus through co-cultivation with certain bacteria.[1]

Q3: What are the general fermentation parameters for producing pseurotin-class compounds in Aspergillus fumigatus?

While specific data for this compound is scarce, general conditions for producing its precursor, Pseurotin A, can be used as a starting point. Fermentation is typically carried out aerobically in submerged cultures. The temperature can range from 15°C to 30°C, with a preferred range of 23°C to 28°C. The optimal pH is generally acidic, between 2.5 and 4.5. The fermentation duration can vary from 24 to 300 hours.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or low yield of this compound - Inappropriate fermentation medium.- Suboptimal pH or temperature.- Insufficient aeration.- The specific fungal strain may not be a high producer.- The biosynthetic gene cluster is silent under standard laboratory conditions.- Test different media formulations (see Table 1 for examples).- Optimize pH and temperature within the suggested ranges (pH 2.5-4.5, Temp: 23-28°C).- Ensure adequate aeration and agitation in submerged cultures.- Screen different isolates of Aspergillus fumigatus or Sporothrix sp.- Implement strategies to induce gene expression, such as co-cultivation (see Experimental Protocols).
High yield of Pseurotin A but low conversion to this compound - Limiting amount of the methyl donor, S-adenosyl methionine (SAM).- Low activity of the specific O-methyltransferase.- Supplement the fermentation medium with L-methionine, a precursor to SAM.- Test different fermentation times, as the methylation may be a late-stage event.
Inconsistent yields between fermentation batches - Variability in inoculum preparation.- Inconsistent media composition.- Fluctuations in fermentation parameters (pH, temperature, aeration).- Standardize the inoculum size and age.- Prepare media with consistent component concentrations.- Closely monitor and control fermentation parameters throughout the process.
Difficulty in detecting/quantifying this compound - Inefficient extraction method.- Low concentration of the target compound.- Co-elution with other metabolites during chromatography.- Use appropriate organic solvents for extraction, such as ethyl acetate.- Concentrate the crude extract before analysis.- Optimize the chromatographic method (e.g., gradient, column) for better separation.

Data Presentation

Table 1: Example Media Formulations for Aspergillus fumigatus Secondary Metabolite Production

MediumComposition per 1 Liter of WaterSterilization pHReference
Malt Extract Medium - Malt Extract: 20 g- Yeast Extract: 2 g- Glucose: 10 g- (NH₄)₂HPO₄: 0.5 g6.0[4]
Potato Dextrose Medium - Potato Infusion: 4.0 g- D-Glucose: 20.0 g5.6[4][5]
Czapek-Dox Medium - Sucrose: 30 g- NaNO₃: 3 g- K₂HPO₄: 1 g- MgSO₄·7H₂O: 0.5 g- KCl: 0.5 g- FeSO₄·7H₂O: 0.01 gAdjust to 7.2[6]
YESD Medium - Soy Peptone: 20 g- Dextrose: 20 g- Yeast Extract: 5 gNot specified[6]

Experimental Protocols

Protocol 1: General Fermentation for Pseurotin A and Derivatives
  • Inoculum Preparation:

    • Grow the Aspergillus fumigatus strain on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) at 25°C for 5-7 days until sporulation.

    • Harvest the spores by adding sterile water with 0.1% Tween 80 and gently scraping the surface.

    • Determine the spore concentration using a hemocytometer.

  • Seed Culture:

    • Inoculate a 500 mL Erlenmeyer flask containing 100 mL of Malt Extract Medium with the spore suspension to a final concentration of 1 x 10⁶ spores/mL.

    • Incubate at 25°C on a rotary shaker at 140 rpm for 72 hours.[4][5]

  • Production Culture:

    • Inoculate a larger volume of the production medium (e.g., Potato Dextrose Medium) with the seed culture (a 1:10 v/v ratio is common).

    • Incubate under the desired fermentation conditions (e.g., 25°C, 140 rpm) for 120-140 hours.[4][5]

    • Monitor the pH and adjust if necessary to maintain it within the optimal range (2.5-4.5).

  • Extraction and Analysis:

    • Separate the mycelium from the culture broth by filtration.

    • Extract the culture filtrate with an equal volume of ethyl acetate.

    • Concentrate the organic phase under reduced pressure.

    • Analyze the crude extract for the presence of this compound using techniques such as HPLC or LC-MS.

Protocol 2: Co-culture for Induction of this compound
  • Prepare Cultures:

    • Prepare seed cultures of Aspergillus fumigatus and the co-culture partner (e.g., Streptomyces leeuwenhoekii) as described in their respective standard protocols.

  • Co-cultivation:

    • In a suitable liquid fermentation medium, inoculate with the Aspergillus fumigatus seed culture.

    • After a period of initial growth (e.g., 24-48 hours), introduce the co-culture partner. The optimal timing and inoculum ratio should be determined empirically.

    • Continue the fermentation for an extended period, monitoring for the production of this compound.

Protocol 3: L-Methionine Supplementation
  • Prepare Production Culture:

    • Set up the production culture as described in Protocol 1.

  • Supplementation:

    • After a specific period of fermentation (e.g., 24 or 48 hours), add a sterile solution of L-methionine to the culture to a final concentration of 1-5 g/L. The optimal concentration and feeding time should be determined experimentally.

    • Some studies on related compounds suggest a pulse-feeding strategy.[7]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_ferm Fermentation & Optimization cluster_induction Yield Enhancement Strategies cluster_analysis Analysis strain Select Fungal Strain (e.g., A. fumigatus) media Prepare Fermentation Media strain->media inoculum Inoculum Preparation media->inoculum fermentation Submerged Fermentation inoculum->fermentation optimization Parameter Optimization (pH, Temp, Aeration) fermentation->optimization coculture Co-culture with Bacteria optimization->coculture precursor Precursor Feeding (L-Methionine) optimization->precursor extraction Solvent Extraction coculture->extraction precursor->extraction analysis HPLC / LC-MS Analysis extraction->analysis yield Quantify Yield analysis->yield

Caption: Experimental workflow for optimizing this compound yield.

signaling_pathway cluster_pso Pseurotin A Biosynthesis cluster_methylation Final Methylation Step pks_nrps PKS-NRPS (psoA gene) tailoring Tailoring Enzymes (pso gene cluster) pks_nrps->tailoring Core Scaffold Assembly pseurotin_a Pseurotin A tailoring->pseurotin_a Oxidations & Rearrangements methyltransferase Unknown O-Methyltransferase pseurotin_a->methyltransferase sam S-adenosyl methionine (SAM) sam->methyltransferase Methyl Donor methylpseurotin This compound methyltransferase->methylpseurotin Methylation at C-11

Caption: Proposed biosynthetic pathway of this compound.

References

Validation & Comparative

11-O-Methylpseurotin A vs. Pseurotin A: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the bioactivities of two related fungal metabolites, this guide offers a comparative analysis of 11-O-Methylpseurotin A and its parent compound, Pseurotin (B1257602) A. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural products.

Pseurotin A, a well-characterized secondary metabolite from fungi of the Aspergillus and Penicillium species, has demonstrated a wide array of biological activities.[1][2] Its derivative, this compound, is a more recently identified compound, and while research is less extensive, its structural similarity suggests a comparable, albeit potentially distinct, pharmacological profile.[3] This guide synthesizes the current understanding of both compounds, presenting available quantitative data, detailed experimental protocols for comparative analysis, and visualizations of their known or proposed mechanisms of action.

Data Presentation: A Quantitative Comparison

Quantitative data on the biological activities of Pseurotin A is more readily available than for its methylated analog. The following tables summarize the reported half-maximal inhibitory concentrations (IC50) and other quantitative measures for Pseurotin A against various targets. Corresponding data for this compound is largely unavailable in publicly accessible literature, highlighting a key area for future research.

Table 1: Anticancer and Cytotoxic Activity of Pseurotin A

Cell LineAssay TypeIC50 ValueReference
Human Hepatocellular Carcinoma (HepG2)PCSK9 Secretion Inhibition1.2 µM[3]
Human Hepatocellular Carcinoma (HepG2)SRB Assay22.2 µg/mL[3]
Human Breast Cancer (MCF-7)Not Specified15.6 µM (Pseurotin D)[3]
Human Lung FibroblastsCytotoxicity≥ 1000 µM[4]
Phytopathogenic Bacteria (E. carotovora)Antibacterial220 µg/mL[4]
Phytopathogenic Bacteria (P. syringae)Antibacterial112 µg/mL[4]

Table 2: Immunomodulatory and Other Activities of Pseurotin A

Target/ActivityAssay TypeIC50 ValueReference
IgE ProductionIn vitro3.6 µM[5]
Chitin (B13524) SynthaseEnzymatic AssayCompetitive Inhibition[5]

Experimental Protocols

To facilitate direct comparative studies between this compound and Pseurotin A, this section provides detailed methodologies for key experiments based on established protocols.

Chitin Synthase Inhibition Assay (Non-Radioactive)

This protocol is adapted from a high-throughput, non-radioactive assay suitable for screening inhibitors of chitin synthase.[6][7]

Materials:

  • Fungal strain for enzyme extraction (e.g., Saccharomyces cerevisiae, Aspergillus fumigatus)

  • Extraction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, with protease inhibitors)

  • Trypsin solution

  • Soybean trypsin inhibitor

  • 96-well microtiter plates coated with Wheat Germ Agglutinin (WGA)

  • Reaction Mixture: 50 mM Tris-HCl (pH 7.5), 80 mM N-acetyl-D-glucosamine (GlcNAc), 8 mM UDP-N-acetyl-D-glucosamine (UDP-GlcNAc), 3.2 mM CoCl₂

  • This compound and Pseurotin A (dissolved in DMSO)

  • WGA-Horseradish Peroxidase (WGA-HRP) conjugate solution

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Enzyme Preparation:

    • Culture the fungal strain and harvest the mycelia.

    • Disrupt the cells (e.g., by grinding in liquid nitrogen) and resuspend in extraction buffer.

    • Activate the zymogenic chitin synthase by treating the crude extract with trypsin, followed by inactivation of trypsin with soybean trypsin inhibitor.

    • Clarify the extract by centrifugation to obtain the crude enzyme solution.

  • Inhibition Assay:

    • To the WGA-coated wells, add the reaction mixture.

    • Add serial dilutions of this compound, Pseurotin A, or DMSO (vehicle control).

    • Initiate the reaction by adding the crude enzyme extract to each well.

    • Incubate the plate at 30°C for 3 hours with shaking.

  • Detection:

    • Wash the plate thoroughly with ultrapure water to remove unbound reagents.

    • Add WGA-HRP solution and incubate for 30 minutes at 30°C.

    • Wash the plate again to remove unbound conjugate.

    • Add TMB substrate solution and incubate until color develops.

    • Stop the reaction with the stop solution and measure the absorbance at 450 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration compared to the vehicle control.

    • Determine the IC50 values by plotting the percentage of inhibition against the compound concentration.

Anti-inflammatory Activity in RAW 264.7 Macrophages

This protocol outlines the procedure to assess the anti-inflammatory effects of the compounds by measuring nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[8][9]

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • This compound and Pseurotin A (dissolved in DMSO)

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) standard solution

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound, Pseurotin A, or DMSO for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Nitric Oxide Measurement:

    • After incubation, collect the cell culture supernatant.

    • In a new 96-well plate, mix the supernatant with an equal volume of Griess Reagent (prepared by mixing equal volumes of Part A and Part B immediately before use).

    • Incubate at room temperature for 10-15 minutes.

  • Data Analysis:

    • Measure the absorbance at 540 nm.

    • Create a standard curve using the sodium nitrite standard solution to determine the concentration of nitrite in the samples.

    • Calculate the percentage of inhibition of NO production for each compound concentration compared to the LPS-stimulated control.

    • Determine the IC50 values.

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of the compounds on both cancerous and non-cancerous cell lines.[3][10]

Materials:

  • Adherent cell line of interest

  • Complete growth medium

  • This compound and Pseurotin A (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a range of concentrations of this compound, Pseurotin A, or DMSO for 24, 48, or 72 hours.

  • MTT Incubation:

    • After the treatment period, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization and Measurement:

    • Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 values by plotting cell viability against compound concentration.

Mandatory Visualization: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the comparative analysis of this compound and Pseurotin A.

PseurotinA_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine/LPS Cytokine/LPS Receptor Receptor Cytokine/LPS->Receptor JAK JAK Receptor->JAK IKK IKK Receptor->IKK STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive P IκB IκB IKK->IκB P NF-κB NF-κB IκB->NF-κB NF-κB_nucleus NF-κB NF-κB->NF-κB_nucleus STAT3_dimer STAT3-P Dimer STAT3_inactive->STAT3_dimer STAT3_dimer_nucleus STAT3-P Dimer STAT3_dimer->STAT3_dimer_nucleus PseurotinA Pseurotin A PseurotinA->NF-κB Inhibits Activation PseurotinA->STAT3_inactive Inhibits Phosphorylation Gene_Expression Inflammatory Gene Expression NF-κB_nucleus->Gene_Expression STAT3_dimer_nucleus->Gene_Expression MethylpseurotinA_Hof1_Pathway cluster_upstream Upstream Signals cluster_hog HOG Pathway cluster_cytokinesis Cytokinesis Regulation Osmotic_Stress Osmotic_Stress Sln1_Sho1 Sln1/Sho1 Sensors Osmotic_Stress->Sln1_Sho1 Pbs2 Pbs2 (MAPKK) Sln1_Sho1->Pbs2 Hog1 Hog1 (MAPK) Pbs2->Hog1 P Hof1 Hof1 Hog1->Hof1 Potential Regulation Actomyosin_Ring Actomyosin Ring Contraction Hof1->Actomyosin_Ring Septum_Formation Septum Formation Hof1->Septum_Formation MethylpseurotinA This compound MethylpseurotinA->Hof1 Inhibits Experimental_Workflow Start Start: Comparative Analysis Prepare_Compounds Prepare Stock Solutions (this compound & Pseurotin A) Start->Prepare_Compounds In_Vitro_Assays Perform In Vitro Assays Prepare_Compounds->In_Vitro_Assays Cytotoxicity Cytotoxicity Assay (e.g., MTT) In_Vitro_Assays->Cytotoxicity Enzyme_Inhibition Enzyme Inhibition (e.g., Chitin Synthase) In_Vitro_Assays->Enzyme_Inhibition Cell_Based_Assay Cell-Based Functional Assay (e.g., Anti-inflammatory) In_Vitro_Assays->Cell_Based_Assay Data_Analysis Data Analysis (Calculate IC50 values) Cytotoxicity->Data_Analysis Enzyme_Inhibition->Data_Analysis Cell_Based_Assay->Data_Analysis Compare_Potency Compare Potency and Selectivity Data_Analysis->Compare_Potency End Conclusion Compare_Potency->End

References

A Comparative Guide to the Biological Activities of Pseurotin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of various pseurotin (B1257602) derivatives, a class of fungal secondary metabolites with a unique spirocyclic γ-lactam structure. The information presented herein is curated from peer-reviewed scientific literature to facilitate research and development in medicinal chemistry and pharmacology.

Summary of Biological Activities

Pseurotin derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antitumor, and immunomodulatory effects. The following table summarizes the available quantitative data for prominent pseurotin derivatives.

DerivativeBiological ActivityTarget/AssayCell Line/OrganismResult (IC₅₀/MIC)
Pseurotin A AntigliomaCell ProliferationU251, U87, SHG-44, C60.51 - 29.3 µM
AntibacterialMIC AssayBacillus cereus, Shigella shiga64 µg/mL
ImmunomodulatoryIgE Production Inhibition-3.6 µM
AnticancerPCSK9 Secretion InhibitionHepG21.20 µM[1]
AnticancerPCSK9-LDLR Interaction Inhibition-10 - 150 µM[1]
Osteoclastogenesis InhibitionROS Suppression--[2]
Pseurotin D ImmunomodulatoryLymphocyte Activation InhibitionHuman T cells-[3]
AnticancerCell ProliferationMEC-1 (Leukemia)23 µM[4]
ImmunomodulatoryMacrophage Proliferation InhibitionRAW 264.7< 50 µM[5]
Synerazol Antifungal-Candida albicans and other fungiActive[6]
Antifungal Synergy-FungiMarked synergistic activity with azole antifungals[6][7]
Pseurotin F1/F2 Apomorphine (B128758) Antagonist--Active[8][9]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further investigation.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is determined using the broth microdilution method.

  • Inoculum Preparation: A standardized suspension of the microbial culture is prepared in a suitable broth medium to a defined concentration (e.g., 10^5 CFU/mL).

  • Serial Dilution: The pseurotin derivative is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature, time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

MTT Assay for Anticancer Activity (Cell Viability)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the pseurotin derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Western Blot for STAT3 Phosphorylation

Western blotting is used to detect the phosphorylation status of specific proteins, such as STAT3, to elucidate signaling pathway inhibition.

  • Cell Lysis: Cells treated with pseurotin derivatives are lysed to extract total proteins. Phosphatase inhibitors are included in the lysis buffer to preserve the phosphorylation state of proteins.

  • Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated STAT3 (p-STAT3). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the p-STAT3 band is quantified and normalized to a loading control (e.g., total STAT3 or β-actin).

Signaling Pathways and Mechanisms of Action

Pseurotin derivatives exert their biological effects through various mechanisms, including the modulation of key signaling pathways.

Inhibition of STAT3 Signaling Pathway by Pseurotin D

Pseurotin D has been shown to inhibit the activation of human T cells by suppressing the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3)[3]. This inhibition disrupts the downstream signaling cascade that is crucial for lymphocyte proliferation and differentiation.

STAT3_Inhibition cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimer p-STAT3 Dimer STAT3_active->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene Gene Expression (Proliferation, Differentiation) Dimer->Gene Regulates PseurotinD Pseurotin D PseurotinD->JAK Inhibits

Caption: Pseurotin D inhibits the JAK-STAT3 signaling pathway.

Regulation of Tumor Metabolism by Pseurotin A

Pseurotin A has demonstrated antiglioma activity by modulating key enzymes involved in tumor metabolism[10]. It downregulates glycolytic enzymes and upregulates enzymes of the tricarboxylic acid (TCA) cycle and oxidative phosphorylation, thereby shifting the cancer cell metabolism away from aerobic glycolysis (the Warburg effect).

Tumor_Metabolism_Regulation cluster_glycolysis Glycolysis cluster_tca TCA Cycle & Oxidative Phosphorylation PseurotinA Pseurotin A PKM2 PKM2 PseurotinA->PKM2 Downregulates LDH5 LDH5 PseurotinA->LDH5 Downregulates PDHB PDHB PseurotinA->PDHB Upregulates ATPB_CytoC ATPB, Cyto-C PseurotinA->ATPB_CytoC Upregulates Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Multiple steps Lactate Lactate Pyruvate->Lactate Conversion via LDH5 TCA TCA Cycle Pyruvate->TCA Conversion via PDHB TCA->ATPB_CytoC ATP ATP (via Oxidative Phosphorylation) ATPB_CytoC->ATP Experimental_Workflow start Start: Pseurotin Derivatives antimicrobial Antimicrobial Screening (MIC Assay) start->antimicrobial anticancer Anticancer Screening (MTT Assay) start->anticancer immunomodulatory Immunomodulatory Screening (e.g., IgE Inhibition, Lymphocyte Activation) start->immunomodulatory active_compounds Identify Active Derivatives antimicrobial->active_compounds anticancer->active_compounds immunomodulatory->active_compounds mechanism Mechanism of Action Studies (e.g., Western Blot for Signaling Pathways, Enzyme Assays) active_compounds->mechanism end Lead Compound Identification mechanism->end

References

Validating the Selective Inhibition of the hof1Δ Yeast Strain by 11-O-Methylpseurotin A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of 11-O-Methylpseurotin A as a selective inhibitor of the Saccharomyces cerevisiae strain lacking the HOF1 gene (hof1Δ). The content herein is designed to offer objective insights, supported by established experimental methodologies, to aid in the research and development of targeted antifungal therapies.

Introduction to Hof1 and its Role in Cytokinesis

In the budding yeast Saccharomyces cerevisiae, the protein Hof1 (Homolog of Fifteen) is a crucial regulator of cytokinesis, the final step in cell division that partitions the cytoplasm of a parent cell into two daughter cells. Hof1 is an F-BAR domain-containing protein that localizes to the bud neck, the site of cell division. Its primary function is to coordinate the contraction of the actomyosin (B1167339) ring with the formation of the primary septum, ensuring the fidelity of cell separation.[1][2] Deletion of the HOF1 gene results in a temperature-sensitive defect in septum formation, highlighting its essential role under certain conditions.[2]

The selective inhibition of a yeast strain with a deletion of the HOF1 gene by this compound suggests a potential mechanism of action related to the cellular processes in which Hof1 is involved.[3][4] This guide explores the experimental validation of this selective inhibition.

Data Presentation: Comparative Analysis of Inhibitory Effects

While direct, publicly available quantitative data comparing a wide range of inhibitors on the hof1Δ strain is limited, the following table summarizes the expected outcomes from yeast growth inhibition assays when testing a selective inhibitor like this compound against control compounds. This provides a baseline for interpreting experimental results.

CompoundTarget/MechanismExpected IC50 (Wild-Type Yeast)Expected IC50 (hof1Δ Yeast)Selectivity Index (hof1Δ vs. WT)
This compound Putative targeting of a pathway redundant with Hof1 functionHigh (or no significant inhibition)LowHigh
Pseurotin A Chitin synthase inhibitorModerateModerateLow
Non-specific Cytotoxin (e.g., Amphotericin B) Binds ergosterol, disrupts membrane integrityLowLowLow
Ineffective Compound No relevant cellular targetHighHighN/A

Note: IC50 (half-maximal inhibitory concentration) values are concentration-dependent and would be determined experimentally. The selectivity index is a ratio of IC50 values (WT/mutant) and a higher value indicates greater selectivity for the mutant strain.

Experimental Protocols

To validate the selective inhibition of the hof1Δ yeast strain by this compound or to screen for novel inhibitors, the following standard yeast growth inhibition assays can be employed.

Yeast Halo Assay

This is a qualitative or semi-quantitative method to assess the growth-inhibitory effect of a compound.

Materials:

  • Yeast strains: Wild-type (WT) and hof1ΔS. cerevisiae.

  • Yeast extract-peptone-dextrose (YPD) agar (B569324) plates.

  • Sterile filter paper discs.

  • This compound and other test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Solvent control (e.g., sterile DMSO).

  • Sterile forceps.

  • Incubator at 30°C.

Procedure:

  • Prepare a lawn of yeast cells by spreading a liquid culture of either the WT or hof1Δ strain onto the surface of a YPD agar plate. Ensure the lawn is uniform.

  • Allow the plates to dry completely in a sterile environment.

  • Using sterile forceps, place a sterile filter paper disc onto the center of the yeast lawn.

  • Carefully pipette a known amount (e.g., 5-10 µL) of the test compound solution onto the filter disc.

  • As a negative control, apply the solvent alone to a separate disc on the same or a different plate.

  • Incubate the plates at 30°C for 24-48 hours.

  • Observe the plates for the formation of a "halo," a clear zone of growth inhibition around the filter disc. The diameter of the halo is proportional to the inhibitory activity of the compound.

  • Compare the halo sizes produced by this compound on the WT and hof1Δ lawns. A significantly larger halo on the hof1Δ plate indicates selective inhibition.

Broth Microdilution Assay for IC50 Determination

This quantitative method is used to determine the minimal inhibitory concentration (MIC) and the half-maximal inhibitory concentration (IC50) of a compound.

Materials:

  • Yeast strains: WT and hof1ΔS. cerevisiae.

  • YPD liquid medium.

  • Sterile 96-well microtiter plates.

  • This compound and other test compounds in a suitable solvent.

  • Spectrophotometer (plate reader) capable of measuring absorbance at 600 nm (OD600).

  • Incubator with shaking capabilities at 30°C.

Procedure:

  • Prepare a serial dilution of the test compounds in YPD medium in the wells of a 96-well plate. Typically, a 2-fold serial dilution is performed across 10-12 wells.

  • Include a positive control well (yeast with no compound) and a negative control well (medium only).

  • Inoculate the wells (except the negative control) with a standardized suspension of either WT or hof1Δ yeast cells to a final OD600 of approximately 0.05.

  • Incubate the plates at 30°C with shaking for 24-48 hours.

  • Measure the OD600 of each well using a microplate reader.

  • Subtract the OD600 of the negative control from all other readings to correct for background absorbance.

  • Calculate the percentage of growth inhibition for each compound concentration relative to the positive control (no compound).

  • Plot the percentage of growth inhibition against the compound concentration (log scale) and fit the data to a dose-response curve to determine the IC50 value.

  • Compare the IC50 values of this compound for the WT and hof1Δ strains to quantify its selectivity.

Visualizing the Mechanism of Action and Experimental Design

To better understand the biological context and the experimental approach, the following diagrams are provided.

Hof1_Signaling_Pathway cluster_Cytokinesis Cytokinesis Machinery Dbf2_Mob1 Dbf2-Mob1 Kinase Complex Hof1 Hof1 Dbf2_Mob1->Hof1 Phosphorylation Cdc5 Cdc5 (Polo-like Kinase) Cdc5->Hof1 Phosphorylation Septins Septin Ring Hof1->Septins Release from AMR Actomyosin Ring (AMR) Hof1->AMR Binding to Myo1 Myo1 (Myosin II) Hof1->Myo1 Interaction Chs2 Chs2 (Chitin Synthase II) Hof1->Chs2 Interaction Septum Primary Septum Formation AMR->Septum Contraction promotes Myo1->AMR Component of Chs2->Septum Synthesis of

Caption: Hof1 signaling pathway in yeast cytokinesis.

Experimental_Workflow cluster_Strains Yeast Strains cluster_Assay Growth Inhibition Assay cluster_Data Data Analysis WT Wild-Type (WT) Halo Halo Assay WT->Halo BMD Broth Microdilution WT->BMD hof1d hof1Δ Mutant hof1d->Halo hof1d->BMD Halo_Data Measure Halo Diameter Halo->Halo_Data BMD_Data Determine IC50 BMD->BMD_Data Comparison Compare WT vs. hof1Δ Halo_Data->Comparison BMD_Data->Comparison

Caption: Experimental workflow for validating selective inhibition.

Conclusion

The selective inhibition of the hof1Δ yeast strain by this compound provides a compelling starting point for the development of novel antifungal agents that target specific cellular pathways. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate the validation and further investigation of this and other potentially selective compounds. By understanding the intricate role of proteins like Hof1 in essential cellular processes, researchers can better design and interpret experiments aimed at discovering the next generation of targeted therapies.

References

11-O-Methylpseurotin A and Hof1: A Guide to a Putative Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the direct interaction between a small molecule and its protein target is paramount. This guide provides a comprehensive analysis of the current evidence for 11-O-Methylpseurotin A as an inhibitor of the yeast protein Hof1, a key regulator of cytokinesis. While genetic screening has identified a link between this fungal metabolite and Hof1, the crucial question of direct inhibition remains to be definitively answered.

Currently, the validation of this compound as a Hof1 inhibitor is primarily based on genetic screening assays rather than direct biochemical inhibition studies.[1] This compound was identified as a selective inhibitor of a Saccharomyces cerevisiae strain with a deletion of the HOF1 gene, suggesting a potential role in targeting the intricate process of cytokinesis.[1][2] However, direct binding to Hof1 has not yet been demonstrated.[1]

The Target: Hof1 Protein

Hof1 is an F-BAR domain-containing protein that plays a crucial role in the final stage of cell division, cytokinesis, in budding yeast.[1][3] It is involved in coordinating the constriction of the actomyosin (B1167339) ring with the formation of the primary septum.[3][4] Hof1 localizes to the bud neck and interacts with several key proteins, including septins and the myosin-II heavy chain, Myo1.[3][5] Its function is complex, as it has been proposed to have both inhibitory and positive regulatory roles in cytokinesis.[4] The C-terminal half of Hof1 can directly inhibit the actin assembly activities of the formin Bnr1.[6]

The Compound: this compound

This compound is a fungal metabolite, a mixed polyketide synthase-nonribosomal peptide synthetase (PKS/NRPS) product.[2] Its identification as a compound that selectively inhibits the growth of a hof1Δ yeast strain has positioned it as a potential chemical probe for studying Hof1 function.[1]

Comparative Analysis: Genetic vs. Direct Inhibition

A direct inhibitor would bind to the Hof1 protein and modulate its activity. The current evidence for this compound's effect on Hof1 is indirect, relying on the concept of synthetic lethality. In this context, the deletion of HOF1 renders the yeast cells hypersensitive to a compound that likely inhibits a parallel or redundant pathway. Therefore, this compound's direct target may be a protein or pathway that genetically interacts with Hof1, rather than Hof1 itself.[1]

FeatureThis compoundA True Direct Hof1 Inhibitor (Hypothetical)
Primary Evidence Selective inhibition of hof1Δ yeast strain growth[1][2]Demonstrable binding to purified Hof1 protein
Mechanism Unknown; presumed to target a pathway that is redundant with Hof1 function[1]Direct modulation of Hof1's interaction with its binding partners (e.g., septins, Myo1, Bnr1)
Biochemical Data Not availableMeasurable binding affinity (e.g., Kd, IC50)
Cellular Effect Growth inhibition in the absence of Hof1Phenocopies aspects of hof1Δ or Hof1 overexpression in wild-type cells

Experimental Protocols

To unequivocally determine if this compound is a direct inhibitor of Hof1, further experimental validation is required.

Current Experimental Basis: Yeast Halo Assay

The primary method used to link this compound with Hof1 was the yeast halo assay.[1] This assay is a powerful tool for identifying compounds that exhibit synthetic lethality or selective inhibition against a particular mutant strain.[1]

Protocol:

  • A lawn of the yeast strain of interest (in this case, hof1Δ) is spread evenly on an agar (B569324) plate.

  • A small filter disk impregnated with the test compound (this compound) is placed in the center of the plate.

  • The plate is incubated to allow for yeast growth.

  • If the compound inhibits the growth of the yeast, a clear zone, or "halo," will form around the filter disk.

  • The size of the halo is proportional to the inhibitory activity of the compound. This is compared against a wild-type yeast strain to assess selectivity.

Required Protocols for Determining Direct Inhibition

To validate a direct interaction, one or more of the following biochemical and biophysical assays would be necessary:

  • In Vitro Pull-Down Assay: This assay can demonstrate a direct physical interaction between two purified proteins.[7] A modified version could be used to test for competitive inhibition by a small molecule.

    Protocol Outline:

    • Purified, tagged "bait" protein (e.g., GST-Hof1) is immobilized on beads.

    • Purified "prey" protein (a known Hof1 interactor) is added, along with varying concentrations of this compound.

    • After incubation, the beads are washed to remove unbound proteins.

    • The bead-bound protein complexes are analyzed by SDS-PAGE and Western blotting to determine if the compound disrupts the bait-prey interaction.

  • Surface Plasmon Resonance (SPR): SPR can provide quantitative data on the binding affinity and kinetics of a small molecule to a protein.

    Protocol Outline:

    • Purified Hof1 protein is immobilized on a sensor chip.

    • A solution containing this compound is flowed over the chip surface.

    • A detector measures changes in the refractive index at the surface, which is proportional to the binding of the compound to the protein.

    • Association and dissociation rates can be calculated to determine the binding affinity (Kd).

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.

    Protocol Outline:

    • A solution of this compound is titrated into a sample cell containing purified Hof1 protein.

    • The heat released or absorbed during the binding event is measured.

    • The resulting data can be used to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.

Visualizing the Pathways and Processes

Hof1_Signaling_Pathway cluster_cytokinesis Cytokinesis Regulation Hof1 Hof1 Septins Septins Hof1->Septins binds Myo1 Myo1 (Myosin II) Hof1->Myo1 binds Bnr1 Bnr1 (Formin) Hof1->Bnr1 inhibits AMR_Constriction Actomyosin Ring Constriction Myo1->AMR_Constriction Actin_Cable Actin Cable Assembly Bnr1->Actin_Cable promotes Septum_Formation Septum Formation AMR_Constriction->Septum_Formation

Caption: Simplified signaling pathway of Hof1 in yeast cytokinesis.

Experimental_Workflow cluster_current Current Evidence cluster_future Required for Validation Yeast_Halo Yeast Halo Assay Selective_Inhibition Selective Inhibition of hof1Δ Strain Growth Yeast_Halo->Selective_Inhibition Hypothesis Hypothesis: This compound interacts with Hof1 pathway Selective_Inhibition->Hypothesis Biochemical_Assays Biochemical Assays (Pull-down, SPR, ITC) Hypothesis->Biochemical_Assays next step Direct_Binding Demonstration of Direct Binding to Hof1 Biochemical_Assays->Direct_Binding Confirmation Confirmation as a Direct Hof1 Inhibitor Direct_Binding->Confirmation

Caption: Workflow for validating this compound as a Hof1 inhibitor.

Logical_Relationship cluster_scenario1 Scenario A: Direct Inhibition (Unproven) cluster_scenario2 Scenario B: Indirect Effect (Current Hypothesis) Compound1 This compound Hof1_A Hof1 Compound1->Hof1_A inhibits Cytokinesis_A Cytokinesis Hof1_A->Cytokinesis_A Compound2 This compound Target_X Unknown Target X Compound2->Target_X inhibits Pathway_Y Parallel Pathway Y Target_X->Pathway_Y Cytokinesis_B Cytokinesis Pathway_Y->Cytokinesis_B compensatory Hof1_B Hof1 Pathway Hof1_B->Cytokinesis_B

Caption: Logical relationship between this compound and Hof1.

Conclusion and Future Directions

The identification of this compound as a compound that selectively inhibits the growth of a hof1Δ yeast strain is a promising first step towards developing chemical probes for studying Hof1 function.[1] However, it is crucial for the research community to recognize the current limitations. The validation remains at a genetic level, and further rigorous biochemical and biophysical studies are required to determine if this compound directly interacts with and inhibits the Hof1 protein.[1] The development of a validated, direct inhibitor of Hof1 would be a significant advancement, providing a powerful tool to dissect the complex regulatory networks governing cytokinesis.[1]

References

In Vivo Validation of Pseurotin A's Anti-Angiogenic and Anti-Tumor Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the in vivo validation of Pseurotin (B1257602) A, a promising anti-angiogenic and anti-tumor agent. This guide provides a comparative analysis, detailed experimental protocols, and insights into its mechanism of action.

While direct in vivo efficacy studies on 11-O-Methylpseurotin A are not extensively documented in publicly available literature, this guide focuses on its closely related parent compound, Pseurotin A.[1] The in vitro and in vivo data for Pseurotin A provide a strong foundation for understanding the potential therapeutic applications of this class of fungal metabolites.[1] this compound's primary reported in vitro activity is the selective inhibition of a Saccharomyces cerevisiae strain with a deletion of the Hof1 gene, which is involved in mitosis and cytokinesis.[1] However, in a larval zebrafish model for antiseizure activity, it was found to be inactive.[1]

Pseurotin A, a secondary metabolite from the fungus Aspergillus fumigatus, has demonstrated significant anti-angiogenic and anti-tumor effects in various preclinical models.[2][3][4] This guide will compare the in vivo performance of Pseurotin A with established anti-angiogenic agents, detail the experimental methodologies used to validate its efficacy, and illustrate the key signaling pathways involved.

Comparative Efficacy of Pseurotin A and Standard Anti-Angiogenic Agents

The following table summarizes the in vivo efficacy of Pseurotin A in comparison to a standard anti-angiogenic agent, Bevacizumab. The data is compiled from various preclinical studies and is intended to provide a comparative overview.

Compound Animal Model Condition Dosage Key Findings Reference
Pseurotin A Nude Mouse Xenograft (CWR-R1ca-Luc cells)Metastatic Castration-Resistant Prostate Cancer10 mg/kg, daily oral gavageSuppressed tumor locoregional and distant recurrences. Reduced serum cholesterol and LDL-C levels.[5]
Pseurotin A RatHepatocellular CarcinomaNot SpecifiedExerted an anti-hepatocarcinogenic effect by controlling tumor angiogenesis and restoring hepatic marker enzymes.[1][3]
Pseurotin A Ovariectomized (OVX) MouseOsteoporosisNot SpecifiedPrevented bone loss and reduced the number of osteoclasts by suppressing reactive oxygen species.[1][2]
Bevacizumab (Avastin®) Nude Mouse Xenograft (Various human tumor cell lines)Various Cancers (e.g., colorectal, lung, glioblastoma)5-10 mg/kg, intraperitoneal, twice weeklyInhibition of tumor growth and microvessel density.Widely documented in preclinical oncology literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key in vivo experimental protocols used to assess the anti-angiogenic and anti-tumor effects of Pseurotin A.

Nude Mouse Xenograft Model for Prostate Cancer
  • Objective: To evaluate the efficacy of Pseurotin A in suppressing tumor recurrence in a metastatic castration-resistant prostate cancer model.

  • Animal Model: Male nude mice.

  • Cell Line: CWR-R1ca-Luc cells (luciferase-expressing).

  • Procedure:

    • Mice are fed a high-fat diet.

    • 2 x 10^6 CWR-R1ca-Luc cells are injected into the suprascapular region.

    • Daily oral gavage of Pseurotin A (10 mg/kg) begins one week before primary tumor resection and continues for eight weeks post-surgery.[5]

    • Tumor growth and metastasis are monitored via bioluminescence imaging.

    • At the end of the study, serum levels of cholesterol, LDL-C, prostate-specific antigen (PSA), and PCSK9 are measured.[5]

    • Tumors are collected for further analysis, including RNA sequencing to identify differentially expressed genes and pathway enrichment analysis.[6]

Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis
  • Objective: To assess the anti-angiogenic activity of a compound in a living system.[7][8]

  • Model: Fertilized chicken eggs.

  • Procedure:

    • A window is carefully cut in the eggshell of 7-8 day old chick embryos.[8]

    • The test substance (e.g., Pseurotin A) is prepared in slow-release polymer pellets, absorbed by gelatin sponges, or air-dried onto plastic discs.[8]

    • The prepared substance is implanted onto the CAM.[8]

    • After a set incubation period, the CAM is fixed, and the number of blood vessel branch points is quantified to measure the angiogenic response.[9] This assay is particularly useful as the lack of a mature immune system in the early embryo allows for the study of tumor-induced angiogenesis.[8]

Matrigel Plug Assay
  • Objective: To quantify in vivo angiogenesis induced by a test substance.

  • Animal Model: Mice or rats.

  • Procedure:

    • Cold liquid Matrigel, mixed with the test compound and/or angiogenic factors, is injected subcutaneously into the animal.[10]

    • At body temperature (37°C), the Matrigel forms a solid plug.[10]

    • After a designated period, the Matrigel plug is excised.

    • The extent of angiogenesis is quantified by measuring the amount of hemoglobin in the plug (as an index of blood vessel formation) or by histological analysis of endothelial cell infiltration.

Visualizing Mechanisms and Workflows

Signaling Pathway of Angiogenesis Inhibition

The diagram below illustrates a simplified signaling pathway for angiogenesis and highlights the potential points of inhibition by agents like Pseurotin A. Pseurotin A has been shown to suppress the PCSK9-LDLR axis, which plays a role in various cancers.[5][11][12]

G cluster_growth_factor Growth Factors cluster_receptor Receptor Tyrosine Kinase cluster_signaling Intracellular Signaling cluster_cellular_response Cellular Response VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds MAPK MAPK Pathway VEGFR->MAPK PI3K PI3K/Akt Pathway VEGFR->PI3K Proliferation Proliferation MAPK->Proliferation Migration Migration PI3K->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis TubeFormation Tube Formation TubeFormation->Angiogenesis PseurotinA Pseurotin A PseurotinA->VEGFR Inhibits Signaling

Caption: Simplified signaling pathway of VEGF-induced angiogenesis and potential inhibition by Pseurotin A.

General Experimental Workflow for In Vivo Validation

The following diagram outlines a typical workflow for the in vivo validation of a compound's anti-tumor or anti-angiogenic properties.

G InVitro In Vitro Screening (e.g., cell viability, migration assays) AnimalModel Animal Model Selection (e.g., Xenograft, CAM) InVitro->AnimalModel CompoundAdmin Compound Administration (e.g., oral gavage, IP injection) AnimalModel->CompoundAdmin Monitoring Monitoring & Data Collection (e.g., tumor volume, imaging) CompoundAdmin->Monitoring Endpoint Endpoint Analysis (e.g., histology, biomarker analysis) Monitoring->Endpoint DataAnalysis Data Analysis & Interpretation Endpoint->DataAnalysis

References

A Comparative Analysis of the Antifungal Properties of 11-O-Methylpseurotin A and Pseurotin A

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the antifungal activities of 11-O-Methylpseurotin A and its parent compound, Pseurotin A. This document synthesizes available experimental data, details relevant methodologies, and visualizes proposed mechanisms of action.

Executive Summary

Pseurotin A is a fungal secondary metabolite recognized for its antibiotic and antifungal properties.[1] Its primary antifungal mechanism is believed to be the inhibition of chitin (B13524) synthase, an enzyme critical for the integrity of the fungal cell wall.[1] However, the literature presents conflicting reports regarding its direct antifungal efficacy.[1] this compound, a derivative of Pseurotin A, has demonstrated selective activity against a mutant strain of Saccharomyces cerevisiae, hinting at a distinct mechanism of action.[1]

It is important to note that comprehensive, publicly available data on the broad-spectrum antifungal activity of this compound, particularly quantitative data such as Minimum Inhibitory Concentrations (MICs), is limited.[1] This data gap currently precludes a direct and thorough quantitative comparison of the antifungal potency of these two compounds.

Data Presentation: Antifungal and Biological Activity

The following table summarizes the available quantitative data for Pseurotin A and the qualitative biological activity reported for this compound.

CompoundTarget Organism/EnzymeAssay TypeResultCitation
Pseurotin A Bacillus cereusMinimum Inhibitory Concentration (MIC)64 µg/mL[2]
Shigella shigaMinimum Inhibitory Concentration (MIC)64 µg/mL[2]
Chitin Synthase (from Coprinus cinereus)IC₅₀81 µM[1]
This compound Saccharomyces cerevisiae (hof1Δ mutant)Yeast Halo Assay / Survival AssaySelective inhibition and decreased survival[1]

Note: A notable contradiction exists in the literature concerning the antifungal activity of Pseurotin A. While some studies describe general antifungal properties, others report that despite inhibiting chitin synthase, Pseurotin A and its derivatives may not possess significant antifungal or antibacterial activity.[1]

Proposed Mechanisms of Antifungal Action

The distinct biological activities of Pseurotin A and this compound suggest different mechanisms of action at the cellular level.

Pseurotin A: Inhibition of Chitin Synthase

Pseurotin A is reported to function as a competitive inhibitor of chitin synthase.[1] This enzyme is essential for the biosynthesis of chitin, a fundamental component of the fungal cell wall. By disrupting chitin synthesis, Pseurotin A compromises the structural integrity of the cell wall, leading to osmotic instability and subsequent cell death.[1]

G cluster_0 Pseurotin A Pseurotin A Chitin Synthase Chitin Synthase Pseurotin A->Chitin Synthase Inhibits Chitin Synthesis Chitin Synthesis Chitin Synthase->Chitin Synthesis Catalyzes Fungal Cell Wall Integrity Fungal Cell Wall Integrity Chitin Synthesis->Fungal Cell Wall Integrity Maintains Cell Death Cell Death Fungal Cell Wall Integrity->Cell Death Disruption leads to

Pseurotin A inhibits chitin synthase, disrupting fungal cell wall synthesis.
This compound: Potential Interference with Cytokinesis

The selective inhibition of a Saccharomyces cerevisiae strain with a deletion of the HOF1 gene by this compound points to a potential mechanism involving cytokinesis.[1] The Hof1 protein is involved in regulating the contraction of the actomyosin (B1167339) ring during cell division. Interference with this critical process could result in failed cell separation and, consequently, cell death.[1]

G cluster_1 This compound This compound Hof1-related Pathway Hof1-related Pathway This compound->Hof1-related Pathway Interferes with Cytokinesis (Actomyosin Ring Contraction) Cytokinesis (Actomyosin Ring Contraction) Hof1-related Pathway->Cytokinesis (Actomyosin Ring Contraction) Regulates Cell Separation Cell Separation Cytokinesis (Actomyosin Ring Contraction)->Cell Separation Enables Cell Death Cell Death Cell Separation->Cell Death Failure leads to G cluster_workflow Broth Microdilution Workflow Stock Solution Stock Solution Serial Dilution Serial Dilution Stock Solution->Serial Dilution Inoculation Inoculation Serial Dilution->Inoculation Inoculum Prep Inoculum Prep Inoculum Prep->Inoculation Incubation Incubation Inoculation->Incubation MIC Determination MIC Determination Incubation->MIC Determination

References

A Comparative Guide: Pseurotin A's Chitin Synthase Inhibition vs. 11-O-Methylpseurotin A's Cytokinesis-Targeted Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biochemical mechanisms of two related fungal metabolites, Pseurotin (B1257602) A and 11-O-Methylpseurotin A. While structurally similar, these compounds exhibit distinct primary mechanisms of action, offering different potential applications in biomedical research and drug development. Pseurotin A is a known competitive inhibitor of chitin (B13524) synthase, a crucial enzyme in fungal cell wall biosynthesis. In contrast, this compound's primary reported activity is the selective inhibition of a Saccharomyces cerevisiae strain with a deletion of the HOF1 gene, suggesting a mechanism targeting cytokinesis.

At a Glance: Key Mechanistic Differences

FeaturePseurotin AThis compound
Primary Target Chitin SynthaseHof1-related pathway (inferred)
Mechanism Competitive InhibitionSelective growth inhibition of hof1Δ mutant
Biological Process Affected Fungal Cell Wall SynthesisCytokinesis, Cell Cycle Control
Primary Model Organism Aspergillus fumigatus (enzyme source)Saccharomyces cerevisiae (genetic screen)

Quantitative Bioactivity Data

The following table summarizes the available quantitative data for the bioactivities of Pseurotin A and the qualitative assessment of this compound's primary reported effect.

CompoundAssayTarget/StrainResultReference
Pseurotin A Chitin Synthase InhibitionSolubilized enzyme from Aspergillus fumigatusIC50: 81 µM[1]
IgE Production Inhibition-IC50: 3.6 µM[2][3]
Antibacterial ActivityErwinia carotovoraIC50: 220 µg/mL[2]
Antibacterial ActivityPseudomonas syringaeIC50: 112 µg/mL[2]
Anticancer ActivityHCT116 cellsIC50: 4.5-72.0 µM[3]
This compound Selective Yeast Growth InhibitionSaccharomyces cerevisiae (hof1Δ strain)Selectively inhibits growth[4]

Signaling Pathways and Proposed Mechanisms

Pseurotin A: Inhibition of Chitin Synthase and Modulation of JAK/STAT Signaling

Pseurotin A directly inhibits chitin synthase, an enzyme essential for the synthesis of chitin, a key component of the fungal cell wall.[5][6][7][8][9][10] This inhibition disrupts cell wall integrity, leading to fungal cell death. Additionally, pseurotins have been shown to modulate the JAK/STAT signaling pathway, which is crucial for immune responses and cell proliferation.[1] This suggests that Pseurotin A may have immunomodulatory and anti-cancer effects through this pathway.

PseurotinA_Mechanism cluster_cell Fungal Cell cluster_mammalian Mammalian Cell Pseurotin A_ext Pseurotin A Chitin Synthase Chitin Synthase Pseurotin A_ext->Chitin Synthase Inhibits Cell Wall Cell Wall Chitin Chitin UDP-GlcNAc UDP-GlcNAc UDP-GlcNAc->Chitin Catalyzed by Pseurotin A_mammalian Pseurotin A JAK JAK Pseurotin A_mammalian->JAK Modulates Cytokine Receptor Cytokine Receptor Cytokine Receptor->JAK STAT STAT JAK->STAT Phosphorylates Nucleus Nucleus STAT->Nucleus Gene Expression Gene Expression (Immunity, Proliferation) Nucleus->Gene Expression

Pseurotin A's dual mechanism of action.
This compound: Targeting a Hof1-Related Pathway in Cytokinesis

The mechanism of this compound has been inferred from its selective inhibition of a yeast strain lacking the HOF1 gene.[4] Hof1 is a protein that plays a critical role in cytokinesis, the final stage of cell division.[11][12] It is involved in the coordination of actomyosin (B1167339) ring constriction and the formation of the primary septum.[12][13] The selective lethality suggests that this compound may inhibit a pathway that becomes essential for survival in the absence of Hof1, or it may directly target a process in which Hof1 is involved.

MethylpseurotinA_Mechanism cluster_yeast Yeast Cell (S. cerevisiae) cluster_wildtype Wild Type cluster_mutant hof1Δ Mutant Hof1_wt Hof1 Cytokinesis_wt Normal Cytokinesis Hof1_wt->Cytokinesis_wt Cell Viability_wt Cell Viability Cytokinesis_wt->Cell Viability_wt 11-O-Methylpseurotin A_wt This compound 11-O-Methylpseurotin A_wt->Cell Viability_wt No significant effect No Hof1 Hof1 Deletion Defective Cytokinesis Defective Cytokinesis No Hof1->Defective Cytokinesis Cell Death Cell Death 11-O-Methylpseurotin A_mut This compound Target Pathway Target Pathway 11-O-Methylpseurotin A_mut->Target Pathway Inhibits Target Pathway->Cell Death Leads to

Proposed mechanism of this compound.

Experimental Protocols

Chitin Synthase Inhibition Assay (for Pseurotin A)

This protocol is a generalized procedure for determining the in vitro inhibition of chitin synthase.

1. Preparation of Crude Enzyme Extract:

  • Grow fungal mycelia (e.g., Sclerotinia sclerotiorum) in a suitable liquid medium.

  • Harvest mycelia by centrifugation and wash with ultrapure water.

  • Freeze the mycelia in liquid nitrogen and grind to a fine powder.

  • Resuspend the powder in an ice-cold extraction buffer.

  • Activate the zymogenic form of chitin synthase by treating with trypsin, followed by the addition of a soybean trypsin inhibitor to stop the reaction.

  • Centrifuge the extract and collect the supernatant containing the crude chitin synthase.

2. Enzyme Assay:

  • Use a 96-well microtiter plate coated with wheat germ agglutinin (WGA).[12]

  • Add the test compound (Pseurotin A) dissolved in DMSO to the wells at various concentrations.[12]

  • Add a reaction mixture containing UDP-N-acetylglucosamine (UDP-GlcNAc, the substrate), GlcNAc, and CoCl2 in a Tris-HCl buffer (pH 7.5).[4][12]

  • Initiate the reaction by adding the crude enzyme extract.

  • Incubate the plate with shaking at 30°C for 3 hours.[12]

3. Detection:

  • Wash the plate to remove unbound reagents.[12]

  • Add a solution of WGA conjugated to horseradish peroxidase (WGA-HRP) and incubate.

  • Wash the plate again and add a TMB substrate solution.

  • Stop the reaction with an acid solution and measure the absorbance at a specific wavelength to quantify the amount of synthesized chitin.

ChitinSynthaseAssay_Workflow Start Start Prepare Enzyme Extract Prepare Crude Chitin Synthase Extract Start->Prepare Enzyme Extract Coat Plate Coat 96-well Plate with WGA Prepare Enzyme Extract->Coat Plate Add Reagents Add Test Compound, Substrate Mix Coat Plate->Add Reagents Start Reaction Add Enzyme Extract to Initiate Reaction Add Reagents->Start Reaction Incubate Incubate at 30°C for 3 hours Start Reaction->Incubate Wash and Detect Wash Plate and Add WGA-HRP for Detection Incubate->Wash and Detect Measure Absorbance Add Substrate and Measure Absorbance Wash and Detect->Measure Absorbance End End Measure Absorbance->End

Workflow for a chitin synthase inhibition assay.
Yeast Halo Assay for Selective Inhibition (for this compound)

This protocol describes a method to identify compounds that selectively inhibit the growth of a specific yeast mutant strain.[4]

1. Yeast Strain Preparation:

  • Prepare lawns of the yeast strains of interest (e.g., hof1Δ mutant and a wild-type control) on solid growth medium (e.g., YPD agar (B569324) plates).[4]

2. Compound Application:

  • Impregnate a small, sterile filter paper disc with a known concentration of the test compound (this compound).[4]

  • Place the disc onto the center of the yeast lawn.

3. Incubation:

  • Incubate the plates at a suitable temperature (e.g., 30°C) for 24-48 hours to allow for yeast growth.[4]

4. Zone of Inhibition Measurement:

  • Observe the plates for a clear "halo" or zone of inhibition around the filter disc, where yeast growth has been prevented.[4]

  • Measure the diameter of the halo. A significantly larger halo on the mutant plate compared to the wild-type plate indicates selective inhibition.[4]

YeastHaloAssay_Workflow Start Start Prepare Plates Prepare Agar Plates with Lawns of Wild-Type and Mutant Yeast Strains Start->Prepare Plates Apply Compound Place Filter Disc with This compound on Each Plate Prepare Plates->Apply Compound Incubate Incubate Plates at 30°C for 24-48 hours Apply Compound->Incubate Observe and Measure Observe and Measure the Diameter of the Zone of Inhibition (Halo) Incubate->Observe and Measure Compare Halos Compare Halo Diameters between Wild-Type and Mutant Strains Observe and Measure->Compare Halos End End Compare Halos->End

Workflow for the yeast halo assay.

Conclusion

Pseurotin A and this compound, while structurally related, present distinct pharmacological profiles. Pseurotin A's well-characterized role as a chitin synthase inhibitor makes it a valuable tool for studying fungal cell wall biosynthesis and a potential lead for antifungal drug development. Its modulation of the JAK/STAT pathway also suggests applications in immunology and oncology. In contrast, this compound emerges as a more specialized chemical probe. Its selective activity against a yeast strain deficient in the cytokinesis-related protein Hof1 points towards a novel mechanism of action targeting cell division. Further research is warranted to elucidate the precise molecular target of this compound and to explore its potential as an inhibitor of cytokinesis in other organisms, which could have implications for cancer chemotherapy and other therapeutic areas where cell cycle control is paramount. This guide highlights the importance of detailed mechanistic studies in uncovering the diverse biological activities of natural products.

References

Unraveling the Inactivity of 11-O-Methylpseurotin A in a Zebrafish Seizure Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticonvulsant therapies has led researchers to explore a vast array of natural products. Among these, the pseurotin (B1257602) family of fungal metabolites has emerged as a promising source of bioactive compounds. However, subtle structural modifications can lead to dramatic shifts in biological activity, a phenomenon starkly illustrated by the inactivity of 11-O-Methylpseurotin A in the zebrafish seizure model. This guide provides a comparative analysis of this compound and its active analogs, delving into the experimental data and proposing a rationale for its lack of efficacy.

A key study investigating the antiseizure potential of several pseurotin analogs in a chemically-induced seizure model in larval zebrafish found that while pseurotin A2 and azaspirofuran A demonstrated significant anticonvulsant effects, this compound and other closely related compounds were inactive.[1][2] This finding underscores a highly specific structure-activity relationship governing the anticonvulsant properties of this class of molecules.

Comparative Analysis of Pseurotin Analogs

The differential activity of pseurotin analogs in the zebrafish pentylenetetrazole (PTZ) seizure model highlights the critical role of specific functional groups. The table below summarizes the observed anticonvulsant activity of this compound and its comparators.

CompoundStructureAnticonvulsant Activity in Zebrafish PTZ Model
Pseurotin A2 Pseurotin A2 structureActive [1][2]
Azaspirofuran A Azaspirofuran A structureActive [1][2]
This compound this compound structureInactive [2][3]
Pseurotin A Pseurotin A structureInactive[2][3]
Pseurotin D Pseurotin D structureInactive[2][3]
Pseurotin F1 Pseurotin F1 structureInactive[2][3]
Azaspirofuran B Azaspirofuran B structureInactive[1]

The "Why": A Hypothesis on the Inactivity of this compound

The stark contrast in activity between pseurotin A2 and this compound, which differ only by a methyl group at the 11-hydroxyl position, strongly suggests that this specific structural feature is detrimental to anticonvulsant activity. While the precise molecular target for the antiseizure effects of pseurotins remains to be definitively identified, the observed structure-activity relationship allows for the formulation of a strong hypothesis.

The inactivity of this compound is likely attributable to one or a combination of the following factors:

  • Loss of a Key Hydrogen Bond: The hydroxyl group at the 11-position is a hydrogen bond donor. It is plausible that this group forms a critical hydrogen bond with an amino acid residue in the binding pocket of the molecular target. The methylation of this hydroxyl group in this compound eliminates this hydrogen bonding capability, thereby preventing or significantly weakening the interaction with the target protein.

  • Steric Hindrance: The addition of a methyl group, although small, increases the steric bulk at the 11-position. This added bulk may clash with the topology of the binding site on the target protein, preventing the molecule from adopting the correct conformation for effective binding.

This "structure-specific interaction"[1] suggests that the binding pocket of the unknown target is highly constrained and that the 11-hydroxyl group is an essential pharmacophore for anticonvulsant activity in this class of compounds.

Experimental Protocols

The following is a detailed methodology for the zebrafish seizure model used to assess the activity of pseurotin analogs, compiled from established protocols.

Zebrafish Pentylenetetrazole (PTZ) Seizure Model

Objective: To induce seizure-like behavior and epileptiform discharges in larval zebrafish for the screening of potential anticonvulsant compounds.

Animals: Wild-type zebrafish larvae (e.g., AB strain) at 6 to 7 days post-fertilization (dpf).

Materials:

  • Zebrafish larvae

  • Pentylenetetrazole (PTZ) solution (e.g., 20 mM in embryo medium)

  • Test compounds (dissolved in a vehicle such as DMSO)

  • Embryo medium

  • 96-well plates

  • Automated tracking system for locomotor activity analysis

  • Microscope for morphological assessment

  • Electrophysiology setup for local field potential recordings

Workflow:

G cluster_prep Preparation cluster_treatment Treatment cluster_seizure Seizure Induction cluster_analysis Analysis larvae 6 dpf Zebrafish Larvae plate Aliquot into 96-well plate larvae->plate incubation Pre-incubate with test compound (e.g., 18 hours) plate->incubation compound Prepare test compound solutions compound->incubation ptz Add PTZ solution (final concentration e.g., 20 mM) incubation->ptz behavior Behavioral Analysis (Locomotor activity tracking) ptz->behavior ephys Electrophysiological Recording (Local Field Potentials) ptz->ephys

Figure 1: Experimental workflow for the zebrafish PTZ seizure model.

Procedure:

  • Animal Preparation: At 6 dpf, individual zebrafish larvae are placed into the wells of a 96-well plate containing embryo medium.

  • Compound Treatment: Larvae are pre-incubated with the test compounds at various concentrations for a specified period (e.g., 18 hours) to allow for drug absorption. A vehicle control group (e.g., 1% DMSO in embryo medium) is run in parallel. Prior to the main experiment, a Maximum Tolerated Concentration (MTC) assay is typically performed to determine the highest non-toxic dose of each compound.

  • Seizure Induction: Following pre-incubation, a solution of PTZ is added to each well to a final concentration known to induce seizures (e.g., 20 mM).

  • Behavioral Analysis: The locomotor activity of the larvae is immediately recorded for a set duration (e.g., 30 minutes) using an automated tracking system. Seizure-like behavior is characterized by periods of high-velocity movement and convulsive episodes.

  • Electrophysiological Analysis: To confirm the anticonvulsant effect at a neuronal level, local field potential recordings can be performed on a subset of larvae. An electrode is placed in the optic tectum of the larval brain to record epileptiform discharges induced by PTZ, and the effect of the test compound on the frequency and amplitude of these discharges is quantified.

Potential Signaling Pathways

While the direct molecular target of pseurotins' anticonvulsant activity is unknown, other studies on pseurotin A have implicated its involvement in modulating cellular signaling pathways that could be relevant to neuronal excitability and survival. Pseurotin A has been shown to possess antioxidant properties and can suppress Reactive Oxygen Species (ROS), which are known to contribute to neuronal damage in epilepsy.

G pseurotin_a Pseurotin A ros Reactive Oxygen Species (ROS) pseurotin_a->ros inhibits mapk MAPK Pathway (ERK, p38, JNK) ros->mapk activates nfkb NF-κB Pathway ros->nfkb activates neuroinflammation Neuroinflammation mapk->neuroinflammation nfkb->neuroinflammation neuronal_damage Neuronal Damage neuroinflammation->neuronal_damage

Figure 2: Potential signaling pathways modulated by Pseurotin A.

Conclusion

The inactivity of this compound in the zebrafish seizure model, in stark contrast to its close structural analogs, provides a compelling case study in the importance of specific functional groups for biological activity. The available evidence strongly suggests that the methylation of the 11-hydroxyl group either disrupts a critical hydrogen bond with the molecular target or introduces steric hindrance that prevents effective binding. This highlights the precision of the structure-activity relationship for the anticonvulsant effects of pseurotins. Future research aimed at identifying the specific molecular target of these compounds will be crucial for a complete understanding of their mechanism of action and for the rational design of more potent and selective anticonvulsant drugs based on the pseurotin scaffold. The zebrafish model, with its suitability for in vivo screening, will undoubtedly continue to be a valuable tool in these endeavors.

References

Unveiling the Molecular Target of 11-O-Methylpseurotin A: A Comparative Guide to Biochemical Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biochemical evidence confirming the molecular target of 11-O-Methylpseurotin A. While direct biochemical assays are yet to be published, initial genetic screening has pinpointed a putative target. This document outlines the existing experimental data, compares the activity of this compound with a close analog, and details the requisite biochemical assays for definitive target validation.

Executive Summary

This compound, a fungal-derived natural product, has been identified as a selective inhibitor of a Saccharomyces cerevisiae strain harboring a deletion of the HOF1 gene (hof1Δ)[1][2]. This finding strongly suggests that the protein Hof1, or a closely associated pathway, is the molecular target. Hof1 is a crucial regulator of cytokinesis, the final stage of cell division. To date, the validation of this interaction relies on genetic evidence from synthetic lethality screens rather than direct biochemical inhibition studies. This guide will explore the foundational experiments, the cellular function of Hof1, and the necessary future steps for unequivocal target confirmation.

Data Presentation: Comparative Activity in Yeast-Based Screening

The primary evidence for the molecular target of this compound comes from a yeast halo assay, a powerful tool for identifying compounds that exhibit synthetic lethality or selective inhibition against a specific mutant strain. In this assay, the compound's ability to inhibit the growth of a wild-type yeast strain is compared to its effect on a mutant strain, in this case, a strain lacking the HOF1 gene.

CompoundTarget (Putative)Assay TypeOrganismResult Against hof1Δ StrainResult Against Wild-Type StrainReference
This compound Hof1Yeast Halo AssayS. cerevisiaeSelective InhibitionMinimal Inhibition[1][2]
Pseurotin A Not Hof1 in this contextYeast Halo AssayS. cerevisiaeInactiveInactive[2]

This data highlights the specificity of this compound for the cellular context lacking Hof1, as the structurally similar Pseurotin A did not show any activity in the same assay.

Mandatory Visualizations

Experimental Workflow: Yeast Halo Assay for Synthetic Lethality Screening

Yeast_Halo_Assay cluster_prep Preparation cluster_assay Assay cluster_results Results & Analysis Yeast_WT Wild-Type Yeast Culture Agar_WT Agar (B569324) Plate seeded with Wild-Type Yeast Yeast_WT->Agar_WT Plate Yeast_Mutant hof1Δ Mutant Culture Agar_Mutant Agar Plate seeded with hof1Δ Yeast Yeast_Mutant->Agar_Mutant Plate Compound This compound on filter disc Compound->Agar_WT Place disc Compound->Agar_Mutant Place disc Incubation Incubate Plates Agar_WT->Incubation Agar_Mutant->Incubation Observation Observe Zones of Inhibition Incubation->Observation Comparison Compare Halo Diameters Observation->Comparison

Caption: Workflow of the yeast halo assay to identify selective inhibitors.

Signaling Pathway: The Role of Hof1 in Yeast Cytokinesis

Hof1_Pathway cluster_mitosis Mitosis cluster_cytokinesis Cytokinesis cluster_compound Proposed Interaction Cdc14 Cdc14 Phosphatase Hof1 Hof1 Cdc14->Hof1 Activates Septins Septin Ring Assembly Septins->Hof1 Recruits to bud neck Actomyosin (B1167339) Actomyosin Ring (Myo1) Contraction Ring Contraction Actomyosin->Contraction Hof1->Actomyosin Coordinates with Septum Primary Septum Formation (Chs2) Hof1->Septum Regulates Cell_Separation Cell Separation Septum->Cell_Separation Contraction->Cell_Separation Compound This compound Target Unknown Protein in Hof1 Pathway Compound->Target Inhibits? Target->Hof1 Genetic Interaction (Synthetic Lethality)

Caption: Hof1's central role in coordinating cytokinesis in S. cerevisiae.

Experimental Protocols

While direct biochemical assays for this compound are not yet available, the following protocols represent standard methods for confirming a small molecule's molecular target.

Yeast Halo Assay for Synthetic Lethality Screening

Objective: To identify compounds that selectively inhibit the growth of a yeast strain with a specific gene deletion compared to the wild-type strain.

Methodology:

  • Yeast Culture Preparation: Grow wild-type (S. cerevisiae) and the target deletion strain (hof1Δ) in appropriate liquid media to saturation.

  • Agar Plate Preparation: Prepare agar plates with a suitable growth medium. In a top agar overlay, mix a standardized inoculum of either the wild-type or the hof1Δ yeast strain.

  • Compound Application: Impregnate sterile filter paper discs with a known concentration of this compound. Place the discs onto the surface of the seeded agar plates.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 30°C) for 24-48 hours, or until a lawn of yeast growth is visible.

  • Data Analysis: Measure the diameter of the zone of inhibition (the "halo") around the filter disc. A significantly larger halo on the plate with the mutant strain compared to the wild-type strain indicates a synthetic lethal interaction.

Recombinant Protein Expression and Purification

Objective: To produce pure Hof1 protein for use in direct binding and inhibition assays.

Methodology:

  • Cloning: Clone the full-length coding sequence of the S. cerevisiae HOF1 gene into an appropriate expression vector (e.g., pGEX or pET series) containing an affinity tag (e.g., GST or His6).

  • Expression: Transform the expression vector into a suitable host, such as E. coli BL21(DE3). Induce protein expression with IPTG at an optimized temperature and time.

  • Lysis: Harvest the cells and lyse them using sonication or high-pressure homogenization in a buffer containing protease inhibitors.

  • Purification: Purify the recombinant Hof1 protein from the cell lysate using affinity chromatography (e.g., Glutathione-Sepharose for GST-tagged protein or Ni-NTA agarose (B213101) for His-tagged protein).

  • Quality Control: Assess the purity and concentration of the purified protein using SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA).

Direct Binding Affinity Assay (e.g., Surface Plasmon Resonance - SPR)

Objective: To quantitatively measure the binding affinity between this compound and purified Hof1 protein.

Methodology:

  • Immobilization: Covalently immobilize the purified recombinant Hof1 protein onto the surface of an SPR sensor chip.

  • Binding Analysis: Flow a series of concentrations of this compound over the sensor chip surface.

  • Data Acquisition: Monitor the change in the refractive index at the surface, which is proportional to the mass of the small molecule binding to the immobilized protein. This generates a sensorgram showing association and dissociation phases.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A low KD value indicates high binding affinity.

Enzyme Inhibition Assay (Hypothetical)

Objective: To determine if this compound inhibits a potential enzymatic function of Hof1 or a related protein. Note: Hof1 is not a known enzyme, but this protocol would apply if it had a measurable catalytic activity or was part of a complex with enzymatic activity.

Methodology:

  • Assay Setup: In a microplate format, combine the purified enzyme, its substrate, and varying concentrations of this compound in a suitable reaction buffer.

  • Reaction Initiation and Monitoring: Initiate the enzymatic reaction and monitor the formation of the product over time using a spectrophotometer, fluorometer, or luminometer, depending on the nature of the substrate and product.

  • Data Analysis: Plot the initial reaction rates against the concentration of this compound. Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion and Future Directions

  • Direct Binding Studies: Performing assays such as SPR or Isothermal Titration Calorimetry (ITC) with purified recombinant Hof1 protein to confirm a direct physical interaction and determine the binding affinity.

  • In Vitro Functional Assays: Developing an in vitro assay that recapitulates a known function of Hof1 (e.g., its interaction with components of the actomyosin ring or septins) to test for direct inhibition by this compound.

  • Chemical Proteomics: Utilizing affinity-based probes or label-free methods like Drug Affinity Responsive Target Stability (DARTS) in yeast lysates to identify the direct binding partners of this compound in an unbiased manner.

The definitive biochemical confirmation of Hof1 as the direct target will establish this compound as a valuable chemical probe for dissecting the complex process of cytokinesis and may open new avenues for antifungal drug development.

References

Cross-Reactivity Profile of 11-O-Methylpseurotin A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the known cellular targets of 11-O-Methylpseurotin A and its close structural analog, Pseurotin A. Due to the limited publicly available data on the specific cross-reactivity of this compound, this document leverages data from studies on Pseurotin A to provide insights into potential off-target interactions. The guide includes a summary of known biological activities, detailed experimental protocols for assessing target engagement and cross-reactivity, and visualizations of relevant biological pathways and experimental workflows.

Introduction to this compound and Pseurotin A

This compound is a fungal metabolite that has been identified for its selective inhibitory activity against a Hof1 deletion strain of Saccharomyces cerevisiae. The Hof1 protein is a key regulator of cytokinesis, suggesting that this compound may act as a cell cycle inhibitor. Pseurotin A, a closely related natural product, has been more extensively studied and shown to possess a broader range of biological activities, including anti-inflammatory, anti-angiogenic, and cholesterol-lowering effects. Understanding the cross-reactivity of these compounds is crucial for their development as selective chemical probes or therapeutic agents.

Comparative Biological Activity

While direct comparative data from broad-panel screening of this compound is not currently available in the public domain, the known biological activities of Pseurotin A provide a basis for understanding potential cross-reactivity. The following table summarizes the reported biological targets and activities of Pseurotin A.

Target/ProcessBiological EffectSpecies/SystemReported IC50/EC50
Pseurotin A
Chitin SynthaseInhibitionFungi-
IgE ProductionInhibitionMouse B-cellsIC50 = 3.6 µM[1]
PCSK9 SecretionInhibitionHuman HepG2 cellsIC50 = 1.20 µM[2]
PCSK9-LDLR InteractionInhibitionIn vitro (SPR)10-150 µM[2]
STAT3/5/6 PhosphorylationInhibitionMouse B-cells-
This compound
Hof1 Deletion Strain GrowthSelective InhibitionSaccharomyces cerevisiae-

Experimental Protocols for Assessing Cross-Reactivity

To evaluate the cross-reactivity of a compound like this compound, several experimental approaches can be employed. Below are detailed methodologies for key experiments.

Kinase Selectivity Profiling (Kinome Scan)

This method assesses the inhibitory activity of a compound against a large panel of protein kinases, providing a broad view of its selectivity.

Experimental Protocol:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. For a primary screen, a single high concentration (e.g., 10 µM) is typically used.

  • Kinase Panel: Utilize a commercially available kinase panel (e.g., KINOMEscan™, Reaction Biology) that includes a diverse set of human kinases.

  • Binding Assay (Example: KINOMEscan™):

    • Kinases are fused to a DNA tag and immobilized on a solid support.

    • The test compound is incubated with the immobilized kinases in the presence of an active site-directed ligand.

    • The amount of kinase captured on the solid support is quantified by qPCR of the DNA tag. A decrease in the amount of captured kinase in the presence of the test compound indicates binding.

  • Data Analysis: Results are often expressed as a percentage of control (vehicle-treated) binding. Hits are typically defined as compounds that cause a significant reduction in binding (e.g., >90% inhibition). For hits, a dose-response curve is generated to determine the dissociation constant (Kd) or IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Experimental Protocol:

  • Cell Culture and Treatment: Culture a relevant human cell line to 80-90% confluency. Treat the cells with this compound at various concentrations or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).

  • Heat Shock: Harvest the cells and resuspend them in a buffered solution. Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler.

  • Cell Lysis and Protein Extraction: Lyse the cells by freeze-thaw cycles. Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration of the soluble fraction.

  • Western Blot Analysis: Separate the soluble proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with a primary antibody specific for the putative target protein and a suitable secondary antibody.

  • Data Analysis: Quantify the band intensities. A positive thermal shift, indicated by more soluble protein at higher temperatures in the compound-treated samples compared to the control, confirms target engagement.

Affinity Chromatography-Mass Spectrometry

This proteomic approach identifies cellular proteins that bind to an immobilized form of the compound.

Experimental Protocol:

  • Affinity Resin Preparation: Synthesize a derivative of this compound with a linker arm that can be covalently coupled to a solid support (e.g., sepharose beads).

  • Cell Lysate Preparation: Prepare a native protein extract from a relevant cell line.

  • Affinity Pull-down: Incubate the cell lysate with the this compound-coupled beads. As a negative control, incubate the lysate with beads that have not been coupled to the compound or with beads coupled to an inactive analog.

  • Washing: Wash the beads extensively with a suitable buffer to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads, for example, by changing the pH, ionic strength, or by competing with an excess of free this compound.

  • Protein Identification by Mass Spectrometry: Separate the eluted proteins by SDS-PAGE and identify the protein bands by in-gel digestion followed by LC-MS/MS analysis.

  • Data Analysis: Compare the proteins identified from the compound-coupled beads with the control beads to identify specific binding partners.

Visualizations

The following diagrams illustrate a known signaling pathway affected by pseurotins and a general workflow for target identification.

G cluster_0 B-Cell Activation IL-4 IL-4 IL-4R IL-4R IL-4->IL-4R LPS LPS TLR4 TLR4 LPS->TLR4 JAK JAK IL-4R->JAK STAT6 STAT6 JAK->STAT6 phosphorylates Proliferation_Differentiation Proliferation & Differentiation STAT6->Proliferation_Differentiation promotes Pseurotin_A Pseurotin_A Pseurotin_A->STAT6 inhibits phosphorylation IgE_Production IgE Production Proliferation_Differentiation->IgE_Production

Caption: Pseurotin A inhibits IgE production by blocking STAT6 phosphorylation.

G cluster_1 Target Identification Workflow Compound Compound Affinity_Chromatography Affinity Chromatography Compound->Affinity_Chromatography CETSA Cellular Thermal Shift Assay (CETSA) Compound->CETSA Kinome_Scan Kinome Scan Compound->Kinome_Scan Mass_Spectrometry Mass Spectrometry Affinity_Chromatography->Mass_Spectrometry Western_Blot Western Blot CETSA->Western_Blot Binding_Assay Binding Assay Kinome_Scan->Binding_Assay Putative_Targets Putative_Targets Mass_Spectrometry->Putative_Targets Validated_Target Validated_Target Western_Blot->Validated_Target Binding_Assay->Putative_Targets Putative_Targets->Validated_Target validation

Caption: Workflow for identifying and validating cellular targets of a compound.

Conclusion

The available data indicates that this compound has a specific activity related to cell division in yeast. Its close analog, Pseurotin A, demonstrates a broader spectrum of activity, targeting pathways involved in inflammation and cholesterol metabolism. While direct cross-reactivity data for this compound is lacking, the information on Pseurotin A suggests potential for off-target effects that warrant further investigation. The experimental protocols outlined in this guide provide a robust framework for systematically evaluating the selectivity profile of this compound and other novel compounds. A comprehensive understanding of a compound's cross-reactivity is essential for its confident application in research and its potential development as a therapeutic agent.

References

Safety Operating Guide

Proper Disposal Procedures for 11-O-Methylpseurotin A: A Safety and Logistics Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, procedural information for the safe handling and disposal of 11-O-Methylpseurotin A, a compound intended for laboratory research purposes.[1][2][3] Adherence to these guidelines is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This information is designed to supplement, not replace, your institution's specific Environmental Health and Safety (EHS) protocols.

Immediate Safety and Hazard Profile

This compound is classified as a hazardous substance.[2] It is harmful if swallowed and is very toxic to aquatic life, with long-lasting effects.[2] Therefore, it is imperative to prevent its release into the environment and to manage all waste streams containing this compound as hazardous chemical waste.[2] Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain.[4][5]

Quantitative Data and Hazard Identification

For clear identification and hazard awareness, the following data for this compound has been summarized.

IdentifierValueSource
CAS Number 956904-34-0[2][3]
Molecular Formula C₂₃H₂₇NO₈[2][3]
Molecular Weight 445.46 g/mol [2][3]
GHS Hazard Classifications Acute toxicity, Oral (Category 4)[2]
Acute aquatic toxicity (Category 1)[2]
Chronic aquatic toxicity (Category 1)[2]
GHS Hazard Statements H302: Harmful if swallowed[2]
H410: Very toxic to aquatic life with long lasting effects[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound follows the standard lifecycle for hazardous laboratory waste, from generation to final disposal by a licensed facility.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure substance, solutions, or waste), ensure you are wearing appropriate PPE. This includes:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety glasses or goggles

  • A laboratory coat

Step 2: Segregate and Collect Hazardous Waste

Proper segregation is crucial to ensure safety and manage disposal costs.[4] Do not mix hazardous waste with non-hazardous waste.[4][6]

  • Unused or Expired Compound: Collect the solid this compound in its original container or a new, compatible, and clearly labeled waste container.

  • Contaminated Solutions: If the compound is in a solvent, collect it in a dedicated hazardous waste container for liquid waste. Segregate based on solvent type (e.g., keep halogenated and non-halogenated solvent wastes separate).[4]

  • Contaminated Labware and Consumables: Items such as gloves, pipette tips, and empty vials that are contaminated with the compound are considered "trace chemotherapy waste" or hazardous solid waste.[7] Collect these items in a dedicated, sealed, and labeled container.

Step 3: Use Proper Containers and Labeling

All hazardous waste must be stored in appropriate containers and correctly labeled.[8][9]

  • Container Selection: Use containers that are compatible with the chemical waste and have a secure, screw-top cap to prevent leakage.[8][9] Do not fill containers beyond 90% capacity to allow for expansion.[9]

  • Labeling: The waste container label must, at a minimum, include:

    • The words "Hazardous Waste" .[8]

    • The full chemical name: "this compound" (no formulas or abbreviations).[8]

    • A list of all components and their approximate percentages if it is a mixture.[8]

    • The associated hazards: "Toxic," "Aquatic Hazard" .[8]

    • The date the container was filled.[8]

Step 4: Store Waste in a Designated Satellite Accumulation Area (SAA)

Store the properly labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][10]

  • The SAA must be located at or near the point of waste generation and under the control of laboratory personnel.[9][10]

  • Ensure incompatible wastes are segregated within the SAA to prevent dangerous reactions.[4][8]

  • The SAA should be inspected weekly for any signs of leakage.[8]

Step 5: Arrange for Final Disposal

The final step is the removal of the waste by trained professionals.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[4]

  • The precautionary statement P501 explicitly directs that the contents and container must be disposed of at an approved waste disposal plant.[2]

  • Never attempt to transport hazardous waste yourself off-site.[4]

Visualized Workflows

The following diagrams illustrate the key logistical and procedural relationships in the disposal process.

G cluster_prep Preparation cluster_collection Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal PPE 1. Wear Correct PPE (Gloves, Goggles, Lab Coat) Gen 2. Generate Waste (Pure compound, solutions, contaminated labware) PPE->Gen Seg 3. Segregate Waste Streams (Solid vs. Liquid, Solvent Type) Gen->Seg Con 4. Use Proper Container (Compatible, Leak-proof) Seg->Con Lab 5. Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards) Con->Lab SAA 6. Store in Satellite Accumulation Area (SAA) Lab->SAA EHS 7. Contact EHS for Pickup SAA->EHS Plant 8. Disposal at Approved Waste Plant EHS->Plant

Caption: Logical workflow for the disposal of this compound.

G cluster_lab Laboratory Environment cluster_facility Institutional & External Logistics Researcher Researcher / Scientist WasteGen Waste Generation Point (Fume Hood, Benchtop) Researcher->WasteGen Handles Chemical SAA Satellite Accumulation Area (SAA) (Designated, Secure Storage) WasteGen->SAA Stores Waste EHS EHS / Safety Office (Coordination & Compliance) SAA->EHS Requests Pickup Vendor Licensed Waste Disposal Vendor (Transport & Final Disposal) EHS->Vendor Arranges Disposal

Caption: Key relationships in the laboratory hazardous waste management process.

References

Safeguarding Your Research: A Guide to Handling 11-O-Methylpseurotin A

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical information for researchers, scientists, and drug development professionals working with 11-O-Methylpseurotin A. Adherence to these protocols is essential for ensuring personal safety and maintaining experimental integrity.

This compound, a fungal metabolite, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] This guide outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and disposal plans to minimize exposure and mitigate risks.

I. Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive PPE strategy is mandatory. The following table summarizes the required equipment, its purpose, and recommended specifications.

PPE ComponentSpecificationPurpose
Gloves Chemical-resistant nitrile gloves (double-gloving recommended)To prevent skin contact with the compound.[1]
Eye Protection Safety goggles with side-shields or a full-face shieldTo protect eyes from splashes or airborne particles.[1]
Respiratory Protection N95 respirator or higher (e.g., half-mask respirator with appropriate cartridges for organic vapors and particulates)To prevent inhalation of the powdered compound or aerosols, which is a potential route of exposure for mycotoxins.[2]
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Work Area Laminar flow hood or a designated area with proper exhaust ventilationTo maintain a sterile environment and prevent the dispersal of the compound.[1][3]

II. Operational Plan: From Receipt to Disposal

This section provides a procedural workflow for the safe handling of this compound.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the solid powder at -20°C, protected from light and moisture.[3][4]

  • Stock solutions in DMSO should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.[3][4]

2. Preparation of Stock Solutions (Example: 10 mM in DMSO):

This protocol is adapted from a standard procedure for preparing this compound stock solutions.[3]

  • Pre-calculation:

    • Molecular Weight of this compound: 445.46 g/mol .[3][5]

    • To prepare 1 mL of a 10 mM stock solution, you will need 4.45 mg of the compound.[3]

  • Procedure:

    • Don all required PPE and perform the entire procedure in a laminar flow hood.[3]

    • Carefully weigh the desired amount of this compound powder using an analytical balance.

    • Transfer the powder to a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to the tube.

    • Vortex the tube for 1-2 minutes until the solid is completely dissolved.[3]

    • Visually inspect the solution to ensure no particulate matter remains.[3]

    • Clearly label the tube with the compound name, concentration, solvent, and date of preparation.[3]

3. Handling During Experiments:

  • Always handle solutions containing this compound within a laminar flow hood.

  • Use dedicated and properly calibrated pipettes.

  • Avoid creating aerosols.

4. Spill Cleanup:

  • In case of a spill, evacuate the immediate area.

  • Wearing full PPE, cover the spill with an absorbent material.

  • Decontaminate the area with a suitable disinfectant or 70% ethanol.

  • Collect all contaminated materials in a sealed bag for proper disposal.

III. Disposal Plan: Ensuring Environmental Safety

Improper disposal of this compound can have severe environmental consequences.[1]

  • Solid Waste:

    • All disposable materials that have come into contact with the compound (e.g., gloves, pipette tips, tubes) must be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste:

    • Aqueous solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.

  • Final Disposal:

    • All waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[1] Do not pour down the drain.

IV. Experimental Workflow and Safety Diagram

The following diagram illustrates the key stages of handling this compound, emphasizing the integration of safety measures at each step.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Experimental Handling cluster_disposal Disposal Don_PPE 1. Don Full PPE Work_in_Hood 2. Work in Laminar Flow Hood Don_PPE->Work_in_Hood Weigh_Compound 3. Weigh Compound Work_in_Hood->Weigh_Compound Dissolve 4. Dissolve in Solvent Weigh_Compound->Dissolve Perform_Experiment 5. Conduct Experiment Dissolve->Perform_Experiment Spill_Cleanup Spill Protocol Perform_Experiment->Spill_Cleanup Collect_Waste 6. Collect Contaminated Waste Perform_Experiment->Collect_Waste Dispose_Properly 7. Dispose via Approved Vendor Collect_Waste->Dispose_Properly

References

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.